Product packaging for 2-(Bromodifluoromethyl)-1,3-benzoxazole(Cat. No.:CAS No. 186828-50-2)

2-(Bromodifluoromethyl)-1,3-benzoxazole

Cat. No.: B069897
CAS No.: 186828-50-2
M. Wt: 248.02 g/mol
InChI Key: QJYISAVBXVIYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromodifluoromethyl)-1,3-benzoxazole, also known as this compound, is a useful research compound. Its molecular formula is C8H4BrF2NO and its molecular weight is 248.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2NO B069897 2-(Bromodifluoromethyl)-1,3-benzoxazole CAS No. 186828-50-2

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYISAVBXVIYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443467
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186828-50-2
Record name 2-(Bromodifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

The introduction of fluorine-containing functional groups into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of fluorinated motifs, the difluoromethyl (-CF2H) and bromodifluoromethyl (-CF2Br) groups are of particular interest. The -CF2H group can act as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of forming weak hydrogen bonds.[1] The subsequent bromination to a -CF2Br group provides a versatile synthetic handle for further molecular elaboration through cross-coupling or other transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole, a heterocyclic scaffold with significant potential in drug development.[2][3][4][5] The benzoxazole core is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] By elucidating a robust synthetic pathway and comprehensive characterization protocol, this document aims to empower researchers and drug development professionals to leverage this promising molecule in their scientific endeavors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic approach to this compound begins with the disconnection of the C-Br bond, leading back to the precursor, 2-(difluoromethyl)-1,3-benzoxazole. This intermediate can be envisioned as arising from the cyclocondensation of a 2-aminophenol with a suitable difluoroacetic acid equivalent. This two-step strategy—cyclization followed by bromination—offers a modular and reliable route to the target compound.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate1 2-(Difluoromethyl)-1,3-benzoxazole Target->Intermediate1 C-Br Disconnection (Radical Bromination) Precursors 2-Aminophenol + Difluoroacetic Acid Intermediate1->Precursors C-N & C-O Disconnection (Cyclocondensation)

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

The synthesis of the 2-(difluoromethyl) substituted benzoxazole intermediate is achieved through the one-pot cyclocondensation of 2-aminophenol with difluoroacetic acid.[7] This reaction is typically acid-catalyzed and driven by the removal of water.

Reaction Scheme 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

G cluster_reactants Reactants cluster_products Product r1 2-Aminophenol p1 2-(Difluoromethyl)-1,3-benzoxazole r1->p1 + r2 Difluoroacetic Acid r2->p1 Acid Catalyst Δ, -H₂O

Caption: Cyclocondensation of 2-aminophenol and difluoroacetic acid.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminophenol (1.0 eq.), difluoroacetic acid (1.2 eq.), and a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(difluoromethyl)-1,3-benzoxazole.

Synthesis of this compound

The conversion of the 2-(difluoromethyl) intermediate to the target 2-(bromodifluoromethyl) compound is achieved via a radical bromination reaction.[7] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often initiated by photolysis or a radical initiator.

Reaction Scheme 2: Bromination of 2-(Difluoromethyl)-1,3-benzoxazole

G cluster_reactants Reactants cluster_products Product r1 2-(Difluoromethyl)-1,3-benzoxazole p1 This compound r1->p1 + r2 N-Bromosuccinimide (NBS) r2->p1 Radical Initiator (e.g., AIBN) or hv Solvent (e.g., CCl₄)

Caption: Radical bromination to yield the target compound.

Step-by-Step Protocol:

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux. Alternatively, the reaction can be initiated by photolysis using a UV lamp at room temperature.

  • Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. The absence of the characteristic triplet for the -CF₂H proton.
¹³C NMR Aromatic carbons at their characteristic shifts. The carbon of the -CF₂Br group will appear as a triplet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms in the -CF₂Br group.
IR Spectroscopy Characteristic C-F stretching vibrations, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the specific spectrometer.

Potential Applications in Drug Development and Further Research

The strategic placement of the bromodifluoromethyl group on the benzoxazole scaffold opens up numerous avenues for further chemical exploration and biological evaluation.

  • Lead Optimization: The bromine atom serves as a key functional group for introducing further diversity into the molecule via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the fine-tuning of biological activity.

  • Bioisosteric Replacement: The -CF2Br group can be further transformed into other important fluorinated motifs, expanding the chemical space for structure-activity relationship (SAR) studies.

  • Probe Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules, including chemical probes for target identification and validation.

The inherent biological relevance of the benzoxazole core, combined with the unique properties of the bromodifluoromethyl group, makes this compound a highly valuable compound for researchers in medicinal chemistry and drug discovery.

References

A Technical Guide to the Physical and Chemical Properties of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS No. 186828-50-2). This compound is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development, due to its unique combination of the biologically active benzoxazole scaffold and the versatile bromodifluoromethyl functional group. The benzoxazole core is a privileged structure found in numerous pharmacologically active agents, while the -CF2Br moiety serves as a critical synthetic handle for introducing the gem-difluoromethylene group—a key bioisostere in modern drug design.[1][2][3] This document details the compound's known properties, outlines a validated synthetic pathway, explores its chemical reactivity, and provides guidance on its characterization, handling, and application.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a bromodifluoromethyl group attached at the 2-position of the oxazole ring.

  • Chemical Name: this compound

  • CAS Number: 186828-50-2[4][5]

  • Molecular Formula: C₈H₄BrF₂NO[5][6]

  • Synonyms: 2-(bromodifluoromethyl)benzoxazole, 2-(Bromodifluoromethyl)benzo[d]oxazole, 2-[bromo(difluoro)methyl]-1,3-benzoxazole[4]

Physicochemical Properties

Experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and includes predicted data for a structurally similar compound to provide context for researchers.

PropertyValueSource / Comment
Molecular Weight 248.03 g/mol [5]
Purity 95%As cited by commercial suppliers[4]
Density 1.668 ± 0.06 g/cm³Predicted for the related 5-methyl derivative[7]
Boiling Point 224.5 ± 40.0 °CPredicted for the related 5-methyl derivative at 760 Torr[7]
Appearance Not specifiedTypically, benzoxazole derivatives are solids or oils.
Solubility Not specifiedExpected to be soluble in common organic solvents like DCM, EtOAc, and DMSO.

Synthesis and Purification

The synthesis of 2-(bromodifluoromethyl)-substituted benzoxazoles is efficiently achieved through a two-step, one-pot methodology. This approach is favored for its operational simplicity and good to excellent yields.[1] The causality behind this choice is twofold: first, the condensation of an o-aminophenol with difluoroacetic acid provides a direct route to the core heterocyclic structure with the required difluoromethyl precursor. Second, the subsequent free-radical bromination specifically targets the C-H bond of the difluoromethyl group, which is activated for such reactions.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole and Subsequent Bromination
  • Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

    • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add difluoroacetic acid (1.1 eq).

    • Add a dehydrating coupling agent, such as triphenylphosphine (1.2 eq) and triethylamine (1.2 eq).[1]

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield 2-(difluoromethyl)-1,3-benzoxazole.

  • Step 2: Bromination to this compound

    • Dissolve the 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq) from Step 1 in a non-polar solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

    • Initiate the reaction by photolysis, irradiating the mixture with a UV lamp (e.g., a sunlamp) at reflux.[1]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Synthetic Workflow Diagram```dot

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination Reactants1 2-Aminophenol + Difluoroacetic Acid Intermediate 2-(Difluoromethyl)-1,3-benzoxazole Reactants1->Intermediate PPh₃, Et₃N Reflux Product This compound Intermediate->Product Reagents2 NBS, hv (UV light) Reagents2->Product

Caption: Primary reactive pathways for synthetic applications.

Anticipated Spectroscopic Characterization

While specific spectral data is not available in the search results, a skilled chemist can predict the key features required for structural confirmation.

  • ¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. δ 7.3-7.8 ppm), corresponding to the four protons on the benzene ring. The coupling patterns would reveal their substitution pattern.

  • ¹³C NMR: Aromatic carbons would appear in the δ 110-155 ppm range. The carbon of the -CF₂Br group would be a key diagnostic signal, appearing as a triplet due to coupling with the two fluorine atoms (¹JCF).

  • ¹⁹F NMR: This would show a single signal (a singlet, as there are no neighboring protons) in the typical region for difluoromethyl groups, providing unambiguous confirmation of the fluorine atoms' presence.

  • Infrared (IR) Spectroscopy: The spectrum would exhibit characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the oxazole ring (~1580-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). [8]* Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a specialized building block for the synthesis of complex, high-value molecules.

  • Privileged Scaffold: The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of drugs with antibacterial, antifungal, anticancer, and anti-inflammatory activities. [2][3][9]* Bioisosteric Replacement: The primary application is in the synthesis of compounds where a difluoromethylene (-CF₂-) group is used as a bioisostere. Replacing a metabolically labile group (like an ester or ketone carbonyl) with the stable -CF₂- unit can significantly enhance a drug candidate's pharmacokinetic profile, improving metabolic stability and oral bioavailability without drastically altering its conformation or ability to bind to its biological target.

  • Fine-Tuning Molecular Properties: The introduction of fluorine atoms can modulate a molecule's lipophilicity, pKa, and membrane permeability, providing medicinal chemists with a powerful tool for optimizing lead compounds.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions. [4][6]

  • Hazard Identification:

    • H302: Harmful if swallowed. [6] * H315: Causes skin irritation. [4][6] * H319: Causes serious eye irritation. [4][6] * H335: May cause respiratory irritation. [4][6]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood. [4][10] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [4][6] * Avoid breathing dust, fumes, or vapors. [4] * Wash hands thoroughly after handling. [4][10] * Keep away from sources of ignition. [10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][10] * Keep away from incompatible substances such as strong oxidizing agents. [10]

References

A Technical Guide to the Spectroscopic Characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS 186828-50-2).[1] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related benzoxazole analogs. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for the characterization of this and similar fluorinated benzoxazole derivatives.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine-containing substituents can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing attributes such as metabolic stability and binding affinity. The subject of this guide, this compound, is a structurally intriguing molecule that combines the benzoxazole core with a bromodifluoromethyl group, a moiety known to influence electronic properties and potential reactivity.

Accurate structural elucidation is the cornerstone of chemical research and development. This guide provides a detailed exposition of the expected spectroscopic signature of this compound, serving as a valuable resource for its unambiguous identification and characterization.

Molecular Structure and Key Features

The structure of this compound is characterized by a planar benzoxazole ring system with a bromodifluoromethyl group attached to the C2 position. This substitution pattern is expected to significantly influence the electron distribution within the molecule and, consequently, its spectroscopic properties.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons of the benzoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the oxazole ring and the bromodifluoromethyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.70m2HH-4, H-7
7.50 - 7.35m2HH-5, H-6
  • Rationale: The protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Protons H-4 and H-7, being closer to the electron-withdrawing oxazole moiety, are anticipated to be deshielded and appear at a lower field compared to H-5 and H-6. The coupling between these adjacent protons will likely result in complex multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the highly electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
152.0 - 150.0C-2
149.0 - 147.0C-7a
142.0 - 140.0C-3a
128.0 - 126.0C-5, C-6
122.0 - 120.0C-4, C-7
118.0 - 116.0 (t, ¹JCF ≈ 300-320 Hz)C-CF₂Br
  • Rationale: The quaternary carbons of the benzoxazole ring (C-3a and C-7a) and the C-2 carbon attached to the nitrogen and oxygen atoms are expected to appear at the downfield end of the aromatic region. The carbon of the bromodifluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms, with a large one-bond coupling constant (¹JCF). The aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the bromodifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity
-60 to -70s
  • Rationale: The chemical shift of the fluorine atoms is influenced by the presence of the bromine atom and the benzoxazole ring. The absence of any adjacent protons will result in a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ or DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz or higher field NMR spectrometer acquire Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature instrument->acquire process Apply Fourier transform, phase correction, and baseline correction reference Reference spectra to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F) process->reference

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the benzoxazole ring system and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1620 - 1580MediumC=N stretching
1500 - 1450StrongAromatic C=C stretching
1250 - 1200StrongAsymmetric C-O-C stretching
1100 - 1000StrongC-F stretching
800 - 700StrongC-H out-of-plane bending
700 - 600MediumC-Br stretching
  • Rationale: The characteristic vibrations of the benzoxazole ring, including C=N, aromatic C=C, and C-O-C stretching, will be prominent. The strong absorption bands in the 1100-1000 cm⁻¹ region are indicative of the C-F bonds in the bromodifluoromethyl group.

Experimental Protocol for IR Data Acquisition

A standard method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
247/249[M]⁺
168[M - Br]⁺
119[Benzoxazole]⁺
91[C₆H₅N]⁺
64[C₄H₄N]⁺

  • Rationale: The molecular ion peak will be observed at m/z 247 and 249, corresponding to the two isotopes of bromine. A significant fragment will be the loss of a bromine radical to form the [M - Br]⁺ ion at m/z 168. Further fragmentation of the benzoxazole ring is expected to produce characteristic ions.

MS_Fragmentation M [C₈H₄BrF₂NO]⁺˙ m/z 247/249 M_minus_Br [C₈H₄F₂NO]⁺ m/z 168 M->M_minus_Br - Br• Benzoxazole [C₇H₅NO]⁺˙ m/z 119 M_minus_Br->Benzoxazole - CF₂ C6H5N [C₆H₅N]⁺˙ m/z 91 Benzoxazole->C6H5N - CO

Figure 3: Proposed mass spectral fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The provided data and protocols serve as a foundational resource for the unambiguous characterization of this and structurally related compounds. The synergistic use of these spectroscopic techniques, as outlined, enables a comprehensive structural elucidation, which is a critical step in the advancement of research and development in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS 186828-50-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Bromodifluoromethyl)-1,3-benzoxazole, a key synthetic building block for the development of novel chemical entities. The benzoxazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of the bromodifluoromethyl group at the 2-position offers a unique handle for synthetic diversification, enabling access to a range of fluorinated derivatives with potential applications in drug discovery and materials science. This document delves into the physicochemical properties, synthetic applications, and safe handling of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Introduction: The Strategic Importance of this compound

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the design of therapeutic agents.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The incorporation of fluorine-containing substituents into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The bromodifluoromethyl (-CF2Br) group is of particular interest as it can serve as a precursor to the difluoromethyl (-CF2H) group, a bioisostere of hydroxyl or thiol groups, or participate in a variety of chemical transformations.

This compound (CAS: 186828-50-2) emerges as a valuable intermediate, strategically designed for the synthesis of complex, fluorinated benzoxazole derivatives. Its utility lies in the dual reactivity of the benzoxazole core and the C2-substituent, providing a versatile platform for library synthesis in drug discovery campaigns.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a research setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 186828-50-2
IUPAC Name This compoundN/A
Molecular Formula C₈H₄BrF₂NO
Molecular Weight 248.02 g/mol
Appearance Not available (likely a solid)N/A
Purity ≥95% (typical)
Solubility Not explicitly stated, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A
Storage Store long-term in a cool, dry place.

Synthetic Utility and Reaction Mechanisms

The primary application of this compound is as a precursor in multi-step organic synthesis. The reactivity of this molecule is centered around the C-Br bond of the bromodifluoromethyl group.

Conceptual Reaction Pathway: Nucleophilic Substitution

The electron-withdrawing nature of the two fluorine atoms makes the carbon atom of the -CF2Br group electrophilic and susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a straightforward route to a diverse range of 2-difluoromethyl-substituted benzoxazoles.

G reagent This compound (CAS 186828-50-2) product 2-(Nu-difluoromethyl)-1,3-benzoxazole (Diversified Product) reagent->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R₂NH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->reagent

Caption: Conceptual workflow for the diversification of this compound.

Representative Experimental Protocol: Synthesis of a 2-(Alkoxydifluoromethyl)-1,3-benzoxazole Derivative

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a 2-(alkoxydifluoromethyl)-1,3-benzoxazole derivative via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add the alcohol and potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkoxydifluoromethyl)-1,3-benzoxazole.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild, inexpensive base suitable for deprotonating the alcohol without causing significant side reactions.

  • Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr-type reaction.

  • Workup Procedure: The aqueous workup removes the inorganic salts and DMF, while the brine wash removes residual water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Commercial Suppliers

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.

SupplierWebsite
AK Scientific, Inc.--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Apollo Scientific--INVALID-LINK--
Chemical Suppliers--INVALID-LINK--

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, fluorinated benzoxazole derivatives. Its straightforward reactivity, combined with the proven biological significance of the benzoxazole scaffold, makes it an attractive starting material for research programs in medicinal chemistry and materials science. This guide provides the essential technical information to enable researchers to incorporate this compound into their synthetic strategies safely and effectively.

References

A-1 Technical Guide: The Rise of Difluoromethylated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group, when appended to a heterocyclic core, presents a particularly compelling combination of physicochemical properties. This guide provides an in-depth exploration of difluoromethylated heterocyclic compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the unique attributes of the CHF₂ group, survey robust synthetic methodologies, analyze its impact on drug design through case studies, and provide detailed experimental protocols to empower further research and application.

The Difluoromethyl Group: A Unique Modulator of Molecular Properties

The introduction of a difluoromethyl group into a heterocyclic scaffold is not merely an act of adding fluorine; it is a nuanced decision that leverages the unique electronic and steric properties of the CHF₂ moiety to solve specific challenges in drug design.[1] Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ group retains a proton, which fundamentally alters its behavior and offers a distinct set of advantages.[2]

Bioisosterism and Hydrogen Bonding Capability

The CHF₂ group is considered a valuable bioisostere for several key functional groups, most notably hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH₂) groups.[3][4] This is attributed to its ability to act as a lipophilic hydrogen bond donor .[5] The C-H bond in the CHF₂ group is polarized by the two adjacent electron-withdrawing fluorine atoms, rendering the proton sufficiently acidic to engage in hydrogen bonding with biological targets.[3][6]

  • Causality: This hydrogen bond donating capacity, a feature absent in methyl (-CH₃) and trifluoromethyl (-CF₃) groups, allows medicinal chemists to replace metabolically labile hydroxyl or thiol groups. The resulting difluoromethyl analogue often retains the crucial hydrogen-bonding interaction with a target receptor while gaining significant metabolic stability.[2][7] For instance, the CHF₂ group has been successfully used as a thiol mimic in inhibitors of the HCV NS3 protease.[5]

Modulation of Physicochemical Properties

The introduction of a CHF₂ group systematically alters a molecule's properties, providing a powerful tool for fine-tuning a drug candidate's profile.[2]

  • Lipophilicity (LogP): The CHF₂ group increases lipophilicity, which can enhance membrane permeability and bioavailability.[3] However, this increase is more moderate compared to the CF₃ group, offering a finer level of control for optimization.[3] Studies have shown that replacing a methyl group with a difluoromethyl group can result in a LogP change (ΔlogP) ranging from -0.1 to +0.4, depending on the molecular context.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (up to 130 kcal/mol), making the CHF₂ group highly resistant to oxidative metabolism.[6][9] Replacing a metabolically vulnerable group (like a methoxy group prone to O-demethylation) with a difluoromethoxy (-OCF₂H) group can dramatically extend a drug's half-life.[7]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CHF₂ group can significantly lower the pKa of adjacent acidic protons or basic nitrogen atoms within a heterocycle, influencing the ionization state of the drug at physiological pH.

The following table summarizes the comparative effects of methyl, hydroxyl, and difluoromethyl groups on key molecular properties.

Property-CH₃ (Methyl)-OH (Hydroxyl)-CHF₂ (Difluoromethyl)Rationale for Change with -CHF₂
Hydrogen Bonding NoneDonor & AcceptorDonor (Weak)[2]C-H bond is polarized by adjacent fluorine atoms, enabling H-bond donation.
Lipophilicity (LogP) LipophilicHydrophilicLipophilic (Moderate Increase)[3]Less lipophilic than -CF₃, providing finer control for drug design.
Metabolic Stability Susceptible to OxidationSusceptible to Oxidation/ConjugationHigh [7]Strong C-F bonds are resistant to enzymatic cleavage.
Bioisosteric Role N/AThiol, AmineHydroxyl, Thiol [3]Mimics the hydrogen bond donating ability of -OH and -SH groups with improved stability.

Synthetic Strategies for Accessing Difluoromethylated Heterocycles

The growing importance of this structural motif has spurred the development of numerous synthetic methods.[10] The choice of strategy depends heavily on the substrate, the desired position of the CHF₂ group, and the stage of the synthetic sequence (early vs. late-stage functionalization). Methodologies can be broadly classified into nucleophilic, electrophilic, and radical approaches.[2][11]

Radical C-H Difluoromethylation (Late-Stage Functionalization)

Direct C-H difluoromethylation is a highly attractive strategy as it allows for the introduction of the CHF₂ group onto a complex, pre-assembled heterocyclic core, obviating the need for de novo synthesis.[12][13] This is particularly valuable in the late stages of drug development.[10]

These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) which then adds to the heterocycle.[14] Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the use of mild reaction conditions.[12][15]

Key Reagents for Radical Generation:

  • Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A stable, easy-to-handle solid that generates •CF₂H radicals upon oxidation.[5]

  • Sodium Difluoromethanesulfinate (NaSO₂CF₂H): Used in photoredox systems, often with an oxidant like O₂.[13][15]

  • Difluoromethyltriphenylphosphonium bromide: A commercially available salt that serves as a •CF₂H precursor under visible light conditions.[16]

The diagram below illustrates a generalized workflow for planning a late-stage C-H difluoromethylation.

G start Start: Need to install a CHF2 group on a complex heterocycle decision1 Is the target C-H bond on an electron-deficient or electron-rich heterocycle? start->decision1 path_deficient Electron-Deficient (e.g., Pyridines, Quinolines) decision1->path_deficient Deficient path_rich Electron-Rich (e.g., Indoles, Pyrroles, Furans) decision1->path_rich Rich reagent_deficient Select Nucleophilic Radical Precursor (e.g., Zn(SO2CF2H)2 / tBuOOH) Minisci-Type Reaction path_deficient->reagent_deficient reagent_rich Select Electrophilic Radical Precursor or Photoredox Method (e.g., NaSO2CF2H / Photocatalyst / O2) path_rich->reagent_rich protocol Develop Protocol: - Optimize catalyst, solvent, light source - Screen reaction time and temperature - Analyze for regioselectivity reagent_deficient->protocol reagent_rich->protocol end Synthesized Product: Difluoromethylated Heterocycle protocol->end

Caption: Decision workflow for selecting a radical C-H difluoromethylation strategy.

Nucleophilic and Electrophilic Difluoromethylation
  • Nucleophilic Methods: These approaches use a "CF₂H⁻" synthon to attack an electrophilic carbon. A common reagent is difluoromethyl(trimethyl)silane (TMSCF₂H), which can add to carbonyls and imines.[6][11] These methods are excellent for building difluoromethylated side chains.

  • Electrophilic Methods: These involve a "CF₂H⁺" source reacting with a nucleophilic site (like an amine, thiol, or enolate). Reagents like S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose, allowing for the difluoromethylation of heteroatoms (N, S) within heterocycles.[17][18]

The following table compares common reagents for each difluoromethylation strategy.

StrategyReagent ClassExample ReagentTypical Substrates
Radical SulfinatesZn(SO₂CF₂H)₂ (DFMS)[5]Electron-deficient heterocycles (C-H bonds)
Radical Phosphonium SaltsPh₃P⁺CF₂H Br⁻[16]Heteroarenes (photoredox C-H bonds)
Nucleophilic OrganosilanesTMSCF₂H[6]Aldehydes, ketones, imines
Electrophilic Sulfonium Salts[Ar₂S-CF₂H]⁺ BF₄⁻[17]Amines, thiols, phosphines

Experimental Protocol: Photocatalytic C-H Difluoromethylation

This protocol provides a representative method for the direct C-H difluoromethylation of an electron-rich heterocycle using an organic photoredox catalyst, adapted from published procedures.[13]

Objective: To synthesize 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.

Materials:

  • 1-methylquinoxalin-2(1H)-one (Substrate, 0.2 mmol)

  • Sodium difluoromethanesulfinate (NaSO₂CF₂H, 0.4 mmol)

  • Rose Bengal (Photocatalyst, 2 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (1 mL)

  • 3W Green LEDs

  • Oven-dried 10 mL Schlenk tube with magnetic stir bar

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To the oven-dried Schlenk tube, add 1-methylquinoxalin-2(1H)-one (32.0 mg, 0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (51.2 mg, 0.4 mmol, 2.0 equiv.), and Rose Bengal (2.0 mg, 0.004 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMSO (1 mL) via syringe.

  • Place the reaction tube approximately 5 cm from the 3W green LEDs.

  • Stir the reaction mixture at room temperature under irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The success of the protocol is validated by obtaining the product with the expected mass (via MS) and structure (via NMR), with yields comparable to those reported in the literature for similar substrates.[13] The regioselectivity of the C-H functionalization should be confirmed by 2D NMR techniques if ambiguous.

Applications and Future Outlook

The unique properties of the CHF₂ group have led to its incorporation into numerous drug candidates across various therapeutic areas, including antivirals, anti-inflammatories, and central nervous system agents.[2] For example, the difluoromethyl group has been used to create bioisosteres of drug candidates, leading to improved potency and pharmacokinetic profiles.[19]

The field continues to evolve rapidly, with ongoing research focused on:

  • Developing more efficient, selective, and scalable late-stage difluoromethylation methods.[6]

  • Exploring novel difluoromethylating reagents with improved handling and reactivity profiles.[5][20]

  • Expanding the application of difluoromethylated heterocycles in agrochemicals and materials science.[13]

The diagram below outlines the logical progression from identifying a lead compound to creating an optimized difluoromethylated analogue.

G start Lead Compound Identified (e.g., contains a metabolic liability like an -OH or -SH group) step1 Hypothesis: Replace labile group with a CHF2 bioisostere to improve metabolic stability while retaining H-bond interactions. start->step1 step2 Synthetic Strategy Selection: Choose appropriate difluoromethylation method (e.g., Late-Stage Radical C-H, Nucleophilic addition, etc.) step1->step2 step3 Synthesis & Purification: Execute chosen protocol, isolate and purify the CHF2 analogue. step2->step3 step4 In Vitro & In Vivo Testing: - Confirm target binding/activity - Assess metabolic stability (microsomes) - Evaluate pharmacokinetics step3->step4 end Optimized Drug Candidate: Improved PK/PD profile step4->end

References

An In-depth Technical Guide to the Stability and Reactivity of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Bromodifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and pharmaceutical agents.[1][2] The introduction of the bromodifluoromethyl (-CF2Br) group at the 2-position imparts unique electronic properties that significantly influence the molecule's stability, reactivity, and potential as a synthetic building block. This guide provides a comprehensive analysis of the compound's core characteristics, offering field-proven insights into its handling, reaction potential, and safe application in a research and development setting. We will explore its stability under various conditions, delve into its key reaction pathways, and provide validated protocols for its synthesis and derivatization.

Molecular Profile and Physicochemical Properties

The structure of this compound features a benzene ring fused to an oxazole ring, creating the benzoxazole core.[3] The key to its distinct reactivity is the C2-substituent, the bromodifluoromethyl group. The two fluorine atoms are strongly electron-withdrawing, creating a significant dipole and rendering the attached carbon atom electrophilic. The bromine atom, being a good leaving group, makes this position highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 186828-50-2[4]
Molecular Formula C₈H₄BrF₂NO[4]
Molecular Weight 248.03 g/mol [4]
Appearance Not Available-
Purity 95%[5]
Synonyms 2-(bromodifluoromethyl)benzoxazole; 2-(Bromodifluoromethyl)benzo[d]oxazole[5]

Stability and Safe Handling

Understanding the stability profile is critical for the safe storage, handling, and application of this reagent in experimental workflows.

Thermal Stability
Chemical and Hydrolytic Stability

The compound should be protected from incompatible materials such as strong oxidizing agents and strong bases. Contact with moisture should be avoided, as the electrophilic nature of the difluoromethyl carbon could make it susceptible to slow hydrolysis over time, particularly under non-neutral pH conditions.[8]

Storage and Handling Protocols

Based on safety data sheets, the following protocols are mandated for safe handling and storage to ensure chemical integrity and personnel safety.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5] For long-term storage, a cool, dry place is recommended.[5][9]

  • Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][10] Avoid all personal contact, including inhalation of fumes or dust.[7][8] Wear suitable protective clothing, gloves, and eye/face protection.[5][10] Wash hands thoroughly after handling.[5][9] Facilities must be equipped with an eyewash fountain and safety shower.[5][7]

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary Statements
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312
Source(s) [5][7]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electrophilic -CF2Br group and the aromatic benzoxazole core.

Nucleophilic Substitution at the Difluoromethyl Carbon

The primary mode of reactivity is nucleophilic substitution, where the bromide ion is displaced. The two electron-withdrawing fluorine atoms stabilize the developing negative charge on the carbon during the transition state, facilitating the reaction. This pathway is crucial for introducing the benzoxazol-2-yldifluoromethyl moiety onto other molecules.

  • Causality: The C(sp³)–F bond is strong, but the C-Br bond is relatively weak and polarized. Nucleophiles readily attack the electrophilic carbon, displacing the bromide. This reaction is a cornerstone of modern organofluorine chemistry.[11][12]

  • Applicable Nucleophiles: A broad range of nucleophiles can be employed, including thiols, amines, alcohols, and carbanions, making it a versatile tool for drug discovery and late-stage functionalization.

Electrophilic Aromatic Substitution

The benzoxazole ring itself can undergo electrophilic substitution. The heteroatoms in the oxazole ring influence the regioselectivity of these reactions.

  • Causality: Benzoxazole is an aromatic system.[3] Electrophilic reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of such systems.[3] For the parent benzoxazole, nitration predominantly occurs at the C6-position.[3] The electron-withdrawing nature of the 2-substituent in the title compound would further deactivate the ring but is expected to direct incoming electrophiles primarily to the benzene portion of the scaffold.

Radical-Mediated Reactions

The C-Br bond can be cleaved homolytically under photolytic or radical-initiator conditions to generate a 2-benzoxazolyldifluoromethyl radical (Ar-CF₂•). This highly reactive intermediate can then be used to form new C-C bonds, a strategy of high value in modern synthetic chemistry.[13]

Caption: Key reactivity pathways for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is accessible through a multi-step process starting from commercially available precursors.

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous transformations reported in the literature for the synthesis of bromodifluoromethyl benzo-1,3-diazoles.[14]

Self-Validation System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the higher molecular weight product. The final product identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and MS analysis.

Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole (Precursor)

  • To a round-bottom flask, add 2-aminophenol (1.0 eq.), difluoroacetic acid (1.2 eq.), and a suitable solvent (e.g., toluene or xylene).

  • If required by the specific literature procedure, add a dehydrating agent or a catalyst system (e.g., triphenylphosphine and triethylamine).[14]

  • Heat the mixture to reflux for 4-12 hours, using a Dean-Stark apparatus to remove water if necessary.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup by washing with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethyl)-1,3-benzoxazole.

Step 2: Bromination to this compound

  • [CRITICAL] Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) and with appropriate light shielding for the photoreaction.

  • Dissolve the 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq.) in a suitable anhydrous solvent like carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile) (0.1 eq.).

  • Irradiate the mixture with a UV lamp (e.g., a sunlamp or a specific photochemical reactor) while maintaining a gentle reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by column chromatography or distillation to obtain the final product.

Protocol 2: Representative Nucleophilic Substitution with a Thiol

This protocol demonstrates the primary reactivity of the title compound.

Self-Validation System: Reaction completion can be tracked via TLC, looking for the consumption of the starting material and the formation of a new, less polar spot. The product's mass can be confirmed with LC-MS, expecting an increase corresponding to the addition of the thiolate group and loss of bromine.

  • In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol) (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or THF.

  • Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 eq.) or potassium carbonate (K₂CO₃) (1.5 eq.), portion-wise at 0°C to generate the thiolate in situ.

  • Stir the mixture for 20-30 minutes at 0°C.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the thiolate mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction for completion by TLC.

  • Quench the reaction carefully by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired 2-((arylsulfany)difluoromethyl)-1,3-benzoxazole.

Conclusion

This compound is a valuable reagent with a well-defined reactivity profile centered on nucleophilic displacement of its bromine atom. Its stability requires standard laboratory precautions for handling halogenated and air-sensitive compounds. By leveraging its potential to act as a precursor for difluoromethyl-substituted benzoxazoles, researchers in drug discovery and materials science can access novel chemical entities with potentially enhanced biological or physical properties. The protocols and data presented in this guide offer a robust framework for the safe and effective utilization of this compound.

References

The Rising Star in Fluorine Chemistry: A Technical Guide to 2-(Bromodifluoromethyl)-1,3-benzoxazole and Its Potential in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. This guide introduces 2-(bromodifluoromethyl)-1,3-benzoxazole, a reagent poised to become a valuable tool for the introduction of the difluoromethyl moiety. We will delve into its synthesis, explore its reactivity, and, most importantly, present a series of potential applications in organic synthesis, complete with detailed experimental protocols and mechanistic insights. This document serves as a comprehensive resource for researchers looking to leverage the unique characteristics of this promising, yet underexplored, reagent.

Introduction: The Power of the CF2H Group and the Benzoxazole Scaffold

The difluoromethyl group has garnered significant attention in medicinal chemistry for its ability to modulate the physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions.[1] The benzoxazole core is a well-established "privileged scaffold" in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The fusion of these two valuable motifs in this compound creates a reagent with significant potential for the synthesis of novel chemical entities with desirable pharmacological profiles.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 2-(difluoromethyl)-1,3-benzoxazole. The precursor itself can be prepared through the condensation of 2-aminophenol with difluoroacetic acid.

A plausible and efficient method for the crucial bromination step involves a radical halogenation. Specifically, the subsequent bromination of the 2-difluoromethyl group can be achieved by photolysis with N-bromosuccinimide (NBS), leading to the formation of the desired bromodifluoromethyl benzoxazole.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

  • To a solution of 2-aminophenol (1.0 equiv) in a suitable solvent (e.g., toluene or xylene) in a flask equipped with a Dean-Stark apparatus, add difluoroacetic acid (1.1 equiv).

  • Heat the mixture to reflux and monitor the removal of water.

  • Upon completion of the reaction (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethyl)-1,3-benzoxazole.

Step 2: Bromination to this compound

  • In a quartz reaction vessel, dissolve 2-(difluoromethyl)-1,3-benzoxazole (1.0 equiv) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equiv).

  • Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield pure this compound.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. The key to its reactivity lies in the C-Br bond of the bromodifluoromethyl group. This bond is significantly weaker than a C-F bond and is susceptible to both nucleophilic attack and homolytic cleavage to generate a difluoromethyl radical. The electron-withdrawing nature of the two fluorine atoms polarizes the C-Br bond, making the carbon atom electrophilic. Furthermore, the benzoxazole moiety can act as a potential leaving group in certain transformations.

Potential Applications in Organic Synthesis

While the application of this compound as a reagent is an emerging area, its structure suggests a number of powerful synthetic transformations. Below, we outline several potential applications with detailed, plausible protocols based on analogous reactivity of other fluorinated reagents.

Radical Difluoromethylation of Alkenes and Alkynes

The generation of a difluoromethyl radical from this compound under photoredox catalysis is a highly attractive prospect for the difluoromethylation of unsaturated C-C bonds.

  • To an oven-dried Schlenk tube, add the alkene (e.g., styrene, 1.0 equiv), this compound (1.5 equiv), a photocatalyst such as fac-[Ir(ppy)3] (1-2 mol%), and a suitable solvent (e.g., degassed acetonitrile).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the difluoromethylated product.

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hν (Visible Light) PC_oxidized Oxidized PC (PC+) PC_star->PC_oxidized SET Reagent Bzox-CF2Br Radical Bzox-CF2• Reagent->Radical e- from PC* Adduct Radical Adduct Radical->Adduct + Alkene Alkene Alkene Product Difluoromethylated Product Adduct->Product H-atom abstraction PC_oxidized->PC Reductive Quenching

Caption: Proposed photocatalytic cycle for radical difluoromethylation.

Nucleophilic Difluoromethylation of Heteroatom Nucleophiles

The electrophilic nature of the carbon atom in the bromodifluoromethyl group suggests that this compound can serve as a reagent for the difluoromethylation of various nucleophiles, such as phenols, thiols, and amines. These reactions would likely proceed via an SNAr-type mechanism or through the generation of difluorocarbene.

Aryl difluoromethyl ethers are valuable motifs in pharmaceuticals. A base-mediated reaction of a phenol with this compound could provide a direct route to these compounds. This reaction likely proceeds through the generation of difluorocarbene.[4][5]

  • To a solution of 4-methoxyphenol (1.0 equiv) and a suitable base (e.g., cesium carbonate, 2.0 equiv) in a polar aprotic solvent like DMF, add this compound (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired aryl difluoromethyl ether.

Aryl and alkyl difluoromethyl sulfides are also of significant interest. The higher nucleophilicity of thiols compared to alcohols suggests that S-difluoromethylation should proceed under milder conditions. Recent work has demonstrated the oxidative bromodifluoromethylation of thiophenols, including a benzoxazole-2-thiol derivative, using a bromine source and a difluoromethyl source, hinting at the feasibility of such transformations.[6]

  • To a solution of thiophenol (1.0 equiv) and a base (e.g., potassium carbonate, 1.5 equiv) in a solvent such as acetonitrile, add this compound (1.2 equiv) at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the difluoromethyl sulfide.

G cluster_0 Pathway A: SNAr-type cluster_1 Pathway B: Difluorocarbene NuH Nucleophile (R-XH) Nu_minus Nucleophile Anion (R-X-) NuH->Nu_minus + Base Product R-X-CF2-Bzox Nu_minus->Product + Bzox-CF2Br Reagent Bzox-CF2Br Final_Product_A R-X-CF2H Product->Final_Product_A Protonolysis Reagent_B Bzox-CF2Br Carbene :CF2 Reagent_B->Carbene + Base, -BzoxBr NuH_B Nucleophile (R-XH) Intermediate [R-XH-CF2] NuH_B->Intermediate + :CF2 Final_Product_B R-X-CF2H Intermediate->Final_Product_B Proton transfer

Caption: Two plausible pathways for heteroatom difluoromethylation.

Transition-Metal Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound could also be a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of the entire 2-(difluoromethyl)benzoxazole moiety into a target molecule. This opens up possibilities for creating complex structures with this valuable fragment.

  • In a Schlenk tube, combine phenylboronic acid (1.2 equiv), this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Add a mixture of a suitable solvent (e.g., toluene/ethanol/water).

  • Degas the mixture and then heat it to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

This compound is a reagent with considerable untapped potential in organic synthesis. Its straightforward synthesis and the versatile reactivity of the bromodifluoromethyl group make it an attractive tool for the introduction of the valuable CF2H moiety. The proposed applications in radical, nucleophilic, and transition-metal-catalyzed reactions provide a roadmap for its exploration. Further research into the scope and limitations of these transformations, as well as the development of new reactions leveraging the unique properties of this reagent, will undoubtedly solidify its place in the synthetic chemist's toolbox and contribute to the advancement of medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the primary synthetic strategies for preparing 2-substituted benzoxazoles, a cornerstone heterocyclic motif in medicinal chemistry and materials science. We will delve into the core synthetic methodologies, from classical condensations to modern catalytic systems, presenting comparative data, detailed experimental protocols, and illustrating the underlying reaction mechanisms.

The Enduring Importance of the Benzoxazole Scaffold

The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a privileged pharmacophore. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a highly effective scaffold for engaging with biological targets. Consequently, benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Beyond medicine, they are integral to materials science, serving as optical brighteners, laser dyes, and components of high-performance polymers.[3][4] The continued development of rapid, efficient, and sustainable synthetic routes to access diverse benzoxazole libraries is therefore a critical endeavor in modern chemistry.[3][4]

Foundational Synthetic Strategies: Building the Core

The majority of synthetic routes to 2-substituted benzoxazoles commence with the versatile precursor, o-aminophenol. The core transformation involves the condensation of o-aminophenol with a suitable one-carbon electrophile, followed by a cyclization event.[2][5][6] The choice of this electrophilic partner defines the classical approaches.

From Carboxylic Acids and Derivatives: The Phillips-Ladenburg Condensation

The direct condensation of o-aminophenol with carboxylic acids, often referred to as the Phillips-Ladenburg synthesis, is a robust and widely used method.[2][7][8]

  • Causality Behind Experimental Choices: This reaction typically requires high temperatures (180-250 °C) to drive the dehydration and cyclization. The key challenge is overcoming the activation barrier for the initial amide formation and the subsequent intramolecular cyclization. To facilitate this, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are frequently employed.[2][9] PPA serves a dual role, acting as both an acidic catalyst and a powerful dehydrating agent, effectively pulling the equilibrium towards the product.[2] Acyl chlorides, being more reactive than carboxylic acids, can also be used, often under milder conditions.[2][10] The reaction first forms an o-hydroxyamide intermediate, which then undergoes acid-catalyzed intramolecular cyclization.[2]

  • Mechanism: The reaction begins with the nucleophilic attack of the amino group of o-aminophenol on the carbonyl carbon of the carboxylic acid (or its activated derivative). This is followed by the elimination of water to form an amide intermediate. The phenolic oxygen then attacks the amide carbonyl, leading to a cyclized intermediate which, upon dehydration, yields the final benzoxazole product.

Phillips_Condensation Phillips-Ladenburg Condensation Mechanism cluster_reactants Reactants cluster_product Product oAP o-Aminophenol Amide Amide Intermediate oAP->Amide + R-COOH - H₂O RCOOH Carboxylic Acid (R-COOH) Cyclized Cyclized Intermediate (Benzoxazoline) Amide->Cyclized Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Cyclized->Benzoxazole Dehydration - H₂O

Caption: Mechanism of the Phillips-Ladenburg condensation.

From Aldehydes: The Oxidative Cyclization Pathway

The reaction between o-aminophenol and aldehydes provides another major route to 2-substituted benzoxazoles. This pathway is distinct from the Phillips condensation as it requires an oxidation step.[2][11]

  • Causality Behind Experimental Choices: The reaction proceeds in a two-step sequence. First, the amino group of o-aminophenol condenses with the aldehyde to form a Schiff base (imine) intermediate.[12] This intermediate then undergoes an oxidative cyclization to furnish the aromatic benzoxazole ring. A wide variety of oxidants can be employed, including molecular oxygen (often with a catalyst), iodine, manganese dioxide (MnO₂), or even elemental sulfur.[13][14][15] The choice of oxidant and catalyst system is crucial for achieving high yields and preventing side reactions.[12]

  • Mechanism: Following the formation of the Schiff base, the phenolic oxygen attacks the imine carbon in an intramolecular fashion to form a non-aromatic benzoxazoline intermediate. This intermediate is then oxidized, involving the removal of two hydrogen atoms, to generate the stable, aromatic 2-substituted benzoxazole.[12]

Oxidative_Cyclization Oxidative Cyclization with Aldehydes cluster_reactants Reactants oAP o-Aminophenol SchiffBase Schiff Base Intermediate oAP->SchiffBase + R-CHO - H₂O RCHO Aldehyde (R-CHO) Benzoxazoline Benzoxazoline Intermediate SchiffBase->Benzoxazoline Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Benzoxazoline->Benzoxazole Oxidation (-2H) Experimental_Workflow General Experimental Workflow Prep 1. Preparation (Mix Reactants & Catalyst) Reaction 2. Reaction (Conventional Heat or Microwave) Prep->Reaction Workup 3. Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 5. Analysis (NMR, MS, etc.) Purification->Analysis

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Bromodifluoromethyl)-1,3-benzoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethyl Group and the Utility of 2-(Bromodifluoromethyl)-1,3-benzoxazole

In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular optimization.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant attention due to its unique physicochemical properties. The –CF₂H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) functionalities.[2][3] This substitution can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of bioactive molecules.[2][4]

This compound has emerged as a valuable and versatile reagent for introducing the difluoromethyl moiety into organic scaffolds. The benzoxazole heterocycle provides stability, while the bromine atom serves as a leaving group in various transition metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions, focusing on practical protocols and the underlying scientific rationale.

Reagent Overview and Synthesis

This compound is typically synthesized from 2-difluoromethyl-1,3-benzoxazole, which can be prepared via a one-pot reaction of difluoroacetic acid and 2-aminophenol.[5] Subsequent bromination, often using N-bromosuccinimide (NBS) under photolytic conditions, yields the target compound.[5] The benzoxazole core is a common structural motif in biologically active compounds and can be synthesized through various methods, including the condensation of 2-aminophenols with carboxylic acids or their derivatives.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][9] this compound can participate in several key cross-coupling reactions to generate difluoromethylated products.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with an organoboron compound.[10] This reaction is highly valued for its mild conditions and broad functional group compatibility.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • Arylboronic acid (1.2 equiv)

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid, this compound, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale Behind Key Steps:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: Essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10]

  • Water in Solvent System: Can accelerate the reaction by facilitating the formation of the active boronate species.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)*
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Dioxane/H₂O 90 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ Toluene/H₂O 100 92
3 3-Pyridylboronic acid Pd₂(dba)₃ (2) / SPhos (4) K₃PO₄ n-Butanol 100 78

*Yields are illustrative and may vary based on specific substrate and reaction optimization.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable alkynylated compounds.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Protocol 2: General Procedure for Sonogashira Coupling

Reaction Scheme:

Materials:

  • Terminal alkyne (1.5 equiv)

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

  • Solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Rationale Behind Key Steps:

  • Copper(I) Co-catalyst: Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Amine Base: Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.[13]

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[14][15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • Amine (primary or secondary, 1.2 equiv)

  • This compound (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Rationale Behind Key Steps:

  • Bulky Phosphine Ligands: These are crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[16]

  • Strong Base: Required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[16][17]

Visualization of Reaction Workflows

General Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Alkyne/Amine) - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (e.g., CuI) A->B C Add Anhydrous, Degassed Solvent B->C D Heat Under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS, etc.)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_Ar_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar_Ar Ar_B Ar'-B(OH)₂ + Base Ar_B->TM RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are properly degassed.- Try a different solvent system to improve solubility.- Screen different bases (e.g., K₃PO₄, CsF, NaOt-Bu).
Formation of Side Products - Homocoupling of the coupling partner- Protodebromination of the starting material- Decomposition of reagents at high temperatures- Lower the reaction temperature and extend the reaction time.- Use a less concentrated solution.- Ensure the base is added slowly or is not excessively strong.
Difficulty in Purification - Co-elution of product and byproducts- Catalyst residues in the product- Optimize the solvent system for column chromatography.- Consider a different purification method (e.g., recrystallization, preparative HPLC).- Pass the crude product through a plug of silica or activated carbon to remove metal residues.

Conclusion

This compound is a highly effective reagent for the introduction of the valuable difluoromethyl group into a wide array of organic molecules via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to construct C-C and C-N bonds. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can successfully employ these protocols to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols for Radical Difluoromethylation using 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of the Difluoromethyl Group with a Bench-Stable Radical Precursor

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a powerful strategy in modern drug discovery and materials science. This moiety can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability and membrane permeability.[1] Consequently, the development of efficient and reliable methods for difluoromethylation is of paramount importance.

This guide details the application of 2-(bromodifluoromethyl)-1,3-benzoxazole as a versatile and effective precursor for the generation of the difluoromethyl radical (•CF₂H). This bench-stable reagent offers a practical alternative to gaseous or less stable sources of the •CF₂H radical, enabling a range of radical-mediated transformations under controlled conditions. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast potential of this valuable synthetic tool.

The generation of the difluoromethyl radical from this compound typically proceeds via a single-electron transfer (SET) mechanism, often initiated by photoredox catalysis or thermal radical initiators. The resulting •CF₂H radical can then be engaged in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Concepts: The Chemistry of this compound

Synthesis of the Reagent

This compound can be readily prepared from the corresponding 2-(difluoromethyl)-1,3-benzoxazole through a bromination reaction. A common method involves the photolysis of the starting material with N-bromosuccinimide (NBS).[2] This two-step sequence, starting from the condensation of 2-aminophenol and difluoroacetic acid, provides a straightforward route to this valuable reagent.[2]

Generation of the Difluoromethyl Radical

The key to the utility of this compound lies in the controlled cleavage of the C-Br bond to generate the •CF₂H radical. This can be achieved through several methods:

  • Photoredox Catalysis: In the presence of a suitable photocatalyst (e.g., iridium or ruthenium complexes) and visible light, a single-electron transfer to the benzoxazole derivative can induce the cleavage of the C-Br bond, releasing the difluoromethyl radical. This method is particularly attractive due to its mild reaction conditions.

  • Thermal Initiation: Traditional radical initiators, such as azobisisobutyronitrile (AIBN), can be used to initiate the radical chain reaction at elevated temperatures.

  • SRN1 (Substitution Radical-Nucleophilic Unimolecular) Mechanism: This pathway is particularly relevant for the reaction of this compound with nucleophiles. The reaction is initiated by the formation of a radical anion of the benzoxazole, which then fragments to release the difluoromethyl radical and the benzoxazolyl anion.[3] The •CF₂H radical then reacts with the nucleophile to propagate the chain.

Experimental Protocols

Protocol 1: Photocatalytic C-H Difluoromethylation of Electron-Rich Heteroarenes

This protocol describes a general procedure for the direct C-H difluoromethylation of electron-rich heteroarenes using this compound under photoredox conditions. This method is inspired by the general principles of photocatalytic C-H functionalization.[4][5]

Reaction Workflow:

A general workflow for the photocatalytic difluoromethylation.

Materials:

  • This compound (1.2 equiv)

  • Heteroarene substrate (1.0 equiv)

  • fac-Ir(ppy)₃ (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a flame-dried Schlenk tube, add the heteroarene substrate, this compound, and the photocatalyst.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

This protocol is expected to be effective for a range of electron-rich heteroarenes, such as indoles, pyrroles, and furans. The regioselectivity of the difluoromethylation will depend on the electronic and steric properties of the substrate.

Substrate ExampleProduct ExampleRepresentative Yield (%)
N-Methylindole3-(Difluoromethyl)-1-methyl-1H-indole60-80
Furan2-(Difluoromethyl)furan50-70
Thiophene2-(Difluoromethyl)thiophene55-75

Table 1: Representative Substrate Scope and Expected Yields for Photocatalytic C-H Difluoromethylation.

Protocol 2: SRN1 Difluoromethylation of Thiophenols

This protocol outlines a procedure for the difluoromethylation of thiophenols via an SRN1 mechanism. This reaction is typically initiated by light and proceeds as a radical chain reaction.

Reaction Mechanism:

Simplified SRN1 mechanism for difluoromethylation.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol derivative (1.2 equiv)

  • Base (e.g., K₂CO₃, NaH) (1.5 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • UV lamp or sunlight

Procedure:

  • In a reaction vessel, dissolve the thiophenol in the anhydrous solvent.

  • Add the base portion-wise and stir until the thiolate is formed.

  • Add this compound to the reaction mixture.

  • Irradiate the mixture with a UV lamp or expose it to sunlight while stirring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Results:

This method should provide access to a variety of aryl difluoromethyl sulfides. The reaction is generally tolerant of various functional groups on the aromatic ring of the thiophenol.

Thiophenol SubstrateProductExpected Yield (%)
ThiophenolPhenyl difluoromethyl sulfide70-85
4-Methylthiophenolp-Tolyl difluoromethyl sulfide75-90
4-Chlorothiophenol4-Chlorophenyl difluoromethyl sulfide65-80

Table 2: Expected Products and Yields for SRN1 Difluoromethylation of Thiophenols.

Troubleshooting and Optimization

  • Low Yields in Photocatalytic Reactions: Ensure the solvent is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. The intensity and wavelength of the light source can also be optimized.

  • Sluggish SRN1 Reactions: The initiation of the radical chain can be slow. A small amount of a chemical reductant or a more intense light source may be required. Ensure the base is strong enough to fully deprotonate the thiophenol.

  • Side Reactions: In some cases, dimerization of the difluoromethyl radical or reaction with the solvent may occur. Adjusting the concentration of the reactants or changing the solvent may mitigate these side reactions.

Conclusion

This compound is a valuable and practical reagent for the introduction of the difluoromethyl group into organic molecules via radical pathways. The protocols provided herein offer a starting point for researchers to explore a wide range of difluoromethylation reactions. The mild conditions and operational simplicity of these methods make them attractive for applications in medicinal chemistry and materials science, paving the way for the discovery of novel molecules with enhanced properties.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of 2-(Bromodifluoromethyl)-1,3-benzoxazole in Modern Synthesis

This compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring.[1] Its significance in contemporary organic synthesis, particularly in medicinal and agrochemical research, stems from its role as a precursor to the difluoromethyl group (–CF2H). The introduction of fluorine-containing moieties into organic molecules can profoundly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[2]

The benzoxazole scaffold itself is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of activities.[1][3] The C(sp2)-Br bond in this compound is amenable to cleavage under various conditions, making it an effective reagent for generating a difluoromethyl radical (•CF2H) or participating in transition-metal-catalyzed cross-coupling reactions.[4] This guide provides detailed protocols and the scientific rationale for its application in two major classes of transformations: photoredox-catalyzed difluoromethylation and palladium-catalyzed cross-coupling.

Critical Safety and Handling Protocols

Proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as an irritant.

Hazard Profile:

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to keep airborne concentrations low.[5][7] Facilities must be equipped with an eyewash station and safety shower in close proximity to the workstation.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

    • Body Protection: A standard laboratory coat is required.[8][9]

  • General Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition.[5][6]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal.[5][8] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Application I: Photoredox-Catalyzed Difluoromethylation of Heteroarenes

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging transformations under mild conditions using visible light.[10] In this context, this compound serves as an excellent difluoromethyl radical precursor. The low-energy visible light excites a photocatalyst, which then engages in a single-electron transfer (SET) with the benzoxazole reagent to cleave the C-Br bond, generating the key •CF2H radical. This radical can then add to a variety of substrates, most notably electron-deficient heteroarenes, in a Minisci-type reaction.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Substrate, Benzoxazole Reagent, & Photocatalyst to a dry reaction vessel. B 2. Add anhydrous, degassed solvent. A->B C 3. Seal vessel and purge with inert gas (Ar or N2) for 15-20 min. B->C D 4. Place vessel in front of a visible light source (e.g., Blue LED). C->D E 5. Stir vigorously at room temperature. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench reaction and perform aqueous workup/extraction. F->G H 8. Dry organic layer and concentrate in vacuo. G->H I 9. Purify crude product via column chromatography. H->I J J I->J Characterization (NMR, HRMS)

Caption: Workflow for a typical photoredox difluoromethylation reaction.

Detailed Protocol: Difluoromethylation of Isoquinoline

This protocol describes a representative procedure. Researchers should optimize conditions for their specific substrate.

Materials:

  • This compound (1.0 equiv.)

  • Isoquinoline (or other heteroarene substrate, 1.2 equiv.)

  • fac-Ir(ppy)3 or Ru(bpy)3Cl2 (Photocatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or screw-cap vial)

  • Visible light source (e.g., 40W Blue LED lamp)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the heteroarene substrate, and the photocatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.05 M and 0.1 M.

  • Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with an inert gas. Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thorough degassing is crucial for efficiency.

  • Initiation: Place the sealed reaction vessel approximately 5-10 cm from the visible light source. If necessary, use a small fan to maintain the reaction at ambient temperature.

  • Execution: Stir the reaction mixture vigorously to ensure even irradiation.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the reaction is complete (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterTypical ConditionRationale / Note
Reagent This compoundSource of the •CF2H radical.
Substrate Electron-deficient heteroarenesOptimal for radical addition reactions.
Photocatalyst Ru(bpy)3Cl2, fac-Ir(ppy)3, Eosin YAbsorbs visible light to initiate SET. Organic dyes like Eosin Y are a cost-effective alternative.[11]
Solvent DMSO, DMF, CH3CNPolar aprotic solvents are generally used to solubilize reactants. Must be anhydrous and degassed.
Light Source Blue LEDs (λ ≈ 450 nm)Matches the absorption maximum of common photoredox catalysts.
Temperature Room TemperatureA key advantage of photoredox catalysis is the ability to run reactions at mild temperatures.[10]
Atmosphere Inert (N2 or Ar)Essential to prevent quenching of the catalyst's excited state by O2.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds.[12] The C(sp2)-Br bond of this compound makes it a suitable electrophilic partner in reactions like the Suzuki-Miyaura coupling. This allows for the direct installation of the 2-(difluoromethyl)benzoxazole moiety onto various (hetero)aryl systems, which is a valuable strategy for building complex molecules.[13][14]

Catalytic Cycle Diagram

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-Br Ln Pd0->PdII Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar PdII_Ar->Pd0 RedEl Reductive Elimination ArAr_node Ar-Ar' (Product) PdII_Ar->ArAr_node ArBOH2_node Ar'B(OH)2 (Base) ArBOH2_node->PdII ArBr_node Ar-Br (Reagent) ArBr_node->Pd0

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general framework for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv.)

  • Solvent system (e.g., Dioxane/H2O, Toluene/H2O, or DME)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Vessel Preparation: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with inert gas three times. Causality: This removes oxygen which can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction: Extract the aqueous phase with the organic solvent (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Verify the product's identity and purity via NMR and HRMS analysis.

ParameterTypical ConditionRationale / Note
Electrophile This compoundProvides the benzoxazole moiety.
Nucleophile Aryl- or Heteroarylboronic Acid/EsterThe organoboron coupling partner.
Catalyst Pd(PPh3)4, PdCl2(dppf)Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14]
Base K2CO3, Cs2CO3, K3PO4Activates the organoboron species for the transmetalation step.
Solvent Dioxane/H2O, Toluene/H2O, DMEA mixture of organic solvent and water is common to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (N2 or Ar)Protects the sensitive Pd(0) catalyst from oxidation.

References

Application Notes and Protocols: 2-(Bromodifluoromethyl)-1,3-benzoxazole as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic properties allow it to serve as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, which are common pharmacophores. The CF₂H group can act as a hydrogen bond donor, enhancing binding affinity to biological targets, while also improving metabolic stability and membrane permeability of drug candidates.[1]

2-(Bromodifluoromethyl)-1,3-benzoxazole emerges as a highly valuable and versatile precursor for the introduction of the gem-difluoromethylene moiety into a wide array of molecular scaffolds. The benzoxazole core itself is a significant pharmacophore present in numerous biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[2][3] The bromine atom on the difluoromethyl group of this precursor serves as a reactive handle for a variety of synthetic transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates.

Core Applications: A Gateway to Novel Pharmaceutical Intermediates

The reactivity of the C-Br bond in this compound allows for its functionalization through two primary pathways, each leading to a distinct class of valuable intermediates.

logical_relationship Precursor 2-(Bromodifluoromethyl) -1,3-benzoxazole NucSub Nucleophilic Substitution Precursor->NucSub  Reaction with  Nucleophiles (Nu⁻) CrossCouple Pd-Catalyzed Cross-Coupling Precursor->CrossCouple  Reaction with  Boronic Acids/Esters Intermediates1 gem-Difluoroethers, gem-Difluorothioethers, gem-Difluoroamines NucSub->Intermediates1 Intermediates2 2-(Aryl/Heteroaryl-difluoromethyl) -1,3-benzoxazoles CrossCouple->Intermediates2

Figure 1: Key synthetic pathways for the functionalization of this compound.

Part 1: Nucleophilic Substitution Reactions

The electron-withdrawing nature of the two fluorine atoms and the benzoxazole ring activates the bromodifluoromethyl group for nucleophilic substitution. This allows for the facile displacement of the bromide ion by a variety of nucleophiles, leading to the formation of gem-difluoroether, gem-difluorothioether, and gem-difluoroamine linkages. These motifs are of significant interest in pharmaceutical chemistry due to their enhanced metabolic stability compared to their non-fluorinated counterparts.

Mechanistic Insight

The reaction is believed to proceed through a classic Sₙ2 mechanism.[4] The nucleophile attacks the carbon atom of the CF₂Br group from the backside, leading to a transition state where the nucleophile, the carbon atom, and the leaving bromide ion are colinear. The presence of the electron-withdrawing fluorine atoms polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R_CF2Br Benzoxazole-CF₂-Br TS [Nu---CF₂(Benzoxazole)---Br]⁻ R_CF2Br->TS Backside Attack Nu Nu:⁻ Nu->TS R_CF2Nu Benzoxazole-CF₂-Nu TS->R_CF2Nu Br Br⁻ TS->Br

Figure 2: Proposed Sₙ2 mechanism for nucleophilic substitution.

Protocol 1.1: Synthesis of 2-(Aryloxydifluoromethyl)-1,3-benzoxazoles (gem-Difluoroethers)

Objective: To synthesize gem-difluoroether analogs via the reaction of this compound with substituted phenols.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 equivalents) and the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Add anhydrous DMF or MeCN to dissolve the reactants.

  • Add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Phenol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃DMF806~85
PhenolCs₂CO₃MeCN608~80
4-ChlorophenolK₂CO₃DMF8012~75

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 1.2: Synthesis of 2-(Arylthiodifluoromethyl)-1,3-benzoxazoles (gem-Difluorothioethers)

Objective: To synthesize gem-difluorothioether analogs via the reaction of this compound with thiophenols.

Materials:

  • This compound

  • Substituted thiophenol (e.g., thiophenol, benzoxazole-2-thiol)

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium bromide (nBu₄NBr)

  • Anhydrous solvent (e.g., THF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the thiophenol (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere, add this compound (1.5 equivalents), NBS (1.5 equivalents), and nBu₄NBr (2.0 equivalents).

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Quantitative Data:

Thiol NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoxazole-2-thiolTHF701270-80[5]
ThiophenolTHF7012~75[5]
4-MethylthiophenolTHF7012~80[5]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds.[6] In the context of this compound, these reactions enable the coupling of the difluoromethylbenzoxazole moiety with a wide range of aryl and heteroaryl boronic acids or esters. This provides a direct route to a diverse library of 2-(aryl-difluoromethyl)-1,3-benzoxazoles, which are highly sought-after structures in drug discovery.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-CF₂-Br PdII_complex R-CF₂-Pd(II)L₂-Br (R = Benzoxazole) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_aryl R-CF₂-Pd(II)L₂-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-CF₂-Ar RedElim->Product Boronic Ar-B(OH)₂ + Base Boronic->Transmetalation

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 2-(Aryl-difluoromethyl)-1,3-benzoxazoles

Objective: To synthesize 2-(aryl-difluoromethyl)-1,3-benzoxazoles via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Quantitative Data:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene10012~70-80
4-Fluorophenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane9016~75-85
3-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF/H₂O (4:1)8024~60-70

Note: Yields are estimates based on similar reported reactions of heteroaryl halides and may require optimization for this specific substrate.

Safety and Handling

This compound and other brominated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information on handling bromine-containing compounds, consult the relevant Material Safety Data Sheets (MSDS).

Conclusion

This compound is a potent and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access novel gem-difluoroether, gem-difluorothioether, and 2-(aryl-difluoromethyl)benzoxazole derivatives. The strategic application of this building block can significantly contribute to the development of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: 2-(Bromodifluoromethyl)-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group and the Benzoxazole Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] Among the various fluoroalkyl groups, the difluoromethyl (–CF₂H) moiety holds a privileged position. It serves as a lipophilic bioisostere for common functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[2] This substitution can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing membrane permeability, and modulating binding affinity through its unique electronic properties and its capacity to act as a lipophilic hydrogen bond donor.[3]

The 1,3-benzoxazole ring system is another pharmacologically significant scaffold.[4] This heterocyclic motif is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that can be readily functionalized, making it an attractive core for building complex bioactive molecules.[8][9]

The convergence of these two valuable moieties in 2-(Bromodifluoromethyl)-1,3-benzoxazole creates a powerful and versatile reagent for medicinal chemists. This compound not only incorporates the desirable benzoxazole core but also presents a reactive bromodifluoromethyl group, poised for the introduction of the crucial –CF₂H unit into a variety of molecular architectures.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 186828-50-2[1]
Molecular Formula C₈H₄BrF₂NO[1]
Molecular Weight 248.03 g/mol [1]
Appearance (Predicted) White to off-white solid or oil-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)-

Handling and Storage: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-aminophenol and difluoroacetic acid. The initial step involves the formation of 2-(difluoromethyl)-1,3-benzoxazole, which is subsequently brominated.[2]

Protocol 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

This protocol involves the cyclization of 2-aminophenol with difluoroacetic acid.

Materials:

  • 2-Aminophenol

  • Difluoroacetic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 eq) and difluoroacetic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (approximately 10 times the weight of 2-aminophenol).

  • Heat the mixture to 140-160 °C with stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethyl)-1,3-benzoxazole.

Protocol 2: Bromination of 2-(Difluoromethyl)-1,3-benzoxazole

This protocol describes the photolytic bromination of the difluoromethyl group.[2]

Materials:

  • 2-(Difluoromethyl)-1,3-benzoxazole

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Photoreactor or a high-intensity lamp

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a quartz or borosilicate round-bottom flask, dissolve 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.

  • Irradiate the mixture with a high-intensity lamp while stirring at reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination aminophenol 2-Aminophenol ppa PPA, Heat aminophenol->ppa dfa Difluoroacetic acid dfa->ppa intermediate 2-(Difluoromethyl)-1,3-benzoxazole ppa->intermediate nbs NBS, AIBN intermediate->nbs light Light (hν) nbs->light product This compound light->product

Caption: Synthesis of this compound.

Application in Medicinal Chemistry: A Difluoromethyl Radical Precursor

This compound is a valuable reagent for introducing the difluoromethyl group into organic molecules, particularly through radical-mediated pathways. The relatively weak C-Br bond can be homolytically cleaved under photoredox or thermal conditions to generate a 2-(difluoromethyl)benzoxazol-2-yl radical, which can then engage in various synthetic transformations.

Protocol 3: Photoredox-Catalyzed Difluoromethylation of Heteroarenes

This protocol provides a general procedure for the C-H difluoromethylation of electron-rich heteroarenes, a common strategy in late-stage functionalization of drug candidates.

Materials:

  • Heteroarene substrate (e.g., indole, pyrrole, furan derivatives)

  • This compound

  • Photoredox catalyst (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

  • Standard work-up and purification supplies

Procedure:

  • In a Schlenk tube under an inert atmosphere (N₂ or Ar), add the heteroarene substrate (1.0 eq), this compound (1.5 eq), the photoredox catalyst (1-2 mol%), and the organic base (2.0 eq).

  • Add the anhydrous, degassed solvent and stir the mixture to ensure homogeneity.

  • Position the reaction vessel approximately 5-10 cm from the blue LED light source and begin irradiation with vigorous stirring at room temperature.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the difluoromethylated heteroarene product.

Mechanism Rationale: The reaction is initiated by the excitation of the photoredox catalyst by blue light. The excited catalyst then reduces the this compound via a single-electron transfer (SET) mechanism, leading to the cleavage of the C-Br bond and formation of the difluoromethyl radical. This radical then adds to the electron-rich heteroarene, and subsequent oxidation and deprotonation steps yield the final product.

Photoredox_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star Blue Light (hν) PC_star->PC SET Reagent Bz-CF₂Br Radical •CF₂-Bz Reagent->Radical e⁻ from PC* Radical_Adduct [Het(H)-CF₂-Bz]• Radical->Radical_Adduct + Het-H Heteroarene Heteroarene (Het-H) Product Het-CF₂-Bz Radical_Adduct->Product -H• (Oxidation)

Caption: Proposed photoredox difluoromethylation cycle.

Conclusion and Future Outlook

This compound emerges as a highly promising reagent in the medicinal chemist's toolkit. Its design cleverly combines the biologically relevant benzoxazole scaffold with a reactive handle for difluoromethylation. The protocols outlined herein provide a foundation for its synthesis and application, particularly in the late-stage functionalization of complex molecules via photoredox catalysis. Future research will likely expand its utility in other radical-mediated transformations and potentially in transition-metal-catalyzed cross-coupling reactions, further solidifying the importance of the difluoromethyl group in the development of next-generation therapeutics.

References

Application Notes and Protocols for Catalytic C-Br Bond Activation of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethyl Group and the Benzoxazole Scaffold

The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry and agrochemicals.[1][2] Its unique properties, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, can significantly enhance the pharmacological profile of bioactive molecules, improving metabolic stability, membrane permeability, and binding affinity.[1][3] The benzoxazole core, a privileged heterocyclic scaffold, is present in numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The convergence of these two moieties in 2-(bromodifluoromethyl)-1,3-benzoxazole creates a versatile building block for the synthesis of novel chemical entities.[8] The C-Br bond in this molecule is the key reactive handle for introducing the difluoromethylated benzoxazole unit into a diverse range of molecular architectures. This guide provides detailed application notes and protocols for the catalytic activation of this C-Br bond, with a focus on photoredox and transition metal-catalyzed methodologies. The protocols are designed to be self-validating, with explanations of the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Catalytic Systems for C-Br Bond Activation

The activation of the relatively inert C(sp³)-Br bond adjacent to the electron-withdrawing difluoromethyl group requires specific catalytic approaches. Radical-mediated pathways have proven particularly effective. Below, we detail two primary catalytic strategies: Photoredox Catalysis and Copper-Catalyzed Cross-Coupling.

Photoredox-Mediated Radical Difluoromethylation

Visible-light photoredox catalysis has revolutionized the generation of radical species under mild conditions, avoiding the use of harsh reagents.[9][10] This strategy is highly effective for the activation of the C-Br bond in this compound to generate a key difluoromethyl radical intermediate.

Mechanism of Action:

The general mechanism involves a single-electron transfer (SET) process. A photocatalyst (PC), upon excitation by visible light, can be either oxidized or reduced. In the reductive quenching cycle, the excited photocatalyst (PC*) is reduced by a sacrificial electron donor. The resulting highly reducing species (PC⁻) then transfers an electron to the this compound, leading to the cleavage of the C-Br bond and formation of the desired difluoromethyl radical and a bromide anion.[11][12] This radical can then engage in various downstream functionalization reactions.

A recently developed dual catalytic approach employs a halogen-bonding interaction to facilitate the reductive cleavage of the C-Br bond.[13][14] In this system, an iodide salt acts as a halogen-bond donor, pre-activating the C-Br bond for single-electron reduction by the excited photocatalyst.

Experimental Workflow: Photoredox-Mediated C-H Difluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine Substrate, this compound, Photocatalyst, Additive, and Base in a reaction vessel. prep2 Add anhydrous solvent. prep1->prep2 prep3 Degas the mixture (e.g., with Argon). prep2->prep3 react1 Irradiate with visible light (e.g., Blue LEDs) at a controlled temperature. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Quench the reaction. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 analysis1 Characterize the product (NMR, MS). workup4->analysis1

Caption: General workflow for photoredox-catalyzed difluoromethylation.

Protocol 1: Dual Photoredox and Halogen-Bonding Catalysis for C-H Difluoromethylation of Heteroarenes

This protocol is adapted from a reported procedure for the difluoromethylation of 1-phenylpyrrole using this compound.[13][14]

Materials:

  • (Hetero)arene substrate (e.g., 1-phenylpyrrole)

  • This compound (CAS 186828-50-2)[15]

  • Photocatalyst: 10-phenyl-9,10-dihydro-9-aza-10-phosphaanthracene 10-oxide (DTHQ)

  • Halogen-bonding catalyst: Tetrabutylammonium iodide (Bu₄NI)

  • Base: Sodium bicarbonate (NaHCO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Blue LEDs (e.g., Kessil 427 nm)

  • Reaction vials and standard glassware

  • Inert atmosphere setup (e.g., Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.5 mmol, 1.0 equiv), DTHQ (10 mol %, 0.05 mmol), Bu₄NI (20 mol %, 0.10 mmol), and NaHCO₃ (2.0 equiv, 1.0 mmol).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous DMSO (3.3 mL, 0.15 M) via syringe.

  • Add this compound (2.5 equiv, 1.25 mmol).

  • Place the reaction vial approximately 2-3 cm from the blue LEDs and begin irradiation. Maintain a constant temperature (e.g., 55 °C) using a water bath or cooling fan.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated product.

Substrate (Example)ProductYield (%)
1-Phenylpyrrole1-Phenyl-2-(difluoromethyl)-1H-pyrrole~45%[13]
Indole3-(Difluoromethyl)indoleVaries
Benzofuran2-(Difluoromethyl)benzofuranVaries

Causality Behind Experimental Choices:

  • Photocatalyst (DTHQ): Chosen for its suitable redox potential to be reduced by an amine in the presence of an electron donor and subsequently reduce the alkyl bromide.

  • Bu₄NI: The iodide ion acts as a halogen-bond donor, which is proposed to lower the reduction potential of the C-Br bond, facilitating the single-electron transfer from the excited photocatalyst.[13]

  • NaHCO₃: A mild base is necessary to neutralize any acidic byproducts and maintain the optimal pH for the catalytic cycle.

  • Anhydrous DMSO: A polar aprotic solvent is used to dissolve the reactants and salts, facilitating the ionic and radical intermediates. Anhydrous conditions are crucial to prevent quenching of reactive species.

  • Excess Reagent: this compound is used in excess to ensure complete consumption of the limiting substrate, especially in C-H activation reactions where competitive side reactions can occur.

  • Degassing: Removal of oxygen is critical as it can quench the excited state of the photocatalyst and intercept radical intermediates, inhibiting the desired reaction.

Catalytic Cycle: Dual Photoredox and Halogen-Bonding Catalysis

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_minus PC•- PC_star->PC_minus SET (e.g., from amine donor) PC_minus->PC SET RCF2Br RCF₂Br RCF2Br_I [RCF₂Br•••I⁻] RCF2Br->RCF2Br_I Halogen Bonding RCF2_rad RCF₂• RCF2Br_I->RCF2_rad e⁻ from PC•- Br_minus Br⁻ Product Substrate-CF₂R RCF2_rad->Product + Substrate-H - H• Substrate_H Substrate-H I_minus I⁻

Caption: Proposed catalytic cycle for dual photoredox and halogen-bonding catalysis.

Copper-Catalyzed Cross-Coupling

Copper catalysis is a powerful and cost-effective method for forming C-C and C-heteroatom bonds.[16][17] While palladium catalysis is also an option for C-Br activation, copper-based systems are particularly well-suited for coupling with a variety of nucleophiles and are often more tolerant of functional groups.[16][18]

Mechanism of Action:

The mechanism of copper-catalyzed cross-coupling reactions with alkyl halides can be complex and may involve radical pathways or organocopper intermediates.[19][20] A plausible pathway for the activation of this compound involves the formation of a difluoromethyl radical through a single-electron transfer from a low-valent copper species. This radical can then be trapped by a suitable coupling partner. Alternatively, an oxidative addition of the C-Br bond to a Cu(I) complex could form a Cu(III) intermediate, which then undergoes reductive elimination to form the product.[18]

Protocol 2: Copper-Catalyzed Difluoromethylation of Terminal Alkynes

This protocol is a representative example of how the difluoromethyl radical generated from this compound can be trapped.

Materials:

  • Terminal Alkyne

  • This compound

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk tube, combine CuI (5-10 mol %), 1,10-Phenanthroline (10-20 mol %), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.0 equiv) and this compound (1.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the difluoromethylated alkyne.

Reactant 1 (Alkyne)ProductExpected Yield
Phenylacetylene3-(Benzoxazol-2-yl)-3,3-difluoro-1-phenylpropyneModerate to Good
1-Octyne1-(Benzoxazol-2-yl)-1,1-difluoronon-2-yneModerate to Good

Causality Behind Experimental Choices:

  • Copper(I) Iodide: A common and effective copper catalyst precursor for cross-coupling reactions.

  • 1,10-Phenanthroline: A nitrogen-based ligand that stabilizes the copper center and modulates its reactivity, facilitating the catalytic cycle.

  • K₂CO₃: An inorganic base is required to activate the alkyne and/or facilitate the regeneration of the active catalyst.

  • Elevated Temperature: Thermal energy is often necessary to overcome the activation barrier for the oxidative addition or radical generation step.

Conclusion and Future Perspectives

The catalytic activation of the C-Br bond in this compound provides a powerful platform for the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries. Photoredox catalysis offers exceptionally mild conditions and high functional group tolerance, making it ideal for late-stage functionalization. Copper-catalyzed methods provide a robust and economical alternative for a range of cross-coupling reactions. The protocols detailed herein serve as a validated starting point for researchers to explore the rich chemistry of this versatile building block. Future work will likely focus on expanding the scope of coupling partners, developing enantioselective transformations, and applying these methods to the synthesis of complex molecular targets.

References

Application Notes and Protocols for the Use of 2-(Bromodifluoromethyl)-1,3-benzoxazole in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Reagent for Modern Agrochemical Synthesis

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has driven chemists to explore novel molecular scaffolds and functional groups. Within this landscape, the benzoxazole moiety has emerged as a privileged structure, present in a variety of commercial and investigational herbicides, fungicides, and insecticides.[1][2][3] The benzoxazole core imparts a favorable combination of lipophilicity, metabolic stability, and conformational rigidity, which can enhance binding to biological targets.[4][5]

Concurrently, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethyl (–CF₂H) group, in particular, offers a unique set of properties that can profoundly influence a molecule's biological activity.[6] It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, thereby potentially improving target affinity and membrane permeability.[6][7]

This application note details the synthetic utility of 2-(Bromodifluoromethyl)-1,3-benzoxazole , a versatile reagent that combines both the privileged benzoxazole scaffold and a reactive difluoromethyl handle. This document provides detailed protocols and mechanistic insights for the application of this reagent in the synthesis of novel agrochemical candidates, catering to researchers, scientists, and professionals in drug and pesticide development.

Chemical Profile of this compound

PropertyValue
CAS Number 186828-50-2
Molecular Formula C₈H₄BrF₂NO
Molecular Weight 248.03 g/mol
Appearance Off-white to light yellow crystalline solid
Hazards Skin irritant, serious eye irritant

Synthetic Applications and Protocols

This compound serves as a valuable building block for introducing the difluoromethyl group into a variety of molecular scaffolds. Its reactivity is primarily centered around the C-Br bond, which can be cleaved to generate either a difluoromethyl radical or undergo nucleophilic displacement.

Protocol 1: Nucleophilic Displacement for the Synthesis of Aryloxydifluoromethyl Benzoxazoles

This protocol is based on the known reactivity of 2-(bromodifluoromethyl)benzoxazole with phenolic nucleophiles.[8] This transformation is particularly relevant for the synthesis of agrochemicals that mimic natural products or require an ether linkage.

Reaction Scheme:

G reagent1 This compound product 2-(Aryloxydifluoromethyl)-1,3-benzoxazole reagent1->product reagent2 Phenolic Substrate (Ar-OH) reagent2->product conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Room Temp to 60 °C

A representative reaction for nucleophilic substitution.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol, 2,6-dimethylphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.2 equivalents).

  • Add anhydrous DMF to dissolve the phenol.

  • Carefully add sodium hydride (1.3 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryloxydifluoromethyl)-1,3-benzoxazole.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate can be used as a milder, safer alternative, though it may require higher temperatures and longer reaction times.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they readily dissolve the ionic intermediates and do not interfere with the nucleophilic substitution.

  • Inert Atmosphere: This is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Table of Potential Phenolic Substrates:

Phenolic SubstratePotential Agrochemical Application Area
4-ChlorophenolPrecursor for fungicides and herbicides
2,6-DimethylphenolBuilding block for systemic fungicides
3-TrifluoromethylphenolSynthesis of fluorinated herbicides
4-NitrophenolIntermediate for insecticides
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes

While direct protocols using this compound as a radical precursor are not extensively documented, its structure suggests feasibility for such transformations under appropriate conditions. The C-Br bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate a difluoromethyl radical. This protocol is proposed based on well-established radical difluoromethylation methodologies.[9]

Proposed Reaction Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 AIBN_rad 2 AIBN_rad AIBN->2 AIBN_rad Δ or hν AIBN_rad AIBN_rad CF2H_rad CF2H_rad AIBN_rad->CF2H_rad + Benzoxazole-CF2Br Adduct_rad Adduct_rad CF2H_rad->Adduct_rad + Heteroarene Product Difluoromethylated Heteroarene Adduct_rad->Product + Oxidant Benzoxazole-CF2Br Benzoxazole-CF2Br Heteroarene Heteroarene Oxidant Oxidant

Proposed radical C-H difluoromethylation mechanism.

Materials:

  • This compound

  • Heteroaromatic substrate (e.g., pyridine, quinoline, thiophene)

  • Radical initiator: Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Inert gas (N₂ or Ar)

Step-by-Step Protocol:

  • In a Schlenk tube, combine the heteroaromatic substrate (1.0 equivalent), this compound (1.5 equivalents), and the radical initiator (AIBN, 0.2 equivalents).

  • Add the appropriate solvent (DCM or MeCN).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Backfill with an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the difluoromethylated heteroaromatic product.

Causality and Experimental Choices:

  • Radical Initiator: AIBN and BPO are common thermal radical initiators that decompose at elevated temperatures to generate radicals, which can then abstract the bromine atom from this compound to initiate the difluoromethylation cascade.

  • Degassing: Removal of oxygen is critical as it can quench the radical intermediates and lead to undesired side reactions.

  • Solvent: Non-coordinating, relatively high-boiling solvents are preferred to maintain the reaction temperature and not interfere with the radical chain process.

Table of Potential Heteroaromatic Substrates:

Heteroaromatic SubstratePotential Agrochemical Relevance
Pyridine derivativesCore structure in many insecticides (e.g., neonicotinoids)
Pyrazole derivativesFound in numerous modern fungicides (SDHIs) and herbicides
Thiazole derivativesImportant scaffold in fungicides and insecticides
Quinoline derivativesPresent in some fungicides and bactericides

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as a skin and eye irritant.[10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising and versatile reagent for the synthesis of advanced agrochemical candidates. Its ability to introduce the valuable difluoromethyl group via either nucleophilic substitution or radical pathways provides synthetic chemists with a powerful tool for late-stage functionalization and the construction of novel molecular architectures. The protocols outlined in this application note, grounded in established chemical principles, offer a solid foundation for the exploration of this reagent in the discovery and development of next-generation agrochemicals.

References

"incorporating the difluoromethyl group into drug candidates with 2-(Bromodifluoromethyl)-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Strategic Guide to Incorporating the Difluoromethyl Group into Drug Candidates

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique and advantageous characteristics. Unlike the more electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety serves as a fascinating bioisostere for hydroxyl (–OH) and thiol (–SH) groups.[1][2] It can act as a lipophilic hydrogen bond donor, enhancing target affinity while simultaneously improving metabolic stability and membrane permeability—a combination of properties highly desirable in drug design.[3][4]

This guide provides an in-depth exploration of modern techniques for introducing the –CF₂H group into complex molecules, with a focus on radical-mediated pathways. We will elucidate the reaction mechanisms, provide detailed, field-proven protocols, and clarify the role of specific reagents to empower researchers in their drug development endeavors.

Section 1: Reagent Selection and Activation for Radical Difluoromethylation

The direct installation of a –CF₂H group onto a complex molecular scaffold is most effectively achieved through radical intermediates. The generation of the difluoromethyl radical (•CF₂H) requires a suitable precursor and an efficient initiation method. Modern synthetic chemistry has largely pivoted towards photoredox catalysis for this purpose, owing to its exceptionally mild and highly selective nature.[1][5]

Key Considerations for Reagent Choice:

  • Precursor Stability: The chosen reagent must be shelf-stable and safe to handle.

  • Radical Generation Efficiency: The C-X bond (where X is a leaving group) must be selectively cleaved under mild conditions to generate the •CF₂H radical.

  • Compatibility: The reagent and activation method must be compatible with a wide range of functional groups present in drug candidates.

Commonly employed precursors for photoredox-catalyzed difluoromethylation include S-(difluoromethyl)sulfonium salts, (difluoromethyl)trimethylsilane (TMSCF₂H), and derivatives of difluoroacetic acid.[2][6][7] These reagents, when paired with a suitable photocatalyst and a light source (typically blue LEDs), provide reliable access to the •CF₂H radical.

Visualizing Bioisosterism: The Role of the CF₂H Group

The strategic value of the –CF₂H group lies in its ability to mimic common functional groups while enhancing drug-like properties.

Caption: Bioisosteric relationship of the CF₂H group to hydroxyl and thiol moieties.

Section 2: Deconstructing 2-(Bromodifluoromethyl)-1,3-benzoxazole

While the topic specifies this compound, it is crucial from a scientific integrity standpoint to clarify its reactivity. This reagent is not a direct precursor for the desired difluoromethyl (•CF₂H) radical. Instead, activation (e.g., via photoredox catalysis or other radical initiation methods) would lead to the homolytic cleavage of the C-Br bond, generating a 2-benzoxazolyldifluoromethyl radical (•CF₂(benzoxazole)).

This species is a valuable, novel fluorinated building block in its own right, as the benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8][9][10] However, it does not directly achieve the goal of installing a simple –CF₂H group.

Synthesis of the Reagent: The precursor, 2-(difluoromethyl)-1,3-benzoxazole, can be prepared through a one-pot reaction of difluoroacetic acid and 2-aminophenol. Subsequent photolytic bromination with N-bromosuccinimide (NBS) can then yield this compound.[11]

For the remainder of this guide, we will focus on a validated, general protocol for incorporating the true –CF₂H group using a more conventional precursor, as this aligns with the primary objective of the topic.

Section 3: Protocol for Photoredox-Catalyzed C-H Difluoromethylation of Heteroaromatic Drug Scaffolds

This protocol describes a general method for the direct C-H difluoromethylation of electron-deficient heteroaromatics, a common task in late-stage functionalization of drug candidates.[6] The reaction is mediated by a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the •CF₂H radical.

Experimental Workflow Overview

Caption: High-level workflow for photoredox difluoromethylation.

Materials and Reagents
Reagent / MaterialPurposeSupplier ExamplePurity / Grade
Heteroaromatic SubstrateStarting MaterialN/A>98%
S-(Difluoromethyl)sulfonium salt•CF₂H Radical PrecursorCommercial>98%
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))PhotocatalystCommercial>98%
Lithium Carbonate (Li₂CO₃)BaseCommercialAnhydrous
Acetonitrile (MeCN)SolventCommercialAnhydrous
Schlenk Flask / Reaction VialReaction VesselStandard Labware---
Magnetic Stirrer & Stir BarAgitationStandard Labware---
Blue LED Light Source (450-460 nm)Photo-excitationCommercial---
Nitrogen or Argon Gas SupplyInert AtmosphereStandard LabwareHigh Purity
Step-by-Step Experimental Protocol

Causality Behind Choices:

  • Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting the reaction. A nitrogen or argon atmosphere is critical.

  • Anhydrous Solvent: While not always strictly necessary for all photoredox reactions, using an anhydrous solvent like acetonitrile minimizes potential side reactions and ensures reproducibility.

  • Photocatalyst: fac-Ir(ppy)₃ is a widely used photocatalyst with appropriate redox potentials to interact with many difluoromethylating agents and organic substrates.[4] Organic dyes can also be used as a more sustainable alternative.

  • Base: A mild inorganic base like Li₂CO₃ is often required to neutralize acid generated during the reaction, preventing catalyst deactivation or substrate degradation.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv, e.g., 0.2 mmol), the S-(difluoromethyl)sulfonium salt (1.5 equiv), fac-Ir(ppy)₃ (1-3 mol%), and Li₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous acetonitrile (to achieve a substrate concentration of ~0.1 M).

  • Degassing: Further ensure the removal of oxygen by bubbling nitrogen or argon through the reaction mixture for 10-15 minutes, or by using a freeze-pump-thaw cycle for more sensitive substrates.

  • Reaction Initiation: Place the sealed flask approximately 5-10 cm from a blue LED light source. Begin vigorous stirring and, if necessary, use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, turn off the light source. Dilute the reaction mixture with ethyl acetate and filter through a small plug of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired difluoromethylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: Mechanistic Insights

Understanding the underlying catalytic cycle is key to troubleshooting and optimizing the reaction. The process is initiated by the absorption of a photon by the photocatalyst, leading to a long-lived, high-energy excited state that can engage in single-electron transfer.

Generalized Photoredox Catalytic Cycle

Caption: A plausible catalytic cycle for reductive quenching in photoredox difluoromethylation.

This cycle illustrates a reductive quenching pathway where the excited photocatalyst (PC*) is reduced by an electron donor (often a sacrificial amine or the substrate itself, not shown for simplicity) or directly reduces the •CF₂H precursor. The generated •CF₂H radical then adds to the heteroaromatic substrate (Ar-H). The resulting radical intermediate is subsequently oxidized and deprotonated to afford the final product and regenerate the ground-state photocatalyst.

Conclusion

The incorporation of the difluoromethyl group is a proven strategy for enhancing the therapeutic potential of drug candidates. Modern synthetic methods, particularly visible-light photoredox catalysis, have made this transformation more accessible, scalable, and functional-group tolerant than ever before. By understanding the underlying principles of radical generation and the specific reactivity of the chosen reagents, researchers can confidently apply these techniques to accelerate the drug discovery process. While novel reagents like this compound offer exciting possibilities for creating new fluorinated scaffolds, established precursors remain the most reliable choice for the direct installation of the valuable –CF₂H moiety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 2-(Bromodifluoromethyl)-1,3-benzoxazole. This guide is designed to provide in-depth, experience-based insights to help you navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the synthesis of this compound, which typically involves the cyclization of an N-(2-hydroxyphenyl)-2-bromo-2,2-difluoroacetamide intermediate.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I improve it?

A1: Low or no yield is a common problem that can stem from several factors, primarily related to inefficient cyclization of the amide intermediate. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization/Dehydration: The final step of the synthesis is an intramolecular cyclization that involves the elimination of water to form the oxazole ring. If this step is inefficient, the reaction will stall at the amide intermediate.

    • Causality: The hydroxyl group of the 2-aminophenol moiety must attack the carbonyl carbon of the amide, followed by dehydration. This process often requires harsh conditions or specific reagents to proceed efficiently. Polyphosphoric acid (PPA) is a classic choice for driving this type of reaction to completion by acting as both an acid catalyst and a powerful dehydrating agent.[1][2]

    • Solution 1: Thermal Conditions & Dehydrating Agents: Increase the reaction temperature. For challenging cyclizations, temperatures in the range of 130-150°C are often necessary.[3] If you are not already using a strong dehydrating agent, consider adding one. PPA is highly effective but can make work-up difficult. An alternative is to use a reagent system like triphenylphosphine (PPh₃) and a halogen source (e.g., CBr₄), which facilitates the cyclization under milder conditions via an Appel-type mechanism.[4][5]

    • Solution 2: Catalyst Choice: While many benzoxazole syntheses are acid-catalyzed, the choice of acid is critical.[6] If you are using a standard Brønsted acid like HCl with poor results, switching to a Lewis acid or a stronger dehydrating acid like methanesulfonic acid could be beneficial.[6]

  • Purity of Starting Materials: Impurities in your 2-aminophenol or bromodifluoroacetylating agent can inhibit the reaction.

    • Causality: 2-Aminophenols are susceptible to oxidation, which can introduce colored impurities that interfere with the reaction. The bromodifluoroacetylating agent must be free of excess acid or other contaminants.

    • Solution: Ensure your 2-aminophenol is pure; recrystallization or column chromatography may be necessary. Verify the purity of your acylating agent by NMR or other appropriate analytical techniques.

  • Atmospheric Moisture: The reaction is sensitive to water, as it can hydrolyze intermediates or quench dehydrating agents.

    • Causality: The key cyclization-dehydration step is reversible in the presence of water.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and flame-dry your glassware before starting the experiment.

Q2: My reaction is producing significant side products, complicating the purification of my target benzoxazole. What are these side products and how can I minimize their formation?

A2: Side product formation is often related to the reactivity of the starting materials and reaction conditions.

  • Unreacted Amide Intermediate: The most common "side product" is simply the uncyclized N-(2-hydroxyphenyl)-2-bromo-2,2-difluoroacetamide.

    • Causality: As discussed in Q1, this points to incomplete cyclization.

    • Solution: Refer to the solutions for low yield in Q1, focusing on enhancing the dehydration step with higher temperatures or more effective dehydrating agents.[1]

  • Polymerization/Degradation: At high temperatures, starting materials and the product can degrade, leading to a complex mixture of byproducts.

    • Causality: Fluorinated compounds and phenolic structures can be sensitive to prolonged exposure to high heat and strong acids, leading to charring or polymerization.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Avoid excessive heating or prolonged reaction times once the starting material is consumed. If high temperatures are necessary, try to minimize the reaction time. Alternatively, explore milder, catalyzed methods that may not require extreme heat.[7]

  • Formation of Bis-benzoxazole or Other Oligomers: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Causality: If the concentration of the reactants is too high, intermolecular condensation may become favorable.

    • Solution: Perform the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent. This favors the intramolecular cyclization pathway.

Q3: I've successfully synthesized the product, but I'm having difficulty with purification. What are the best practices?

A3: The purification of fluorinated heterocyclic compounds can be challenging due to their unique physical properties.

  • Crystallization Issues: The product may fail to crystallize or may oil out during crystallization attempts.

    • Causality: The presence of the CF₂Br group can significantly alter the polarity and crystal packing ability of the molecule compared to non-fluorinated analogs. Impurities can also inhibit crystallization.

    • Solution:

      • Column Chromatography First: The most reliable method for purifying fluorinated compounds is often silica gel column chromatography.[8] Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane.

      • Solvent Screening for Recrystallization: If you wish to recrystallize the product after chromatography, perform a small-scale solvent screen. Test a range of solvents from non-polar (heptane, cyclohexane) to intermediate polarity (isopropanol, ethanol) to more polar systems. A co-solvent system (e.g., ethanol/water, dichloromethane/hexane) is often effective.

  • Co-elution with Byproducts: During chromatography, the product may co-elute with a persistent impurity.

    • Causality: The uncyclized amide intermediate often has a polarity similar to the final benzoxazole product, making separation difficult.

    • Solution: Optimize your chromatographic conditions. Use a high-quality silica gel with a smaller particle size for better resolution. Experiment with different solvent systems; for example, adding a small percentage of a third solvent (like methanol or diethyl ether) can sometimes alter the selectivity and improve separation.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most direct route involves a two-step, one-pot procedure. First, a 2-aminophenol is acylated with a bromodifluoroacetic acid derivative (like the anhydride or acid chloride) to form the N-(2-hydroxyphenyl)-2-bromo-2,2-difluoroacetamide intermediate. This is followed by an in-situ acid-catalyzed cyclization and dehydration to yield the final product. A key challenge is the subsequent bromination of a 2-difluoromethyl precursor, which can be achieved by photolysis with N-Bromosuccinimide (NBS).[9]

How do I select the optimal solvent and temperature?

The optimal conditions are highly dependent on the specific reagents used for cyclization.

  • For High-Temperature Dehydration (e.g., with PPA): A high-boiling, non-reactive solvent is preferred. Solvents like toluene, xylene, or sulfolane are suitable. Temperatures typically range from 110°C to 150°C.[3]

  • For Appel-Type Cyclizations (e.g., PPh₃/CBr₄): Anhydrous aprotic solvents are required. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices. These reactions often proceed at milder temperatures, from room temperature up to the reflux temperature of the solvent.

A summary of common conditions is presented below:

Method Typical Reagents Solvent Temperature Range (°C) Key Considerations
Thermal Dehydration Polyphosphoric Acid (PPA)None or Toluene/Xylene130 - 180Vigorous reaction, potentially difficult work-up.[2]
Acid Catalysis Methanesulfonic AcidToluene110 - 140Strong acid, effective dehydration.[6]
Appel-Type Reaction PPh₃, CBr₄Acetonitrile, DCM25 - 80Milder conditions, avoids strong acids.[4][5]
What are the critical safety precautions for this synthesis?
  • Bromodifluoroacetic Acid Derivatives: These reagents are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: When using high-boiling solvents like xylene or conducting reactions in PPA, be mindful of the risk of severe burns. Ensure your glassware is properly secured and use a heating mantle with a temperature controller.

  • Triphenylphosphine (PPh₃): While generally safe to handle, triphenylphosphine oxide is a common byproduct that can be difficult to remove.

  • Pressurization: Never conduct heating reactions in a completely sealed vessel, as pressure can build up and lead to an explosion. Ensure a condenser or a drying tube is in place to allow for pressure release.

Visualized Workflow and Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Work-up & Extraction Complete->Workup Yes LowYield Problem: Low Yield / No Reaction Complete->LowYield No Purify Purification (Column Chromatography) Workup->Purify SideProducts Problem: Side Products Workup->SideProducts Analysis Characterization (NMR, MS) Purify->Analysis PurifyFail Problem: Purification Issues Purify->PurifyFail Sol_Temp Adjust Temperature & Dehydrating Agent LowYield->Sol_Temp Sol_Purity Check Starting Material Purity LowYield->Sol_Purity Sol_Dilute Use More Dilute Conditions SideProducts->Sol_Dilute Sol_Chrom Optimize Chromatography PurifyFail->Sol_Chrom

Caption: A troubleshooting flowchart for the synthesis of this compound.

Experimental Protocol: Appel-Type Cyclization

This protocol provides a robust method for the cyclization step under relatively mild conditions.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-(2-hydroxyphenyl)-2-bromo-2,2-difluoroacetamide intermediate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to create a 0.1 M solution.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and carbon tetrabromide (CBr₄, 1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

"common side products in reactions with 2-(Bromodifluoromethyl)-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromodifluoromethyl)-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am attempting a radical bromination of 2-(difluoromethyl)-1,3-benzoxazole to synthesize the title compound, but I am observing multiple spots on my TLC plate, and my yield of the desired product is low. What are the likely side products?

Answer:

The synthesis of this compound via radical bromination of 2-(difluoromethyl)-1,3-benzoxazole, typically using N-bromosuccinimide (NBS) and a radical initiator, is a standard procedure.[1] However, the reaction can be prone to the formation of several side products, leading to complex reaction mixtures and reduced yields.

Common Side Products:

  • Over-brominated species: The primary side product is often the dibrominated species, 2-(dibromofluoromethyl)-1,3-benzoxazole. This arises from the further reaction of the desired product with the brominating agent.

  • Decomposition of the benzoxazole ring: Under harsh radical conditions, the benzoxazole ring itself can be susceptible to degradation, leading to a complex mixture of unidentifiable aromatic byproducts.

  • Solvent-derived impurities: If a reactive solvent is used, it can participate in the radical chain reaction, leading to the formation of solvent-adducts.

Troubleshooting Steps:

  • Control the stoichiometry of the brominating agent: Use of a slight excess of NBS is common, but a large excess will favor over-bromination. Careful optimization of the NBS equivalents is crucial.

  • Optimize reaction time and temperature: Monitor the reaction closely by TLC or GC-MS. Prolonged reaction times and high temperatures can lead to increased side product formation and decomposition.

  • Choose an inert solvent: Solvents like carbon tetrachloride or acetonitrile are generally preferred over more reactive options.

  • Purification: Careful column chromatography is often necessary to separate the desired monobrominated product from the starting material and over-brominated side products.

Question 2: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I am observing significant amounts of 2-(difluoromethyl)-1,3-benzoxazole in my crude product. What is causing this?

Answer:

The observation of the hydrodehalogenated product, 2-(difluoromethyl)-1,3-benzoxazole, in a Suzuki-Miyaura coupling is a common side reaction for many aryl halides, including those with fluoroalkyl groups. This side product arises from a process called protodebromination .

Mechanism of Protodebromination:

In the catalytic cycle of the Suzuki-Miyaura reaction, the palladium catalyst undergoes oxidative addition to the C-Br bond of your benzoxazole derivative. The resulting Pd(II) intermediate can then react with a proton source in the reaction mixture before it undergoes transmetalation with the boronic acid. This protonolysis of the C-Pd bond regenerates the Pd(0) catalyst and releases the hydrodehalogenated product.

Potential Proton Sources:

  • Water: Even trace amounts of water in the solvent or reagents can be a significant proton source.

  • Boronic acid: Arylboronic acids can undergo protodeboronation, releasing a proton.

  • Base: The base used in the reaction can also contribute to the proton pool.

Troubleshooting Steps:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is recommended.

  • Choose your base carefully: While a base is necessary for the transmetalation step, some bases can promote protodebromination more than others. Anhydrous potassium carbonate or cesium carbonate are often good choices.

  • Optimize the reaction temperature: Higher temperatures can sometimes favor the rate of protodebromination over the desired cross-coupling.

  • Ligand selection: The choice of phosphine ligand can influence the relative rates of the desired catalytic cycle versus the side reactions. Experimenting with different ligands may be beneficial.

Question 3: In my attempt at a Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting material. What is happening?

Answer:

The formation of a dimeric byproduct in a Sonogashira coupling is a well-known side reaction, often referred to as homocoupling or Glaser coupling .[2][3] In the context of your reaction, you are likely observing the formation of 1,2-bis(1,3-benzoxazol-2-yl)-1,1,2,2-tetrafluoroethane.

Mechanism of Homocoupling:

The Sonogashira reaction typically employs a copper co-catalyst. Under the reaction conditions, the terminal alkyne can undergo oxidative homocoupling catalyzed by the copper species, especially in the presence of oxygen. Additionally, the palladium catalyst can also promote the homocoupling of your this compound starting material.

Troubleshooting Steps:

  • Degas your reaction mixture: Thoroughly degas your solvent and reaction mixture with an inert gas (argon or nitrogen) to remove dissolved oxygen, which promotes the Glaser-type homocoupling of the alkyne.

  • Copper-free Sonogashira conditions: Consider using a copper-free Sonogashira protocol. Several methods have been developed to circumvent the issues associated with the copper co-catalyst.

  • Optimize catalyst loading: Use the lowest effective catalyst loading to minimize side reactions.

  • Control the addition of reagents: Slow addition of the alkyne to the reaction mixture can sometimes help to minimize its homocoupling.

Question 4: I am trying to perform a nucleophilic substitution on this compound with an amine, but the reaction is sluggish and I see evidence of benzoxazole ring opening. What could be the issue?

Answer:

While the bromodifluoromethyl group is an electrophilic site susceptible to nucleophilic attack, the stability of the benzoxazole ring can be compromised under certain conditions, particularly with strong nucleophiles or bases.

Potential Issues:

  • Ring Opening: Benzoxazoles can be susceptible to nucleophilic attack at the C2 position, leading to ring opening, especially under harsh basic conditions or with highly nucleophilic amines.[4] The electron-withdrawing nature of the bromodifluoromethyl group can further activate the C2 position towards nucleophilic attack.

  • Elimination: Although less common for a C(sp2)-C(sp3) bond, under strongly basic conditions, elimination of HBr to form a difluoroalkene intermediate could be a minor pathway, which would then be susceptible to further reactions.

  • Difluorocarbene Formation: Under certain basic conditions, it is plausible that this compound could eliminate bromide to form a difluorocarbene intermediate.[5][6] This highly reactive species would then lead to a variety of undesired products.

Troubleshooting Steps:

  • Use milder reaction conditions: Employ a weaker, non-nucleophilic base if a base is required. Consider running the reaction at a lower temperature.

  • Protect the benzoxazole nitrogen: While not always practical, in some cases, protection of the benzoxazole nitrogen might reduce the propensity for ring opening.

  • Screen different solvents: The choice of solvent can influence the reactivity of the nucleophile and the stability of the benzoxazole ring. Aprotic polar solvents are generally a good starting point.

  • Consider alternative synthetic routes: If direct nucleophilic substitution is problematic, consider alternative strategies to achieve your target molecule.

Summary of Potential Side Products

Side ProductFavored ByHow to Mitigate
2-(Dibromofluoromethyl)-1,3-benzoxazoleExcess brominating agent, prolonged reaction time in radical brominationControl stoichiometry, monitor reaction progress
2-(Difluoromethyl)-1,3-benzoxazoleProtic impurities in cross-coupling reactionsUse anhydrous conditions, choose base carefully
Dimer of starting material (Homocoupling)Oxygen in Sonogashira coupling, high catalyst loadingDegas reaction mixture, consider copper-free conditions
Benzoxazole ring-opened productsStrong nucleophiles/bases, high temperaturesUse milder conditions, screen solvents
Products from difluorocarbeneStrong basesUse non-nucleophilic bases, lower temperatures

Experimental Protocol: Minimizing Side Products in a Suzuki-Miyaura Coupling

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction with this compound, with an emphasis on minimizing the formation of the protodebrominated side product.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_suzuki This compound pd_cat Pd(0) Catalyst start_suzuki->pd_cat Oxidative Addition desired_product Cross-Coupled Product pd_cat->desired_product Transmetalation & Reductive Elimination side_product_suzuki 2-(Difluoromethyl)-1,3-benzoxazole (Protodebromination) pd_cat->side_product_suzuki Protonolysis start_sonogashira This compound homocoupling Dimer Side Product start_sonogashira->homocoupling Pd or Cu catalyzed alkyne Terminal Alkyne alkyne->homocoupling Cu catalyzed (Glaser)

Caption: Potential side reactions in cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to storage?

A1: this compound is a relatively stable compound. However, like many halogenated compounds, it is advisable to store it in a cool, dark place, preferably under an inert atmosphere to prevent slow decomposition over time. It is particularly important to protect it from moisture, as hydrolysis can be a concern, potentially leading to the formation of 2-carboxy-1,3-benzoxazole derivatives.

Q2: Can I use strong bases like sodium hydride or organolithium reagents with this compound?

A2: Extreme caution should be exercised when using strong, non-nucleophilic bases. As mentioned in the troubleshooting guide, there is a potential for the generation of a highly reactive difluorocarbene intermediate through the elimination of bromide.[5][6] If your desired transformation requires a strong base, it is recommended to perform small-scale test reactions and carefully analyze the product mixture.

Q3: Are there any known incompatibilities with common functional groups?

A3: The bromodifluoromethyl group is generally compatible with a wide range of functional groups. However, in the presence of strong reducing agents, dehalogenation to the difluoromethyl group can occur. Additionally, as with any benzoxazole derivative, the ring system can be sensitive to strong acids and bases.

Q4: What is the expected 19F NMR chemical shift for the -CF₂Br group?

A4: The 19F NMR chemical shift of the -CF₂Br group in this compound is expected to appear as a singlet in a specific region of the spectrum. The exact chemical shift can vary depending on the solvent and the reference standard used. It is always recommended to consult the certificate of analysis for the specific batch you are using or to acquire a reference spectrum.

Q5: Are there any safety precautions I should be aware of when working with this compound?

A5: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

"purification techniques for products derived from 2-(Bromodifluoromethyl)-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Bromodifluoromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this fluorinated heterocyclic compound. The presence of the bromodifluoromethyl group introduces unique considerations that require careful optimization of standard purification protocols.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low recovery of the target compound after column chromatography.

  • Possible Cause 1: Decomposition on silica gel.

    • Explanation: The Lewis acidity of silica gel can sometimes lead to the degradation of sensitive compounds. While the benzoxazole core is generally stable, the bromodifluoromethyl group might be susceptible to decomposition, especially in the presence of residual moisture or acidic impurities on the silica surface.

    • Solution:

      • Test for Stability: Before performing a large-scale column, test the stability of your compound on silica gel using a 2D TLC. Spot your crude material on a square TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and elute it again with the same solvent. If off-diagonal spots appear, it indicates decomposition on the stationary phase.[1]

      • Deactivate the Silica Gel: Neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) before packing the column.[1]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[1] For highly fluorinated compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl- or tridecafluoro-bonded silica) can offer unique selectivity and may be less harsh.

  • Possible Cause 2: Irreversible adsorption onto the stationary phase.

    • Explanation: Strong interactions between the polar benzoxazole nitrogen or the electronegative fluorine atoms and the active sites of the stationary phase can lead to poor elution and low recovery.

    • Solution:

      • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually introducing a more polar one, can help to elute strongly adsorbed compounds.[2]

      • Add a Competitive Binder: For basic compounds, adding a small amount of a competitive base like triethylamine or pyridine to the eluent can help to block the active sites on the silica gel and improve elution.

  • Possible Cause 3: The compound is eluting with the solvent front.

    • Explanation: If the chosen eluent is too polar, the compound will have a very low affinity for the stationary phase and will elute quickly with the solvent front, often mixed with other non-polar impurities.

    • Solution:

      • Optimize the Mobile Phase with TLC: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the target compound has an Rf value between 0.2 and 0.4.[2] This generally provides good separation on a column.

      • Start with a Less Polar Eluent: Begin the chromatography with a less polar solvent system and gradually increase the polarity.

Problem 2: The purified compound is still impure, showing extra peaks in NMR or HPLC analysis.

  • Possible Cause 1: Co-elution with impurities.

    • Explanation: Impurities with similar polarity to the target compound can be difficult to separate using standard column chromatography.

    • Solution:

      • Fine-tune the Mobile Phase: Experiment with different solvent systems for TLC to achieve better separation between your product and the impurity. Sometimes, a mixture of three solvents can provide better resolution than a two-solvent system.

      • Change the Stationary Phase: As mentioned previously, switching to alumina, Florisil®, or a fluorinated phase can alter the selectivity and allow for the separation of co-eluting impurities.[1]

      • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a suitable column (e.g., C18, PFP) can provide much higher resolution.[3]

  • Possible Cause 2: Presence of starting materials or reaction byproducts.

    • Explanation: The synthesis of this compound may not go to completion, or side reactions can generate impurities. For instance, incomplete cyclization could leave residual 2-aminophenol or amide intermediates.

    • Solution:

      • Aqueous Work-up: Before chromatography, perform an appropriate aqueous work-up to remove water-soluble starting materials and byproducts. An acidic wash (e.g., dilute HCl) can remove unreacted 2-aminophenol, followed by a basic wash (e.g., saturated NaHCO3) to remove acidic impurities.

      • Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing small amounts of impurities.[4]

Problem 3: The compound "oils out" during recrystallization.

  • Explanation: The compound is melting in the hot solvent or is supersaturated and separating as a liquid phase instead of forming crystals upon cooling. This is more common with compounds that have lower melting points or when the cooling is too rapid.

  • Solution:

    • Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with a range of solvents or a two-solvent system. For fluorinated compounds, solvents like ethanol, hexane/ethyl acetate, or toluene can be effective.[6]

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

    • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[7]

    • Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: A combination of techniques is often the most effective approach. Start with an aqueous work-up to remove highly polar or ionic impurities. If the crude product is a solid, attempt recrystallization first, as it can be a highly efficient method for purification.[4] If recrystallization is unsuccessful or the product remains impure, proceed with column chromatography.

Q2: What are some recommended solvent systems for the column chromatography of this compound?

A2: The optimal solvent system will depend on the specific impurities present. However, a good starting point for normal-phase chromatography on silica gel or alumina would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8] Start with a low percentage of the polar solvent and gradually increase it based on TLC analysis.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary indication of purity. A single spot in multiple solvent systems is a good sign.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities with distinct signals. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity. A single sharp peak is indicative of a pure compound.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.[10]

Q4: Is the bromodifluoromethyl group stable during purification?

A4: The C-F bond is generally very strong and stable. However, the presence of the bromine atom and the electron-withdrawing benzoxazole ring could potentially make the difluoromethyl carbon susceptible to nucleophilic attack under certain conditions. While generally stable under standard purification conditions (neutral pH, moderate temperatures), prolonged exposure to strong bases or nucleophiles should be avoided. There is evidence of hydrolytic instability of trifluoromethyl groups in specific molecular contexts, particularly in alkaline solutions, which suggests that caution should be exercised.[11] It is always recommended to handle the purification promptly and avoid harsh conditions.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography can be a viable option, especially for compounds that are difficult to purify using normal-phase methods. A C18 or a PFP (pentafluorophenyl) column would be suitable.[3] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. For fluorinated compounds, PFP columns can offer enhanced retention and selectivity.[3]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 1:20 to 1:50 ratio of crude material to stationary phase by weight).
  • Pack the column with silica gel (230-400 mesh for flash chromatography) using the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC).[12] Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

3. Elution:

  • Add the eluent to the top of the column and apply pressure (for flash chromatography) to begin elution.[12]
  • Collect fractions in test tubes. The size of the fractions will depend on the column size and the expected separation.

4. Monitoring the Separation:

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.
  • Combine the fractions that contain the pure product.

5. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
  • Characterize the purified product using appropriate analytical techniques (NMR, HPLC, MS).

Visualization

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No end_product Pure Product is_pure_recryst->end_product Yes is_pure_column Is the product pure? column_chrom->is_pure_column is_pure_column->end_product Yes further_purification Consider Preparative HPLC or Alternative Stationary Phase is_pure_column->further_purification No further_purification->end_product

Caption: A decision tree for selecting the appropriate purification technique.

References

"how to avoid decomposition of 2-(Bromodifluoromethyl)-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromodifluoromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experimental workflows.

The unique trifecta of a benzoxazole core, a difluoromethyl group, and a bromine atom makes this reagent highly valuable, but also introduces specific stability considerations. Understanding the underlying chemical principles governing its potential decomposition is critical for successful and reproducible research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: The decomposition of this compound is primarily driven by three mechanisms: hydrolysis, thermal degradation, and photodecomposition. The presence of the electron-withdrawing bromodifluoromethyl group on the benzoxazole ring influences its reactivity and stability.

  • Hydrolysis: The C-F bonds in the bromodifluoromethyl group are susceptible to cleavage under aqueous conditions, particularly in the presence of acids or bases. This can lead to the formation of various degradation products, including the corresponding carboxylic acid and fluoride ions. The benzoxazole ring itself can also be unstable under strongly acidic or basic conditions, potentially leading to ring-opening.[1]

  • Thermal Decomposition: Elevated temperatures can induce the breakdown of the molecule. Thermal degradation of similar brominated and fluorinated aromatic compounds is known to produce a range of byproducts, including halogenated phenols and benzenes, as well as oxides of carbon and nitrogen.[2][3][4]

  • Photodecomposition: Exposure to light, particularly UV radiation, can initiate radical reactions. The carbon-bromine bond is particularly susceptible to photolytic cleavage, which can generate reactive radical intermediates and lead to a cascade of degradation reactions. This is a known pathway for the synthesis of bromodifluoromethyl compounds from their difluoromethyl precursors using radical initiators like N-bromosuccinimide (NBS) under photolytic conditions, highlighting the inherent photosensitivity of the C-Br bond in this context.[5][6]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: Proper storage is the most critical factor in preventing decomposition. Based on the known sensitivities of fluorinated heterocyclic compounds, the following conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Store at -20°C to 4°C.Low temperatures significantly reduce the rate of potential hydrolytic and thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation.
Light Store in an amber or opaque vial, inside a dark cabinet.Protects the compound from photodecomposition, which can be initiated by UV and visible light.
Moisture Use a tightly sealed container and store in a desiccator.Prevents hydrolysis of the bromodifluoromethyl group and the benzoxazole ring.
Q3: Which solvents are recommended for dissolving and handling this compound?

A3: The choice of solvent is critical, as it can influence the stability of the compound.

  • Recommended Solvents: Anhydrous aprotic solvents are generally the best choice. These include:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • Toluene

    • Fluorinated solvents (e.g., trifluorotoluene) can also be excellent choices due to their chemical inertness.[7]

  • Solvents to Use with Caution or Avoid:

    • Protic solvents (e.g., methanol, ethanol, water): These should be avoided for long-term storage as they can participate in hydrolysis. For reactions requiring protic solvents, use them freshly distilled and anhydrous, and for the shortest time necessary.

    • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): While useful for many reactions, these solvents can sometimes contain water or amine impurities that can promote decomposition, especially upon heating. Use high-purity, anhydrous grades.

Troubleshooting Guide

Scenario 1: I observe new, unexpected spots on my TLC plate after storing a solution of the compound.
  • Potential Cause: Decomposition is likely occurring in solution.

  • Troubleshooting Steps:

    • Identify the Culprit:

      • Solvent: Is the solvent anhydrous and aprotic? If using a solvent like THF, has it been tested for peroxides? Peroxides can initiate radical decomposition.

      • Atmosphere: Was the solution stored under an inert atmosphere? Oxygen can contribute to oxidative degradation.

      • Light: Was the solution protected from light? Even ambient lab lighting can cause gradual photodecomposition over time.

    • Analytical Confirmation:

      • Obtain an NMR spectrum of the solution. Compare it to the reference spectrum of the pure compound. Look for the appearance of new signals or a decrease in the intensity of the characteristic peaks for your compound.[8][9]

      • Analyze the solution by LC-MS or GC-MS to identify the molecular weights of the impurities. This can provide clues about the decomposition pathway (e.g., hydrolysis would lead to a product with a lower molecular weight and a different isotopic pattern due to the loss of bromine).[2][10][11][12]

    • Corrective Actions:

      • Prepare fresh solutions for each experiment.

      • If a stock solution must be stored, use an anhydrous, aprotic solvent, store under argon or nitrogen at -20°C in an amber vial.

Scenario 2: My reaction is giving low yields or multiple side products, and I suspect the starting material is degrading under the reaction conditions.
  • Potential Cause: The reaction conditions (temperature, pH, reagents) are promoting the decomposition of your this compound.

  • Troubleshooting Workflow:

Decomposition_Troubleshooting Start Low Yield / Side Products Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_pH Analyze Reaction pH Acidic_Basic Strongly Acidic or Basic? Check_pH->Acidic_Basic Check_Temp Evaluate Reaction Temperature High_Temp Is Temperature > 80°C? Check_Temp->High_Temp Check_Reagents Assess Reagent Compatibility Oxidants_Nucleophiles Strong Oxidants or Nucleophiles Present? Check_Reagents->Oxidants_Nucleophiles Impure_SM Impurities Detected in Starting Material? Check_Purity->Impure_SM Acidic_Basic->Check_Temp Neutral Solution_Acidic Buffer to Neutral pH if Possible Acidic_Basic->Solution_Acidic Acidic Solution_Basic Consider Milder Base Acidic_Basic->Solution_Basic Basic High_Temp->Check_Reagents No Solution_Temp Run at Lower Temperature High_Temp->Solution_Temp Yes Solution_Reagents Choose Alternative Reagents Oxidants_Nucleophiles->Solution_Reagents Yes Impure_SM->Check_pH No Solution_Purity Repurify Starting Material Impure_SM->Solution_Purity Yes

Caption: Troubleshooting workflow for reaction optimization.

  • Detailed Steps:

    • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your starting material. Impurities from the synthesis, such as residual acids (e.g., from cyclization catalysts) or bases, can catalyze decomposition.[3][13][14] Consider repurifying by column chromatography or recrystallization if necessary.

    • Analyze Reaction pH:

      • Acidic Conditions: Strong acids can promote hydrolysis of the benzoxazole ring and the bromodifluoromethyl group. If your reaction is acidic, consider if a milder acid or buffering the system is possible.

      • Basic Conditions: Strong bases can also lead to degradation. Be particularly cautious with strong nucleophilic bases. If a base is required, consider using a non-nucleophilic, hindered base.

    • Evaluate Reaction Temperature: High temperatures accelerate all decomposition pathways. If your protocol requires heating, try running the reaction at the lowest possible temperature for the shortest duration. Monitor the reaction progress closely by TLC or LC-MS to minimize exposure to heat after the reaction is complete.

    • Assess Reagent Compatibility: Avoid strong oxidizing agents, as these can react with the benzoxazole ring system. Be mindful of strong nucleophiles, which could potentially displace the bromine atom or react at other sites on the molecule.

Scenario 3: I am synthesizing the compound and it appears impure or decomposes during workup or purification.
  • Potential Cause: Impurities from the synthesis or harsh purification conditions are causing decomposition.

  • Preventative Measures and Protocols:

    • Synthesis Considerations:

      • The synthesis of benzoxazoles often involves condensation reactions that may use acidic or basic catalysts.[15][16] It is crucial to completely remove these catalysts during the workup. A mild aqueous wash (e.g., with saturated sodium bicarbonate for acid removal, or dilute ammonium chloride for base removal) followed by a brine wash and drying over an anhydrous salt like sodium sulfate or magnesium sulfate is recommended.

    • Purification Protocol - Column Chromatography:

      • Stationary Phase: Use silica gel with a neutral pH. If you suspect your compound is acid-sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

      • Eluent: Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate). Avoid using protic solvents like methanol in the eluent if possible, as prolonged contact on the silica surface can lead to decomposition.

      • Procedure: Run the column as quickly as possible to minimize the time the compound spends on the silica gel.

    • Post-Purification Handling:

      • After purification, remove the solvent under reduced pressure at a low temperature.

      • Immediately transfer the purified compound to a suitable storage container, flush with an inert gas, and store under the recommended conditions.

Analytical Methods for Detecting Decomposition

A proactive approach to stability involves regular analytical checks. The following techniques are invaluable for assessing the purity and integrity of this compound.

Analytical_Methods Compound This compound TLC TLC (Quick Purity Check) Compound->TLC NMR NMR Spectroscopy (Structural Confirmation) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS TLC_Details Observe for new spots indicating impurities or degradation products. TLC->TLC_Details NMR_Details ¹H and ¹³C NMR provide a detailed structural fingerprint. ¹⁹F NMR is highly sensitive to changes in the fluorine environment. NMR->NMR_Details MS_Details LC-MS or GC-MS confirms molecular weight and helps identify degradation products by their mass. MS->MS_Details

Caption: Key analytical techniques for stability monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide a detailed picture of the molecule's structure. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.[8][9]

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The bromodifluoromethyl group will have a characteristic chemical shift. The appearance of new signals in the ¹⁹F NMR spectrum is a very sensitive indicator of decomposition involving the fluorinated moiety.

  • Mass Spectrometry (MS):

    • Coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique is essential for separating the parent compound from any degradation products and confirming their molecular weights. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in the parent ion and any fragments containing the bromine atom. Loss of this pattern can indicate certain decomposition pathways.[2][10][11][12]

By understanding the inherent chemical properties of this compound and implementing the rigorous handling, storage, and analytical procedures outlined in this guide, researchers can confidently utilize this valuable reagent and ensure the integrity and reproducibility of their experimental results.

References

Technical Support Center: Scale-Up Challenges for Reactions Using 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Bromodifluoromethyl)-1,3-benzoxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges encountered when scaling reactions involving this versatile difluoromethylating agent. Our goal is to bridge the gap between bench-scale success and efficient, safe, and reproducible large-scale production.

Troubleshooting Guide: From Bench to Bulk

Scaling up chemical reactions is rarely a linear process. Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor. This section addresses specific, common problems encountered during the scale-up of reactions utilizing this compound.

Q1: My reaction is showing a significant, difficult-to-control exotherm upon scale-up, which was not apparent at the lab scale. How can I mitigate this thermal risk?

This is the most critical challenge in scaling up difluoromethylation reactions, which are often exothermic.[1] A reactor's surface-area-to-volume ratio decreases as scale increases, severely limiting heat dissipation.

Root Causes & Solutions:

  • Inadequate Heat Transfer: The heat generated by the reaction exceeds the reactor's cooling capacity.

    • Solution 1: Controlled Reagent Addition: Switch from a batch process (all reagents mixed at once) to a semi-batch process. Add the this compound or other reactive partners slowly and sub-surface via a dosing pump. This allows the cooling system to keep pace with heat generation.

    • Solution 2: Increase Heat Sink: Increase the solvent volume. A higher dilution can absorb more thermal energy without a drastic temperature spike.

    • Solution 3: Reactor Efficiency: Ensure your reactor's cooling jacket is operating at maximum efficiency. Check for flow rate and temperature of the cooling fluid. For highly exothermic processes, a more powerful cooling system may be necessary.

  • Proactive Thermal Hazard Assessment:

    • Recommendation: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture.[2] This will determine the onset temperature of the exotherm and the total energy released, providing critical data for safe operating limits. All work with highly reactive chemicals should be approved by a laboratory supervisor after a thorough hazard assessment.[3]

Q2: I am observing new, significant byproducts on a larger scale that were minor or absent in my small-scale trials. What is the cause?

This issue often points to problems with mass and heat transfer, leading to localized "hot spots" or areas of high reactant concentration.

Root Causes & Solutions:

  • Inefficient Mixing: In large vessels, creating a homogenous mixture is challenging. Pockets of the reactor may have different temperatures and reactant ratios than the bulk, promoting alternative reaction pathways.

    • Solution 1: Optimize Agitation: Evaluate the stirrer's design, position, and speed. A pitched-blade turbine or anchor stirrer may be more effective than a simple magnetic stir bar for ensuring top-to-bottom mixing in a large, baffled reactor.

    • Solution 2: Re-evaluate Addition Point: Adding a reactant to a poorly mixed area (like the liquid surface) can cause high localized concentrations. Sub-surface addition near the impeller is often preferable.

  • Temperature Gradients: Poor mixing can lead to hot spots where the temperature is much higher than the sensor reading, accelerating decomposition or side reactions.[4]

    • Solution: In addition to optimizing mixing, consider using multiple temperature probes to map the thermal profile of the reactor and identify potential non-uniformities.

Table 1: Troubleshooting Summary for Scale-Up Issues

Problem Probable Cause(s) Recommended Solutions & Preventative Actions
Runaway Exotherm Decreased surface-area-to-volume ratio; Inadequate heat dissipation.Implement semi-batch addition; Increase solvent volume; Perform DSC/TGA thermal hazard analysis.[2]
New Byproduct Formation Inefficient mixing; Localized hot spots or high reactant concentrations.Optimize stirrer type and speed; Use sub-surface addition; Install multiple temperature probes.
Stalled or Incomplete Reaction Poor mass transfer; Reagent degradation over longer addition times; Atmospheric contamination.Improve agitation; Ensure an inert atmosphere with positive pressure[5]; Re-check purity of starting materials.
Difficult Purification Chromatography is not scalable; Product is an oil or difficult to crystallize.Focus on developing a robust crystallization process by screening various solvent systems; Employ liquid-liquid extraction for workup; Consider derivatization to a crystalline solid.[6]
Q3: My purification via column chromatography is impractical and too costly at the kilogram scale. What are the best alternative strategies?

This is a universal challenge in process chemistry. Scalable purification relies on phase changes rather than chromatography.

Scalable Purification Techniques:

  • Crystallization: This is the gold standard for industrial purification.

    • Protocol: Perform a systematic solvent screening. Test solubility in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water) at room temperature and at reflux. Ideal systems will show high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization (dissolving in a good solvent and adding a poor one) is also a powerful technique. A hybrid process coupling chromatography with enantioselective crystallization can also be highly effective.[6]

  • Liquid-Liquid Extraction: Use this during the workup to remove impurities with different acid/base properties or polarities. For example, a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts, while an acidic wash (e.g., dilute HCl) can remove basic impurities.

  • Distillation: If your product is thermally stable and has a boiling point distinct from impurities, fractional distillation under vacuum can be a highly effective, solvent-free purification method.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound (CAS No. 186828-50-2) is a heterocyclic organic compound.[7] It serves as a valuable reagent in organic synthesis, primarily for introducing the bromodifluoromethyl (-CF₂Br) group onto various molecular scaffolds. This moiety can then be used in subsequent cross-coupling reactions or transformed into the therapeutically important difluoromethyl (-CF₂H) group. The benzoxazole core itself is a privileged structure in medicinal chemistry, found in many compounds with a wide range of biological activities.[8][9]

Q2: What are the critical safety hazards associated with this reagent and its reactions during scale-up?

Handling any reactive chemical requires caution, and this is amplified at scale.[3][10]

  • Thermal Instability: The primary hazard is the potential for a runaway exothermic reaction.[1] The benzoxazole ring system itself can decompose at high temperatures.[11] A thorough thermal hazard evaluation is not just recommended, it is essential for safe operation.[2]

  • Pressure Generation: Decomposition or side reactions can lead to the evolution of gas, which can rapidly pressurize a sealed reactor. Reactions should always be conducted in an appropriate pressure-rated vessel with a pressure relief system (e.g., a bursting disc or relief valve).[2][12]

  • Toxicity: While specific data is limited, halogenated organic compounds and heterocyclic amines should always be handled as potentially toxic.[12] All manipulations must be performed in a well-ventilated fume hood or an appropriate enclosed system.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[10]

Q3: How does the difluoromethyl group (-CF₂H) impact a molecule's properties in drug development?

The difluoromethyl group is of significant interest to medicinal chemists for several reasons:

  • Bioisostere: It can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving metabolic stability or altering binding interactions.[2]

  • Lipophilicity: It increases lipophilicity compared to a methyl group, which can enhance membrane permeability.[2]

  • Hydrogen Bond Donor: The C-H bond in the CF₂H group is acidic, making it a unique, lipophilic hydrogen bond donor, a property not offered by the more common trifluoromethyl (-CF₃) group.[13]

  • Metabolic Stability: The C-F bond is extremely strong, making the group resistant to oxidative metabolism at that position, which can prolong a drug's half-life.[1]

Q4: What analytical methods are essential for monitoring reaction progress and ensuring product quality during scale-up?

Robust analytical monitoring is key to a successful and reproducible process.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress. If you observe streaking, it may indicate your compound is acidic or basic; adding a small amount of acetic acid or triethylamine to the eluent can often resolve this.[13]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It allows you to accurately track the consumption of starting materials and the formation of the product and impurities over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation. ¹H and ¹³C NMR are standard. For this specific work, ¹⁹F NMR is crucial for confirming the presence and purity of the fluorinated moiety.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials, solvents, and low-molecular-weight byproducts.

Experimental Protocols & Workflows
Protocol 1: General Methodology for a Controlled Scale-Up Reaction

This protocol outlines a generic approach for scaling a reaction from 10 g to 1 kg, focusing on thermal control.

  • Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested. Perform a nitrogen purge-and-fill cycle three times to ensure an inert atmosphere. Maintain a slight positive pressure of nitrogen connected through a bubbler.[5]

  • Initial Charge: Charge the reactor with the substrate and the bulk of the solvent. Begin agitation to ensure good mixing.

  • Temperature Control: Cool the reactor jacket to 5-10 °C below the target reaction temperature. For example, for a 20 °C reaction, set the jacket to 10 °C.

  • Reagent Dosing (Semi-Batch): Prepare a solution of this compound in the reaction solvent. Using a calibrated dosing pump, add the solution sub-surface over 2-4 hours.

  • Real-Time Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to ensure the internal temperature does not exceed the set point by more than 2-3 °C.

  • Reaction Monitoring: After the addition is complete, take samples periodically (e.g., every hour) for HPLC or TLC analysis to track conversion.

  • Controlled Quench: Once the reaction is complete, cool the mixture to 0-5 °C before slowly adding the quenching solution to manage any exotherm from the quench itself.

Visualization of Scale-Up Workflow

ScaleUp_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Workup & Purification A Hazard Assessment (DSC) B Reactor Setup & Inerting A->B Safety First C Charge Substrate & Solvent B->C D Controlled Reagent Dosing C->D Maintain T < T_max E In-Process Monitoring (Temp, HPLC) D:e->E:w F Controlled Quench D->F Reaction Complete E->D Adjust Dose Rate G Workup (Extraction) F->G H Isolation & Purification (Crystallization) G->H I Final Product Analysis H->I

Caption: A typical workflow for scaling up chemical reactions.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield on Scale-Up Check_Conversion Was reaction complete by IPC (HPLC/TLC)? Start->Check_Conversion Incomplete No Check_Conversion->Incomplete No Complete Yes Check_Conversion->Complete Yes Mixing Improve Agitation (Stirrer Speed/Design) Incomplete->Mixing Temp Increase Reaction Temp? (Caution: Check DSC first) Incomplete->Temp Time Increase Reaction Time Incomplete->Time Reagent_Purity Check Reagent Purity & Stability Incomplete->Reagent_Purity Workup_Loss Analyze Aqueous & Organic Layers. Product Lost in Workup? Complete->Workup_Loss Purification_Loss Product Lost During Purification? Workup_Loss->Purification_Loss No Optimize_Extraction Optimize Extraction pH or Solvent Workup_Loss->Optimize_Extraction Yes Optimize_Crystallization Develop Better Crystallization (Solvent/Antisolvent Screen) Purification_Loss->Optimize_Crystallization Yes

Caption: A decision tree for troubleshooting low yield issues.

References

"impact of solvent and temperature on 2-(Bromodifluoromethyl)-1,3-benzoxazole reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile reagent. As a key building block, the reactivity of the C-Br bond, influenced by the electron-withdrawing difluoromethyl group, allows for the synthesis of a new generation of gem-difluoromethylene linked molecules for drug synthesis.[1] This document provides in-depth, field-proven insights into optimizing reactions by carefully selecting solvents and managing temperature, along with troubleshooting common experimental challenges.

Section 1: Core Reactivity Principles

The primary utility of this compound lies in its capacity to act as an electrophile at the difluoromethyl-substituted carbon. The key reaction is the nucleophilic displacement of the bromide ion. The two fluorine atoms are powerful electron-withdrawing groups, which polarize the C-Br bond, making the carbon atom highly susceptible to attack by a wide range of nucleophiles.

The benzoxazole scaffold itself is a stable aromatic system that is generally unreactive under the conditions used for bromide displacement.[2] This inherent stability allows for selective functionalization at the C1 side chain, making it a predictable and reliable synthetic tool.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound? The exclusive site of reactivity under nucleophilic conditions is the carbon atom of the bromodifluoromethyl group. The bromide is an excellent leaving group, and its departure is facilitated by the adjacent fluorine atoms. Reactions proceed via nucleophilic substitution to form a new C-Nucleophile bond.

Q2: Which nucleophiles are compatible with this reagent? A broad range of soft and hard nucleophiles can be employed. The most common classes include:

  • S-Nucleophiles: Thiols and thiophenols are highly effective.[3][4]

  • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.

  • O-Nucleophiles: Phenoxides and, under more forcing conditions or with strong bases, alkoxides.

  • C-Nucleophiles: Enolates and other stabilized carbanions can also be used, though this may require more specific reaction optimization.[5][6]

Q3: How do I select the optimal solvent for my reaction? Solvent choice is critical and directly impacts reaction rate and yield.[7]

  • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally the best choices.[7] Their polarity stabilizes the charged transition state of the nucleophilic substitution, accelerating the reaction, while their aprotic nature prevents the solvation and deactivation of the nucleophile.[7]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are good, less polar alternatives, particularly when the nucleophile or product is sensitive to the more aggressive polar aprotic solvents.

  • Chlorinated Solvents: Dichloromethane (DCM) can be used, especially for reactions run at or below room temperature, but may not be suitable for higher-temperature reactions due to its low boiling point.[8]

  • Protic Solvents (Use with Caution): Solvents like ethanol or water can engage in hydrogen bonding, which may solvate and reduce the potency of the nucleophile.[7] They should generally be avoided unless they are a required part of the reaction medium for a specific substrate.

Q4: What is the typical temperature range for these reactions, and how does it affect the outcome? The optimal temperature is highly dependent on the nucleophilicity of the attacking species.

  • Highly Reactive Nucleophiles (e.g., Thiols): Reactions often proceed smoothly at room temperature (20-25°C).

  • Less Reactive Nucleophiles (e.g., some anilines, phenols): Moderate heating (50-100°C) is often required to achieve a reasonable reaction rate.

  • High Temperatures (>120°C): Caution is advised. While higher temperatures can overcome activation barriers, they also increase the risk of side reactions and decomposition of the starting material or product.[7] Control experiments have shown that some related benzoxazole syntheses are highly sensitive to temperature, with yields dramatically improving when moving from 140°C to 160°C.[9]

Q5: My reaction is sluggish or has stalled. What are the first steps to take? If thin-layer chromatography (TLC) or LCMS analysis shows a significant amount of starting material after the expected reaction time, it indicates an incomplete reaction.[10]

  • Gently Increase Temperature: If the reaction is being run at room temperature, increase the temperature in 15-20°C increments, monitoring the reaction progress at each stage.

  • Add a Non-Nucleophilic Base: If your nucleophile is a weak acid (e.g., a thiol or phenol), its conjugate base is a much stronger nucleophile. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can deprotonate the nucleophile in situ and dramatically increase the reaction rate.

  • Re-evaluate Your Solvent: If you are using a less polar solvent like THF, switching to DMF or DMSO could provide the necessary rate enhancement.[7]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Troubleshooting Flowchart

start Reaction Analysis (TLC/LCMS) check_sm Significant Starting Material Remains? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes complete Reaction Complete check_sm->complete No increase_temp Action: Increase Temperature (e.g., 25°C -> 60°C) incomplete->increase_temp add_base Action: Add Base (e.g., K2CO3, Cs2CO3) for acidic nucleophiles increase_temp->add_base change_solvent Action: Switch to more polar aprotic solvent (e.g., THF -> DMF) add_base->change_solvent check_purity Is the Major Spot the Desired Product? complete->check_purity side_products Multiple Side Products check_purity->side_products No success Proceed to Workup & Purification check_purity->success Yes lower_temp Action: Lower Temperature to reduce thermal degradation side_products->lower_temp inert_solvent Action: Use an Inert Solvent to prevent participation lower_temp->inert_solvent

Caption: Troubleshooting decision tree for common reactivity issues.

Problem Possible Cause Recommended Solution
Low or No Conversion 1. Insufficient thermal energy: The activation energy for the reaction has not been overcome. 2. Low nucleophile strength: The nucleophile is not sufficiently reactive, or it is being protonated by trace acid. 3. Poor reactant solubility: The starting materials are not fully dissolved in the chosen solvent.[7]1. Increase Temperature: Incrementally raise the reaction temperature and monitor progress by TLC/LCMS.[7] 2. Add a Base: For nucleophiles like thiols or phenols, add 1.5-2.0 equivalents of a mild inorganic base (K₂CO₃, Cs₂CO₃) to generate the more potent nucleophilic anion. 3. Change Solvent: Switch to a solvent in which all reactants are fully soluble, such as DMF or DMSO.[7]
Multiple Products / Low Selectivity 1. Reaction temperature is too high: This can lead to decomposition of the starting material or the desired product. 2. Nucleophile degradation: The nucleophile may be unstable at the reaction temperature. 3. Solvent participation: Some solvents can react under certain conditions.[7]1. Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures.[7] Find the minimum temperature required for a clean conversion. 2. Staged Addition: Add the nucleophile slowly to a heated solution of the benzoxazole to maintain a low instantaneous concentration. 3. Use an Inert Solvent: Switch to a less reactive solvent like 1,4-dioxane or toluene.[7]
Product Degradation During Work-up 1. Hydrolysis: The product may be sensitive to aqueous acidic or basic conditions during extraction. 2. Silica Gel Acidity: The benzoxazole nitrogen or other functional groups may interact with or be degraded by standard silica gel during column chromatography.1. Use a Mild Work-up: Quench the reaction with saturated ammonium chloride (NH₄Cl) solution and perform extractions with minimal exposure to strong acids or bases. 2. Neutralize Silica: Flush the silica gel column with an eluent containing 1% triethylamine before loading the crude product. Alternatively, use a different stationary phase like alumina.

Section 4: Experimental Protocols & Data

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Reagents & Dry Solvents setup_glassware Setup Inert Atmosphere (N2/Ar) prep_reagents->setup_glassware dissolve Dissolve Benzoxazole & Nucleophile in Solvent setup_glassware->dissolve add_base Add Base (if required) dissolve->add_base heat Heat to Target Temperature add_base->heat monitor Monitor via TLC/LCMS (every 1-2 hours) heat->monitor workup Aqueous Workup (Quench & Extract) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Standard workflow for nucleophilic substitution reactions.

Protocol 1: General Procedure for Reaction with a Thiol Nucleophile

This protocol provides a robust starting point for the reaction of this compound with a generic thiol.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add the thiol nucleophile (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Solvent: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting benzoxazole.

  • Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots every hour and analyzing them by TLC or LCMS. Look for the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete (typically 2-6 hours), dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Solvent & Temperature Screening
Nucleophile Class Example Primary Solvent Secondary Solvent Base (if needed) Starting Temp. Notes
S-Nucleophile 4-methoxythiophenolDMFAcetonitrileK₂CO₃25°CReactions are typically fast and high-yielding at room temperature.
N-Nucleophile (Aliphatic) PyrrolidineTHFDCMK₂CO₃0°C to 25°CCan be highly exothermic; initial cooling is recommended.
N-Nucleophile (Aromatic) AnilineDMF1,4-DioxaneCs₂CO₃80°CGenerally requires heating to proceed at a practical rate.
O-Nucleophile PhenolDMFDMSOCs₂CO₃100°CRequires a strong base and elevated temperatures due to lower nucleophilicity.

References

"strategies to minimize byproduct formation in difluoromethylation reactions"

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reactions and minimize the formation of unwanted byproducts. The introduction of the difluoromethyl (-CF2H) group is a powerful strategy in drug discovery, offering a unique bioisosteric replacement for hydroxyl, thiol, or amine groups that can enhance metabolic stability and binding affinity.[1][2] However, the reactivity of difluoromethylating agents can lead to complex reaction mixtures.

This guide moves beyond simple protocols to explain the causality behind common issues, helping you troubleshoot effectively and improve the efficiency and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should be looking for in my difluoromethylation reaction?

A1: Byproduct formation is highly dependent on your chosen methodology (radical, nucleophilic, or electrophilic), substrate, and reaction conditions. However, several common classes of byproducts are frequently observed:

Byproduct TypeProbable Cause(s)Common Reaction Types
Defluorination Products Instability of difluoromethyl intermediates; presence of protic impurities or hydrogen atom donors; reductive pathways.Nucleophilic, Metal-Catalyzed
Monofluoromethylated Products Incomplete reaction or competing side reactions that lead to C-F bond cleavage.-
Over-reaction/Poly-difluoromethylation Highly activated substrates; incorrect stoichiometry (excess reagent); harsh reaction conditions.Radical (e.g., Minisci-type)
Homo-coupling of Substrate Conditions favoring self-coupling over cross-coupling, particularly in metal-catalyzed reactions.Metal-Catalyzed Cross-Coupling
Reagent Decomposition Products Thermal or photochemical instability of the difluoromethylating agent (e.g., peroxides).[1]Radical, Nucleophilic
Solvent-Derived Byproducts Reaction of highly reactive intermediates (radicals, carbenes) with the solvent.Radical, Carbene-based
Isomeric Products Poor regioselectivity, especially in C-H functionalization of (hetero)arenes.Radical (e.g., Minisci-type)

Understanding the likely byproducts from your specific reaction class is the first step in developing an effective purification strategy and optimizing your reaction conditions to suppress their formation.

Q2: How does my choice of difluoromethylation reagent—radical, nucleophilic, or electrophilic—influence the types of side reactions I can expect?

A2: The mechanistic pathway dictated by your reagent is the single most important factor in predicting and mitigating side reactions.

  • Radical Difluoromethylation (e.g., using (CF3CO2)2, Zn(SO2CF2H)2, photoredox catalysis): These reactions proceed via a difluoromethyl radical (•CF2H). The primary challenges are controlling regioselectivity and preventing unwanted radical side reactions. The •CF2H radical is more nucleophilic than the •CF3 radical, which influences its reactivity and selectivity in Minisci-type additions to heteroaromatics.[3][4] Common byproducts arise from reactions with the solvent, radical-radical coupling, or multiple additions to the substrate.

  • Nucleophilic Difluoromethylation (e.g., using TMSCF2H with a base, (DMPU)2Zn(CF2H)2): These methods generate a difluoromethyl anion equivalent (⁻CF2H) or a metal-bound M-CF2H species.[1][3] The main challenge here is the inherent instability of the difluoromethyl anion, which can readily decompose.[1] Furthermore, the strong bases often required can lead to side reactions with sensitive functional groups on the substrate (e.g., enolization of ketones).[3]

  • Electrophilic & Carbene-based Difluoromethylation (e.g., using PhSO2CF2Cl, CHF2Cl with a strong base): These reactions often proceed through a difluorocarbene (:CF2) intermediate, which is then trapped by a nucleophile.[5] A major side reaction is the formation of difluoromethylated products at unintended nucleophilic sites (e.g., N-H or O-H bonds instead of the target C-H bond).[3][6] The use of ozone-depleting reagents like CHF2Cl also presents a significant environmental drawback.[5][7]

Q3: What is the role of ligands in transition-metal-catalyzed difluoromethylation, and how can they help minimize byproducts?

A3: In metal-catalyzed cross-coupling reactions (e.g., with Pd, Ni, or Cu), ligands are not just additives; they are critical components that control the outcome of the reaction. The choice of ligand directly influences the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.

  • Steric Hindrance: Bulky ligands can prevent the formation of undesired intermediates or block side reactions like homo-coupling. They can also influence the regioselectivity of the reaction by favoring approach to a less sterically hindered site.

  • Electronic Effects: Electron-donating or electron-withdrawing ligands modify the electron density at the metal center. This tuning is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination, while suppressing competing pathways like beta-hydride elimination or defluorination.[6]

  • Switching Reactivity: In some cases, the ligand can completely switch the reaction pathway. For instance, in nickel-catalyzed reactions with difluoromethyl 2-pyridyl sulfone, a phosphine ligand can promote C(sp²)-S bond cleavage, while a terpyridine ligand can selectively cleave the C(sp³)-S bond, leading to the desired difluoromethylation instead of pyridination.[8]

A systematic screening of ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridines) is a powerful strategy to optimize yield and minimize byproducts in any new metal-catalyzed difluoromethylation.[3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction is messy, with significant amounts of defluorinated or monofluoromethylated byproducts.
  • Probable Cause: This often points to the instability of a key difluoromethylated intermediate or the presence of an external proton or hydrogen atom source. In metal-catalyzed reactions, undesired reductive pathways can lead to C-F bond cleavage.[6]

  • Causality Explained: The ⁻CF2H anion, if not properly stabilized by a metal or Lewis acid, can be protonated by trace water, alcohols, or even acidic C-H bonds in the substrate or solvent. Similarly, radical intermediates can be quenched by hydrogen atom donors.

  • Ensure Rigorously Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar).

    • Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers should be from a freshly opened bottle or stored over molecular sieves.

    • Ensure all reagents, especially bases and salts, are anhydrous.

  • Optimize the Base/Activator:

    • For nucleophilic reactions using TMSCF2H, sterically hindered bases like potassium tert-pentoxide (tPentOK) can be superior to tBuOK by preventing undesired side reactions of the base with the substrate.[3]

    • If using fluoride sources (e.g., CsF, TBAF) to activate silane reagents, ensure they are anhydrous. Consider using a crown ether (e.g., 18-crown-6) to increase the nucleophilicity of the activator and stabilize intermediates.[3]

  • Control Reaction Temperature:

    • Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly enhance the stability of anionic and organometallic intermediates, preventing decomposition and defluorination.[9][10] Start your reaction at a low temperature and allow it to warm slowly only if necessary.

  • Diagram: Competing Pathways in Nucleophilic Difluoromethylation

Problem 2: I'm observing poor regioselectivity in the C-H difluoromethylation of my (hetero)aromatic substrate.
  • Probable Cause: The inherent electronic and steric properties of your substrate are guiding the reaction to an undesired position. This is a classic challenge in Minisci-type radical reactions, where addition typically occurs at the most electron-deficient positions. [3]* Causality Explained: Radical addition to heteroaromatics is governed by the stability of the resulting radical intermediate. For pyridines, this often means reaction at the C2 or C4 positions. Metal-catalyzed C-H functionalization, conversely, can be controlled by directing groups or the intrinsic reactivity of the catalyst system.

  • Switch the Mechanistic Manifold:

    • If a radical reaction gives the wrong isomer, consider a completely different approach. For example, convert your substrate into an aryl halide or boronic acid derivative. This allows you to use a transition-metal-catalyzed cross-coupling reaction (e.g., using Pd, Ni, or Cu), which provides orthogonal and often highly predictable regioselectivity. [3][11]

  • Modify the Substrate:

    • Protonation: For substrates like pyridines, protonating the nitrogen with a strong acid (e.g., camphorsulfonic acid) can change the electronic landscape of the ring, directing radical attack to a different position (e.g., favoring para- over meta-difluoromethylation). [9] * Protecting/Directing Groups: The installation of a temporary directing group can force the reaction to occur at a specific site, after which the group can be removed.

  • Optimize Radical Reaction Conditions:

    • Solvent Effects: The solvent system can have a profound impact on selectivity. For example, in some systems, a DCM/H₂O solvent mixture has been shown to dramatically improve C2 vs. C3 selectivity on pyridine derivatives. [3] * Temperature Control: Low temperatures can enhance selectivity. Running the reaction at 0 °C or below can disfavor the formation of thermodynamically less stable isomers. [9]

  • Diagram: Logic for Tackling Poor Regioselectivity

    G start Start: Poor Regioselectivity mech_change Change Mechanism? (e.g., Radical -> Cross-Coupling) start->mech_change substrate_mod Modify Substrate? (e.g., Protonate, Add Directing Group) mech_change->substrate_mod No end_success Success: High Selectivity mech_change->end_success Yes condition_opt Optimize Conditions? (e.g., Solvent, Temp, Additives) substrate_mod->condition_opt No substrate_mod->end_success Yes condition_opt->end_success Yes end_fail Re-evaluate Strategy condition_opt->end_fail No

    Caption: Decision workflow for improving regioselectivity.

Problem 3: My difluoromethylating reagent seems to be decomposing, leading to low conversion of my starting material.
  • Probable Cause: Many difluoromethylating agents are thermally or photochemically sensitive, or unstable in the presence of certain reagents (e.g., strong bases or nucleophiles). [1]For example, bis(difluoroacetyl) peroxide is generated in situ at -40 °C and homolyzes at 0 °C to generate the •CF2H radical. [9]* Causality Explained: The desired reaction pathway requires the reagent to react with the substrate at a rate faster than its decomposition. If the reaction is sluggish or the conditions are too harsh, the reagent will be consumed in non-productive pathways, leading to poor yields and a complex mixture of byproducts.

  • Verify Reagent Quality and Handling:

    • Use reagents from a reliable supplier or synthesize them fresh if they are known to be unstable.

    • Store reagents under the recommended conditions (e.g., under inert atmosphere, refrigerated, protected from light).

    • For sensitive radical precursors, prepare them in situ immediately before use.

  • Lower the Reaction Temperature:

    • Decomposition is almost always accelerated by heat. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a critical first step.

  • Consider a Continuous Flow Setup:

    • For reagents that are highly unstable or gaseous (like fluoroform, CHF₃), a continuous flow reactor offers a superior solution. [5] * Benefit: In a flow system, small amounts of the reagent are generated or introduced and immediately mixed with the substrate, ensuring it reacts before it has a chance to decompose. This also improves safety and scalability. [5]

  • Optimize Stoichiometry and Addition Rate:

    • Instead of adding the reagent all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the sensitive reagent low, favoring the bimolecular reaction with the substrate over unimolecular decomposition.

References

Validation & Comparative

A Comparative Guide to Difluoromethylating Agents: Profiling 2-(Bromodifluoromethyl)-1,3-benzoxazole and Its Alternatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of drug design. Among these, the difluoromethyl (CF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides an in-depth comparative analysis of 2-(Bromodifluoromethyl)-1,3-benzoxazole and other prominent difluoromethylating agents, offering experimental insights to aid researchers in selecting the optimal reagent for their synthetic challenges.

The Strategic Value of the Difluoromethyl Group

The difluoromethyl group's utility stems from a delicate balance of electronic and steric properties. Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H moiety retains an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target engagement.[1] This feature, combined with its increased lipophilicity compared to non-fluorinated analogues, makes it a valuable tool for optimizing lead compounds.[1][2] The introduction of a CF₂H group can lead to improved pharmacokinetic profiles, including enhanced metabolic stability by blocking sites of oxidative metabolism.[1]

A Survey of Difluoromethylating Agents: Mechanism and Application

Difluoromethylating agents can be broadly classified into three categories based on their reactivity: radical, nucleophilic, and electrophilic. The choice of reagent is dictated by the substrate, desired regioselectivity, and functional group tolerance.

Radical Difluoromethylation: The Role of this compound

This compound has emerged as a potent reagent for radical difluoromethylation. It serves as a precursor to the difluoromethyl radical (•CF₂H) under photochemical or photoredox catalysis conditions.

Mechanism of Action: The reaction is typically initiated by visible light in the presence of a suitable photocatalyst. The excited photocatalyst facilitates a single-electron transfer to the this compound, leading to the cleavage of the C-Br bond and the formation of the •CF₂H radical. This highly reactive species can then engage in various transformations, most notably C-H functionalization of (hetero)arenes.

Experimental Protocol: Photoredox-Catalyzed C-H Difluoromethylation of a Heteroarene

This protocol provides a general procedure for the difluoromethylation of a heteroarene using this compound under photoredox catalysis.

Materials:

  • Heterocyclic substrate (e.g., caffeine) (1.0 equiv)

  • This compound (1.5 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or CH₃CN)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate, this compound, and the photocatalyst.

  • Evacuate and backfill the vial with an inert atmosphere three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated heterocycle.

Advantages:

  • Mild reaction conditions, often at room temperature.

  • Good functional group tolerance.

  • Suitable for late-stage functionalization of complex molecules.

Limitations:

  • Can sometimes lead to mixtures of regioisomers, particularly with complex substrates.

  • Requires photochemical equipment.

Nucleophilic Difluoromethylation: (Difluoromethyl)trimethylsilane (TMSCF₂H)

TMSCF₂H is a widely used nucleophilic difluoromethylating agent. It is typically activated by a fluoride source to generate a transient "CF₂H⁻" equivalent, which can then participate in transition metal-catalyzed cross-coupling reactions.

Mechanism of Action: In the presence of a fluoride source (e.g., CsF or TBAF), TMSCF₂H forms a hypervalent silicon species that can transfer the difluoromethyl group to a transition metal catalyst (e.g., copper or palladium). The resulting metal-CF₂H complex then undergoes reductive elimination with an organic halide or triflate to form the desired C-CF₂H bond.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of an Aryl Bromide

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl bromide and TMSCF₂H.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • TMSCF₂H (2.0 equiv)

  • Pd(dba)₂ (palladium source, 2-5 mol%)

  • BrettPhos (ligand, 4-10 mol%)

  • CsF (activator, 2.5 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the aryl bromide, Pd(dba)₂, BrettPhos, and CsF to an oven-dried reaction vial with a magnetic stir bar.

  • Add anhydrous, degassed toluene, followed by TMSCF₂H.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Advantages:

  • Well-defined regioselectivity in cross-coupling reactions.

  • Broad substrate scope, including various aryl and vinyl halides/triflates.

Limitations:

  • Requires stoichiometric amounts of a fluoride activator.

  • The transition metal catalyst and ligands can be expensive.

  • May not be suitable for substrates with functional groups sensitive to strong bases or nucleophiles.

Electrophilic Difluoromethylation: S-(Difluoromethyl)diarylsulfonium Salts

Electrophilic difluoromethylating agents deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. S-(Difluoromethyl)diarylsulfonium salts are a prominent class of such reagents.

Mechanism of Action: These reagents react directly with a variety of nucleophiles, including carbanions (e.g., enolates), heteroatoms (S, N, P), and in some cases, electron-rich aromatic systems. The reaction proceeds via a nucleophilic attack on the sulfur-bound difluoromethyl group, leading to the displacement of the diaryl sulfide leaving group.

Experimental Protocol: Electrophilic Difluoromethylation of a β-Ketoester

This protocol outlines the difluoromethylation of a β-ketoester using an S-(difluoromethyl)diarylsulfonium salt.

Materials:

  • β-Ketoester (1.0 equiv)

  • S-(Difluoromethyl)diarylsulfonium tetrafluoroborate (1.2 equiv)

  • Non-nucleophilic base (e.g., DBU or a hindered alkoxide) (1.2 equiv)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, dissolve the β-ketoester in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base dropwise. Stir for 30 minutes to generate the enolate.

  • Add the S-(difluoromethyl)diarylsulfonium salt in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages:

  • Effective for the difluoromethylation of soft nucleophiles.

  • Does not require a transition metal catalyst.

Limitations:

  • Limited to nucleophilic substrates.

  • The synthesis of the sulfonium salt can be multi-step.

Comparative Analysis of Difluoromethylating Agents

FeatureThis compound(Difluoromethyl)trimethylsilane (TMSCF₂H)S-(Difluoromethyl)diarylsulfonium Salts
Reagent Type Radical PrecursorNucleophilicElectrophilic
Typical Substrates (Hetero)arenes (C-H bonds), AlkenesAryl/Vinyl Halides & Triflatesβ-Dicarbonyls, Thiophenols, Amines, Phosphines
Reaction Conditions Photochemical/Photoredox, Room Temp.Transition Metal Catalysis, Elevated Temp.Basic conditions, 0 °C to Room Temp.
Key Advantages Mild conditions, late-stage functionalizationHigh regioselectivity, broad coupling scopeMetal-free, good for soft nucleophiles
Key Limitations Potential for regioisomeric mixturesRequires catalyst and stoichiometric activatorLimited to nucleophilic substrates
Handling Light-sensitive, handle under inert gasMoisture-sensitive, handle under inert gasGenerally stable solids, handle in a dry environment

Visualizing the Mechanisms

G General Workflow for Radical Difluoromethylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Heteroarene + Reagent + Photocatalyst B Add Degassed Solvent A->B C Inert Atmosphere B->C D Irradiate with Visible Light (12-24h, Room Temp) C->D Initiation E Aqueous Quench D->E Completion F Extraction E->F G Column Chromatography F->G

Caption: A generalized experimental workflow for photoredox-catalyzed radical difluoromethylation.

G Comparative Mechanistic Pathways cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway cluster_electrophilic Electrophilic Pathway R_Start Ar-H R_Intermediate [Ar(H)CF₂H]• R_Start->R_Intermediate + •CF₂H R_Reagent BrCF₂-R' R_Radical •CF₂H R_Reagent->R_Radical Photocatalyst, hv -Br⁻, -R'• R_Product Ar-CF₂H R_Intermediate->R_Product Oxidation, -H⁺ N_Start Ar-X N_Product Ar-CF₂H N_Start->N_Product + M-CF₂H - M-X N_Reagent TMSCF₂H N_Metal M-CF₂H N_Reagent->N_Metal F⁻, Metal Catalyst (Pd/Cu) E_Start Nu⁻ E_Product Nu-CF₂H E_Start->E_Product + [R₂S-CF₂H]⁺ - R₂S E_Reagent [R₂S-CF₂H]⁺

Caption: Simplified mechanistic overview of radical, nucleophilic, and electrophilic difluoromethylation pathways.

Conclusion and Future Outlook

The selection of a difluoromethylating agent is a critical decision in the design and execution of synthetic routes for novel therapeutic candidates. This compound stands out as a valuable tool for late-stage C-H functionalization via a radical pathway, offering mild conditions that are often compatible with complex molecular architectures. However, for applications requiring precise regioselectivity in cross-coupling reactions, nucleophilic reagents like TMSCF₂H remain the gold standard. Electrophilic agents, such as S-(difluoromethyl)diarylsulfonium salts, fill a crucial niche for the difluoromethylation of soft nucleophiles.

The continued development of new difluoromethylating agents with improved reactivity, selectivity, and operational simplicity will undoubtedly accelerate the discovery of next-generation pharmaceuticals. As our understanding of the nuanced effects of the CF₂H group on biological activity deepens, so too will the demand for a diverse and robust toolbox of synthetic methods for its installation.

References

A Senior Application Scientist's Guide to Difluoromethylation: Ruppert-Prakash Reagent vs. Radical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the difluoromethyl group (–CF₂H) has garnered significant attention. It acts as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, capable of participating in hydrogen bonding while enhancing metabolic stability and membrane permeability.[1][2][3][4] Consequently, the development of robust and versatile reagents for installing the –CF₂H moiety is of paramount importance to medicinal chemists.

This guide provides an in-depth comparison of two distinct and powerful strategies for difluoromethylation, tailored for researchers, scientists, and drug development professionals. We will dissect the utility of the classic Ruppert-Prakash reagent (TMSCF₃) , which operates primarily as a difluorocarbene source, and contrast it with the reactivity of radical precursors, such as 2-(Bromodifluoromethyl)-1,3-benzoxazole and related compounds, which generate a difluoromethyl radical (•CF₂H). Understanding the fundamental mechanistic differences, substrate compatibility, and practical considerations of these approaches is critical for selecting the optimal reagent for a given synthetic challenge.

Reagent Profile 1: The Ruppert-Prakash Reagent (TMSCF₃) - A Source of Difluorocarbene

First introduced by Ruppert and popularized by Prakash, trimethyl(trifluoromethyl)silane (TMSCF₃) is renowned as a nucleophilic trifluoromethylating agent.[5][6][7][8] However, its utility extends to difluoromethylation through a distinct mechanistic pathway. The process does not deliver a "CF₂H⁻" anion but rather generates difluorocarbene (:CF₂), a highly reactive intermediate, upon activation.

Mechanism of Action: The reaction is initiated by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). This activator attacks the silicon center, generating a transient and unstable trifluoromethyl anion (CF₃⁻).[5] This anion rapidly undergoes α-fluoride elimination to produce difluorocarbene (:CF₂). This electrophilic carbene is then trapped by nucleophiles in the reaction mixture, such as phenols, thiols, or amines, resulting in O-, S-, or N-difluoromethylation, respectively, via an insertion mechanism.[9][10]

Ruppert_Prakash_Mechanism TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [TMS(F)CF₃]⁻ TMSCF3->Intermediate F_ion F⁻ (e.g., from TBAF) F_ion->TMSCF3 Activation CF3_anion CF₃⁻ (Trifluoromethyl Anion) Intermediate->CF3_anion TMSF TMS-F Intermediate->TMSF Carbene :CF₂ (Difluorocarbene) CF3_anion->Carbene α-elimination F_elim F⁻ Product R-X-CF₂H (Difluoromethylated Product) Carbene->Product Substrate R-XH (e.g., Phenol, Thiol) Substrate->Carbene Trapping/:CF₂ Insertion

Caption: Mechanism of difluoromethylation via difluorocarbene generated from TMSCF₃.

Reagent Profile 2: Radical Difluoromethylation Precursors

A mechanistically distinct approach involves the generation of a difluoromethyl radical (•CF₂H). This strategy is particularly powerful for the C-H functionalization of (hetero)arenes and other radical-accepting systems. Reagents in this class are designed to undergo homolytic cleavage to release the •CF₂H radical upon activation by light, a redox-active metal, or thermal initiation.

While this compound is a representative of this class, designed for the generation of a difluoromethylating species from a stable heterocyclic precursor[11], more extensively documented examples include reagents like zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂, or DFMS) and various phosphonium salts.[4][12]

Mechanism of Action: The core of this strategy is the generation of the •CF₂H radical. For a reagent like DFMS, a single-electron transfer (SET) process, often initiated by a photocatalyst or a persulfate oxidant, leads to the extrusion of SO₂ and formation of the •CF₂H radical.[4] For bromo-precursors like the benzoxazole derivative, activation can involve photolysis or a transition-metal catalyst to induce homolytic cleavage of the C-Br bond. The resulting •CF₂H radical, which possesses nucleophilic character, then adds to electron-deficient heteroarenes in a Minisci-type reaction or participates in other radical cascade processes.[4][13]

Radical_Mechanism Precursor Radical Precursor (e.g., R-CF₂Br, Zn(SO₂CF₂H)₂) Radical •CF₂H (Difluoromethyl Radical) Precursor->Radical Radical Generation Activator Activator (Light, Metal, Oxidant) Activator->Precursor Initiation Intermediate Radical Adduct Radical->Intermediate Arene Electron-Deficient (Hetero)arene Arene->Radical Radical Addition Product Difluoromethylated Arene Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant Oxidant->Intermediate

Caption: General mechanism for radical C-H difluoromethylation of arenes.

Comparative Performance Analysis

The choice between these two classes of reagents is dictated entirely by the desired transformation. Their reactivity profiles are orthogonal, making them complementary tools in the synthetic chemist's arsenal.

FeatureRuppert-Prakash Reagent (as :CF₂ Source)Radical Precursors (e.g., 2-(BrCF₂)-benzoxazole, DFMS)
Reactive Species Difluorocarbene (:CF₂)Difluoromethyl Radical (•CF₂H)
Reaction Type X-H Insertion (X = O, S, N)Radical C-H Functionalization, Radical Addition
Typical Substrates Phenols, thiols, amines, alcohols[2][9]Electron-deficient heteroarenes, styrenes, activated C-H bonds[4][13][14]
Key Advantage Excellent for heteroatom difluoromethylation.Powerful for late-stage C-H functionalization of complex molecules.
Common Catalyst/Activator Nucleophilic catalyst (e.g., TBAF, K₂CO₃)[5][15]Photocatalyst, chemical oxidant (persulfate), or transition metal.[4][13]
Reaction Conditions Often cryogenic to room temperature, anhydrous.Typically mild, room temperature, tolerant of aqueous media in some cases.
Functional Group Tolerance Sensitive to acidic protons. Carbonyls can be trifluoromethylated as a side reaction.[5]Tolerant of many functional groups, but sensitive to easily oxidizable/reducible moieties.
Safety & Handling Moisture-sensitive, flammable. Requires inert atmosphere.[5]Reagent-dependent; sulfinates are generally stable solids, bromo-compounds are typically stable.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory conditions. Always consult the original literature and perform appropriate risk assessments.

Protocol 1: O-Difluoromethylation of 4-Methoxyphenol using Ruppert-Prakash Reagent

This protocol demonstrates the generation of difluorocarbene from TMSCF₃ for insertion into a phenolic O-H bond.

Materials:

  • 4-Methoxyphenol

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (2.5 equiv) to the stirred solution.

  • Add TBAF solution (0.3 equiv) dropwise. Causality Note: The sub-stoichiometric amount of TBAF is sufficient to catalytically initiate the formation of the trifluoromethyl anion, which propagates the reaction.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-difluoromethylated product.

Protocol 2: Radical C-H Difluoromethylation of Caffeine using DFMS Reagent

This protocol, adapted from literature, showcases the late-stage functionalization of a common heterocycle.[4]

Materials:

  • Caffeine

  • Zinc bis(difluoromethanesulfinate) (DFMS, Zn(SO₂CF₂H)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add caffeine (1.0 equiv), DFMS reagent (2.0 equiv), and K₂S₂O₈ (3.0 equiv).

  • Add a 1:1 mixture of MeCN/H₂O as the solvent, followed by TFA (2.0 equiv). Causality Note: The acidic medium protonates the heterocycle, increasing its electrophilicity and rendering it more susceptible to attack by the nucleophilic •CF₂H radical.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Upon completion (monitored by LC-MS), dilute the reaction mixture with water and basify with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 8-(difluoromethyl)caffeine.

Conclusion and Strategic Recommendations

The Ruppert-Prakash reagent and radical difluoromethylation precursors are not competitors but rather complementary tools that address different synthetic needs.

  • Choose the Ruppert-Prakash Reagent (TMSCF₃) when the synthetic goal is the difluoromethylation of heteroatoms (O, S, N). It is a reliable method for converting phenols, thiols, and amines to their corresponding –X-CF₂H derivatives.

  • Choose a Radical Precursor (e.g., 2-(BrCF₂)-benzoxazole, DFMS) for late-stage C-H functionalization, particularly of electron-deficient aromatic and heteroaromatic systems. This approach offers exceptional functional group tolerance and is ideal for modifying complex, drug-like scaffolds without the need for pre-functionalization.

By understanding the distinct mechanisms and applications of these reagent classes, researchers can make informed, strategic decisions to efficiently incorporate the valuable difluoromethyl motif into their target molecules, accelerating progress in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Difluoromethylation: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms has become a cornerstone for modulating molecular properties. The difluoromethyl (–CF2H) group, in particular, has emerged as a uniquely valuable motif. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH2) moieties allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability and membrane permeability.[1][2][3][4] This guide provides an in-depth, objective comparison of the primary mechanistic pathways for introducing the –CF2H group, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their synthetic challenges.

Core Mechanistic Pathways: A Comparative Overview

The introduction of the difluoromethyl group can be broadly categorized into four distinct mechanistic pathways: radical, transition-metal-catalyzed, nucleophilic, and electrophilic. The choice of pathway is dictated by the substrate, desired functional group tolerance, and specific regioselectivity required.

Radical Difluoromethylation: Harnessing the Power of Open-Shell Species

Radical difluoromethylation has become a powerful tool for C–H functionalization, particularly for electron-deficient heterocycles, and for the difluoromethylation of alkenes and alkynes.[5][6] This pathway relies on the generation of the difluoromethyl radical (•CF2H), which is then trapped by the substrate.

Mechanism of Action: The generation of the •CF2H radical is typically achieved through two primary methods:

  • Photoredox Catalysis: A photocatalyst, such as Ir(ppy)3 or Ru(bpy)3Cl2, is excited by visible light and engages in a single-electron transfer (SET) with a difluoromethyl radical precursor.[7] For example, difluoromethyl sulfones can be reduced by the excited photocatalyst to generate the •CF2H radical.[7][8]

  • Thermal Decomposition/Oxidation: Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as "DFMS" or Baran's reagent, can generate the •CF2H radical upon treatment with an oxidant like tert-butyl hydroperoxide (TBHP).[2][9][10]

The generated •CF2H radical, which possesses nucleophilic character, then adds to an electron-deficient substrate (e.g., a protonated heterocycle in a Minisci-type reaction) to form a radical intermediate.[2][5] Subsequent oxidation and deprotonation yield the difluoromethylated product.

Diagram: Radical Difluoromethylation via Photoredox Catalysis

G cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & Propagation PC Photocatalyst (PC) PC_star PC* PC_oxidized PC+ Reagent CF2H-X (Radical Precursor) PC_star->Reagent SET PC_oxidized->PC Regeneration light hv (Visible Light) light->PC Excitation Radical •CF2H Reagent->Radical Fragmentation Substrate Arene/Heteroarene Radical->Substrate Addition Intermediate [Arene-CF2H]• Intermediate->PC_oxidized Oxidation Product Arene-CF2H Intermediate->Product Deprotonation (-H+)

Caption: General workflow for photoredox-catalyzed radical difluoromethylation.

Transition-Metal-Catalyzed Difluoromethylation: Forging C-C Bonds with Precision

This approach utilizes transition metals, most commonly palladium and nickel, to catalyze the cross-coupling of a difluoromethyl source with an aryl or vinyl (pseudo)halide.[11][12] This method offers excellent control over regioselectivity and is amenable to a wide range of substrates.

Mechanism of Action: The catalytic cycle typically proceeds through a classical cross-coupling pathway:

  • Oxidative Addition: A low-valent metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition to the aryl halide (Ar-X) to form a high-valent Ar-M(II)-X intermediate.

  • Transmetalation: A difluoromethyl group is transferred from a difluoromethylating agent (e.g., (DMPU)2Zn(CF2H)2, TMSCF2H, or [(SIPr)Ag(CF2H)]) to the metal center, displacing the halide and forming an Ar-M(II)-CF2H intermediate.[13]

  • Reductive Elimination: The Ar-CF2H bond is formed through reductive elimination, yielding the desired product and regenerating the low-valent metal catalyst.[14]

An alternative pathway involves the formation of a metal-difluorocarbene ([M]=CF2) intermediate, which can then react with arylboronic acids.[5]

Diagram: Palladium-Catalyzed Negishi Cross-Coupling for Difluoromethylation

G Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition ArX Ar-X PdII_ArCF2H Ar-Pd(II)Ln-CF2H PdII_ArX->PdII_ArCF2H Transmetalation ZnX2 X-ZnL'2-CF2H PdII_ArX->ZnX2 Zn_CF2H (CF2H)2ZnL'2 PdII_ArCF2H->Pd0 Reductive Elimination ArCF2H Ar-CF2H

Caption: Catalytic cycle for Pd-catalyzed difluoromethylation of aryl halides.

Nucleophilic Difluoromethylation: Leveraging Difluorocarbene Chemistry

This pathway is particularly effective for the difluoromethylation of heteroatoms (O, S, N) and activated carbon nucleophiles.[15] The core of this methodology is the in-situ generation of difluorocarbene (:CF2), a highly reactive electrophilic intermediate, which is then trapped by a nucleophile.

Mechanism of Action:

  • Difluorocarbene Generation: A stable precursor undergoes elimination to form difluorocarbene. A widely used and robust method involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF2CO2Na).[16][17] Other precursors include (difluoromethyl)trimethylsilane (TMSCF2H) activated by a fluoride source, and bromodifluoromethylphosphonates.[18]

  • Nucleophilic Attack: The nucleophile (e.g., a phenoxide, thiolate, or enolate) attacks the electrophilic carbon of the difluorocarbene.

  • Protonation: The resulting intermediate is protonated to yield the final difluoromethylated product.

This approach avoids the use of transition metals and is often operationally simple.

Diagram: Nucleophilic O-Difluoromethylation via Difluorocarbene

G Precursor ClCF2CO2Na Carbene :CF2 Precursor->Carbene Decarboxylation Intermediate ArO-CF2- Carbene->Intermediate Nucleophilic Attack Nucleophile ArO- Product ArO-CF2H Intermediate->Product Protonation Heat Δ (-CO2, -NaCl) Proton H+

Caption: Mechanism for O-difluoromethylation of phenols using ClCF2CO2Na.

Electrophilic Difluoromethylation: The "CF2H+" Approach

While less common, electrophilic difluoromethylation provides a complementary strategy for reacting with C-nucleophiles like enolates, enamines, and electron-rich arenes. These reactions utilize reagents that can formally deliver a difluoromethyl cation ("CF2H+") equivalent or a related electrophilic species.

Mechanism of Action: The reagents are typically sulfonium salts, such as S-(difluoromethyl)diarylsulfonium salts.[19][20] The reaction with a nucleophile can proceed through two main pathways:

  • Direct S_N2-type Transfer: The nucleophile directly displaces the sulfonium leaving group to form the C–CF2H bond.

  • Difluorocarbene Intermediate: In the presence of a base, the sulfonium salt can be deprotonated to generate difluorocarbene, which then reacts with the nucleophile as described in the nucleophilic pathway.[20]

The specific pathway often depends on the reaction conditions and the nature of the nucleophile. These reagents are often air- and light-stable, making them convenient to handle.[19]

Performance Comparison: A Data-Driven Analysis

The selection of a difluoromethylation strategy hinges on a careful evaluation of substrate scope, functional group tolerance, and reaction conditions. The following table summarizes the key characteristics of representative reagents from each pathway.

Pathway Reagent(s) Typical Substrates Advantages Limitations Representative Yields (%)
Radical Zn(SO2CF2H)2 (DFMS), Difluoromethyl Sulfones + PhotocatalystElectron-deficient heterocycles, alkenes, thiolsExcellent for C-H functionalization, mild conditions, good functional group toleranceRegioselectivity can be an issue for complex arenes, often requires an oxidant or light source50-90[2][7][9]
Transition-Metal ICF2H / Arylboronic acid + Pd catalystAryl/vinyl (pseudo)halides, boronic acidsHigh regioselectivity, broad substrate scope, applicable to complex moleculesRequires pre-functionalized substrates, potential for catalyst poisoning, cost of precious metals60-95[13][14][21]
Nucleophilic ClCF2CO2Na, TMSCF2H + F-Phenols, thiols, alcohols, amines, activated C-H compoundsMetal-free, operationally simple, uses inexpensive reagentsLimited to nucleophilic substrates, can require high temperatures (for ClCF2CO2Na)70-95[16][22][23]
Electrophilic S-(difluoromethyl)sulfonium saltsβ-ketoesters, malonates, electron-rich arenesStable and easy-to-handle reagents, mild conditions, C-selective for C-nucleophilesLimited commercial availability of reagents, scope can be limited to specific nucleophile classes60-90[19][24]

Experimental Protocols: From Theory to Practice

To ensure the reproducibility and successful implementation of these methods, detailed, self-validating protocols are essential.

Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using DFMS

This protocol describes the direct difluoromethylation of caffeine, an electron-rich heterocycle, using zinc difluoromethanesulfinate (DFMS).[2][9]

Materials:

  • Caffeine (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (3.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add caffeine (e.g., 100 mg, 0.515 mmol).

  • Add DFMS (286 mg, 1.03 mmol).

  • Add DCM (2.5 mL) and water (2.5 mL) to the vial.

  • Stir the biphasic mixture vigorously at room temperature.

  • Add TBHP (0.22 mL, 1.55 mmol) dropwise to the reaction mixture over 5 minutes.

  • Continue stirring vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-(difluoromethyl)caffeine.

Protocol 2: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol outlines a robust and widely used method for synthesizing aryl difluoromethyl ethers via a difluorocarbene intermediate.[16][25]

Materials:

  • 4-Butylphenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF2CO2Na) (2.8 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add 4-butylphenol (e.g., 2.65 g, 17.6 mmol), K2CO3 (7.30 g, 52.8 mmol), DMF (45 mL), and MeCN (45 mL).

  • Degas the solution with a stream of nitrogen for 1 hour while stirring.

  • After 1 hour, add sodium chlorodifluoroacetate (7.51 g, 49.3 mmol) in one portion under a positive stream of nitrogen.

  • Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (150 mL) and hexanes (100 mL).

  • Shake the funnel and separate the layers. Extract the aqueous layer with hexanes (2 x 50 mL).

  • Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate by rotary evaporation.

  • Dry the product under high vacuum to provide the aryl difluoromethyl ether as an oil.

Conclusion and Future Outlook

The field of difluoromethylation has matured significantly, offering a diverse toolkit for chemists in pharmaceutical and materials science. Radical and transition-metal-catalyzed methods have enabled the late-stage functionalization of complex (hetero)aromatic systems, while nucleophilic pathways provide efficient access to difluoromethyl ethers and related compounds. The choice of method requires a clear understanding of the underlying mechanism and its compatibility with the target molecule. Future developments will likely focus on enhancing the practicality and sustainability of these methods, developing new and more efficient radical precursors, designing more active and robust catalysts for cross-coupling reactions, and expanding the scope of asymmetric difluoromethylation.

References

A Senior Application Scientist's Guide to Confirming Difluoromethyl Group (CF2H) Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF2H) group has become a cornerstone of modern medicinal chemistry. Its ability to serve as a bioisostere for hydroxyl, thiol, and amine moieties, while simultaneously enhancing metabolic stability and modulating lipophilicity, makes it a highly valuable functional group in drug design.[1] However, the success of any synthetic strategy hinges on the unequivocal confirmation that the CF2H group has been successfully installed.

This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind the characteristic spectral signatures and provide field-proven protocols to ensure trustworthy and reproducible results.

The Unrivaled Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most definitive and information-rich method for confirming the presence and structural environment of the CF2H group. The unique properties of the fluorine-19 nucleus, combined with multi-nuclear analysis (¹H, ¹³C), provide a self-validating system of checks and balances.

¹⁹F NMR Spectroscopy: The Primary Line of Evidence

Expertise & Experience: The analysis should always begin with ¹⁹F NMR. The fluorine-19 nucleus possesses 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[2][3] Its vast chemical shift range (~800 ppm) minimizes signal overlap, which is a common challenge in ¹H NMR.[2] This sensitivity to the local electronic environment means that the ¹⁹F chemical shift is an excellent probe for confirming successful modification.[4]

Trustworthiness (The Expected Signature): The hallmark of a CF2H group in a ¹⁹F NMR spectrum is a prominent doublet . This splitting pattern arises from the coupling between the two fluorine nuclei and the single, directly attached proton (a geminal coupling, denoted as ¹JHF).

  • Chemical Shift (δF): The exact position of the doublet is highly dependent on the molecular structure, but for many organic compounds, it typically appears in the range of -90 to -125 ppm (relative to CFCl₃).[2][5]

  • Coupling Constant (¹JHF): The geminal H-F coupling constant is characteristically large, typically falling between 50 and 60 Hz .[2][5] This large, specific coupling is a powerful diagnostic tool.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Use a modern NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. Often, proton decoupling (¹H{¹⁹F}) is not used initially, as the ¹JHF coupling is the key diagnostic feature.

    • Set the spectral width to cover the expected range for organofluorine compounds (e.g., from -40 to -240 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 20:1 is recommended).

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. While CFCl₃ is the standard (0 ppm), secondary standards are often used.

    • Integrate the signals and measure the coupling constants accurately.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Match Probe for ¹⁹F prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D ¹⁹F Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Reference Spectrum proc1->proc2 proc3 Identify Doublet Signal proc2->proc3 proc4 Measure δ and ¹JHF proc3->proc4 end end proc4->end Confirmation

Caption: Standard workflow for CF2H confirmation via ¹⁹F NMR.

¹H NMR Spectroscopy: The Corroborating Evidence

Expertise & Experience: While ¹⁹F NMR provides the primary evidence, ¹H NMR offers crucial corroborating data. The proton of the CF2H group has a unique signature that must be consistent with the ¹⁹F data. Observing the signal from the other side of the bond provides a self-validating cross-check.

Trustworthiness (The Expected Signature): The proton of the CF2H group appears as a distinctive triplet . This pattern is technically a "doublet of doublets," but because the proton is coupled equally to two magnetically equivalent fluorine atoms, the central lines overlap, resulting in a 1:2:1 intensity ratio.

  • Chemical Shift (δH): This proton is significantly deshielded by the adjacent electronegative fluorine atoms and typically resonates in the range of 6.5 to 7.5 ppm .[5] This is a relatively uncrowded region for aliphatic protons, aiding in its identification.

  • Coupling Constant (¹JHF): The H-F coupling constant observed in the ¹H spectrum must be identical to the one measured in the ¹⁹F spectrum, typically 50-60 Hz .[5] This numerical agreement is the linchpin of a confident assignment.

The protocol is identical to standard ¹H NMR acquisition.

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock and shim as standard.

  • Acquisition: Acquire a standard 1D ¹H spectrum. Ensure the spectral width encompasses the downfield region (up to 10 ppm or higher).

  • Processing: Standard Fourier transform, phasing, and referencing (typically to TMS at 0 ppm). Identify the triplet and measure its chemical shift and coupling constant.

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation acq1 Use Existing Sample acq2 Acquire 1D ¹H Spectrum acq1->acq2 proc1 Standard Processing acq2->proc1 proc2 Identify Triplet (δ ≈ 6.5-7.5 ppm) proc1->proc2 proc3 Measure ¹JHF proc2->proc3 val1 Compare ¹JHF with ¹⁹F Spectrum Data proc3->val1 val2 Confirm J-values Match val1->val2 end end val2->end Confirmation

Caption: Workflow for CF2H confirmation via ¹H NMR and validation.

¹³C NMR Spectroscopy: The Final NMR Check

Expertise & Experience: ¹³C NMR provides a third, complementary piece of evidence. While often having a lower signal-to-noise ratio, observing the carbon of the CF2H group and its coupling to fluorine provides a complete picture.

Trustworthiness (The Expected Signature): The carbon atom of the CF2H group also appears as a triplet in the proton-decoupled ¹³C NMR spectrum. This splitting is due to the large one-bond coupling to the two attached fluorine atoms (¹JCF).

  • Chemical Shift (δC): The carbon is attached to two highly electronegative atoms, shifting its resonance significantly downfield. It is typically found in the range of 110 to 125 ppm .[5]

  • Coupling Constant (¹JCF): The one-bond carbon-fluorine coupling is very large, typically 250-280 Hz .[5][6] This large splitting is highly diagnostic and unlikely to be confused with other signals.

Authoritative Grounding: The large magnitude of C-F coupling constants can sometimes cause the outer lines of the multiplet to be lost in the baseline noise, a challenge for automated peak picking algorithms.[7] Therefore, manual inspection of the spectrum in the expected region is critical.

  • Sample Preparation: Use the same sample. A more concentrated sample may be required if the compound's solubility allows.

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition: Acquire a standard 1D ¹³C spectrum with proton decoupling. A longer acquisition time with a greater number of scans is typically necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Standard processing. Carefully inspect the region between 110-125 ppm for a triplet with a large C-F coupling.

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis acq1 Use Existing Sample (may need more conc.) acq2 Acquire 1D ¹³C{¹H} Spectrum acq1->acq2 proc1 Standard Processing acq2->proc1 proc2 Identify Triplet (δ ≈ 110-125 ppm) proc1->proc2 proc3 Measure ¹JCF (≈ 250-280 Hz) proc2->proc3 end end proc3->end Confirmation

Caption: Workflow for CF2H confirmation via ¹³C NMR.

Data Summary: NMR Signatures of the Difluoromethyl Group

Spectroscopic MethodNucleus ObservedTypical Chemical Shift (δ)Expected MultiplicityCoupling Constant (J)Key Diagnostic Feature
¹⁹F NMR -CF₂ H-90 to -125 ppmDoublet¹JHF ≈ 50-60 HzLarge, characteristic ¹JHF coupling.
¹H NMR -CF₂H 6.5 to 7.5 ppmTriplet¹JHF ≈ 50-60 HzTriplet multiplicity and J-value match with ¹⁹F NMR.
¹³C NMR -C F₂H110 to 125 ppmTriplet¹JCF ≈ 250-280 HzTriplet multiplicity with very large ¹JCF coupling.
Note: Chemical shifts are approximate and highly dependent on the specific molecular environment.[5]

Orthogonal Confirmation: Mass Spectrometry and IR Spectroscopy

While NMR provides structural proof, other techniques offer essential, complementary data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is indispensable for confirming that the product has the correct elemental composition. It validates the overall outcome of the reaction, whereas NMR validates the specific structure. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can be used for more volatile, less polar compounds.

Trustworthiness (The Expected Signature):

  • Molecular Ion: The spectrum must show an ion corresponding to the exact mass of the target molecule (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙). The measured mass should be within 5 ppm of the calculated theoretical mass.

  • Fragmentation: While highly structure-dependent, a common fragmentation pathway for fluorinated compounds can be the loss of difluorocarbene (:CF₂), resulting in a neutral loss of 50 Da.[8]

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Infusion: Infuse the sample directly into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive or negative ion mode over a mass range that includes the expected molecular weight.

  • Analysis: Identify the peak corresponding to the molecular ion and confirm its measured exact mass against the calculated value.

G prep Prepare Dilute Solution acq Infuse and Acquire Mass Spectrum prep->acq anal Compare Experimental and Theoretical Mass acq->anal proc Calculate Theoretical Exact Mass proc->anal result Confirm Elemental Composition (within 5 ppm) anal->result

Caption: Workflow for molecular formula confirmation via HRMS.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, simple technique to confirm the presence of specific bonds. For difluoromethylated compounds, its value lies in identifying the carbon-fluorine bonds.

Trustworthiness (The Expected Signature): The C-F stretching vibrations give rise to very strong and characteristic absorption bands.

  • Absorption Region: Look for one or more strong bands in the 1000-1250 cm⁻¹ region.[9][10]

Authoritative Grounding: It is crucial to recognize that IR is not a standalone proof. Many other single bonds (like C-O) absorb in this "fingerprint region."[11] Therefore, IR data should be used to support NMR and MS evidence, not as the primary basis for confirmation. The most effective use is to compare the spectrum of the product with that of the starting material; the appearance of new, strong bands in the C-F stretch region is a positive indicator of success.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition: Collect a background spectrum of the clean crystal. Then, collect the sample spectrum.

  • Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the strong absorption bands in the 1000-1250 cm⁻¹ range.

G acq_bg Acquire Background Spectrum (Clean Crystal) acq_smp Acquire Sample Spectrum acq_bg->acq_smp anal Identify Strong Bands in 1000-1250 cm⁻¹ region acq_smp->anal compare Compare with Starting Material Spectrum anal->compare result Confirm New C-F Stretching Bands compare->result

Caption: Workflow for identifying C-F bonds via IR spectroscopy.

Final Comparison and Best Practices

TechniquePrimary RoleStrengthsWeaknesses
¹⁹F NMR Definitive Proof High sensitivity, wide spectral range, highly diagnostic coupling.[2][3]Requires fluorine-capable hardware.
¹H NMR Corroboration Confirms H-F coupling, validates ¹⁹F data.Signal can be in a crowded aromatic/olefinic region.
¹³C NMR Corroboration Highly diagnostic large C-F coupling.[5][6]Low sensitivity, long acquisition times, outer peaks can be weak.[7]
HRMS Compositional Proof Confirms elemental formula with high accuracy.Provides no information on isomerism or connectivity.
IR Spec Functional Group ID Fast, simple, confirms presence of C-F bonds.Not definitive; fingerprint region can be ambiguous.[11]

For robust and trustworthy confirmation of difluoromethyl group incorporation, a combination of ¹⁹F NMR, ¹H NMR, and HRMS is the gold standard. ¹³C NMR provides excellent additional support, while IR spectroscopy serves as a quick preliminary check. By understanding the unique signature in each spectrum and ensuring the data are self-consistent, researchers can have the highest degree of confidence in their synthetic outcomes.

References

A Comparative Guide to Difluoromethylation Reagents: A Cost-Benefit Analysis of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl group (–CF₂H) has garnered immense interest. It acts as a unique bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, offering a fascinating blend of properties.[1] The –CF₂H group can function as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability while potentially improving binding affinity with biological targets.[2][3] Consequently, the development of efficient and reliable reagents for introducing this functionality, particularly in the late stages of synthesis, is of critical importance to medicinal chemists.[4]

This guide provides an in-depth cost-benefit analysis of 2-(Bromodifluoromethyl)-1,3-benzoxazole, a specialized reagent for difluoromethylation. We will objectively compare its performance, operational requirements, and economic viability against prominent alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Reagent in Focus: this compound

This compound (CAS 186828-50-2) is a heterocyclic compound designed for the transfer of a difluoromethyl radical.[5][6][7] Its structure features a C-Br bond, which is susceptible to homolytic cleavage under thermal or photochemical conditions to generate the key •CF₂H radical. The benzoxazole moiety serves as a stable leaving group. The synthesis of this reagent can be achieved through the bromination of 2-difluoromethyl-1,3-benzoxazole, for instance, via photolysis with N-Bromosuccinimide (NBS).[8]

The primary utility of this reagent lies in radical-mediated C–H difluoromethylation, a powerful strategy for modifying complex molecules without the need for pre-functionalization.

Key Alternative Reagents for Comparison

To provide a robust analysis, we will compare this compound with two widely adopted and mechanistically similar alternatives:

  • Zinc (II) Difluoromethanesulfinate (DFMS, Baran's Reagent): A highly popular, commercially available solid reagent (Zn(SO₂CF₂H)₂) known for its operational simplicity and broad applicability in radical C–H difluoromethylation of heteroarenes.[2][9] It is often used in open-flask conditions, making it highly attractive for parallel synthesis and rapid lead optimization.[10]

  • S-(Difluoromethyl)sulfonium Salts: These reagents, such as S-(difluoromethyl)diarylsulfonium salts, are effective sources of the difluoromethyl radical, typically activated under visible-light photoredox catalysis.[11][12] They offer mild reaction conditions and high chemoselectivity, making them suitable for delicate and complex substrates.

Comparative Analysis: Performance and Practicality

The choice of a difluoromethylation reagent is a multifactorial decision, balancing reactivity, substrate scope, cost, and ease of use.

Table 1: General Reagent Profile Comparison
FeatureThis compoundZinc (II) Difluoromethanesulfinate (DFMS)S-(Difluoromethyl)sulfonium Salts
CAS Number 186828-50-2[5]125113-52-4Varies by counter-ion/structure
Typical Form Solid / Oil[5][13]White to off-white solid[2]Crystalline solid
Activation Method Photochemical or ThermalOxidative (e.g., with t-BuOOH)[2]Photoredox Catalysis[11]
Handling Standard laboratory proceduresAir-stable, easy to handle solid[9][10]Generally air-stable solids
Cost Profile Specialty Chemical (Higher Cost)Commercially available, moderate costVaries, generally moderate to high
Byproducts BenzoxazoleZinc salts, sulfinatesSulfides, catalyst residues
Mechanism of Action: A Visual Comparison

The generation of the crucial •CF₂H radical proceeds via different pathways for each class of reagent. Understanding these differences is key to troubleshooting and optimizing reactions.

G cluster_0 This compound cluster_1 DFMS (Baran's Reagent) cluster_2 Sulfonium Salt cluster_3 Reaction with Substrate a Benzoxazole-CF₂Br a_hv hν or Δ a_rad •CF₂H a_hv->a_rad Homolysis a_by Benzoxazole• het Heteroarene (Het-H) a_rad->het Radical Addition b Zn(SO₂CF₂H)₂ b_ox Oxidant (t-BuOOH) b_rad •CF₂H b_ox->b_rad SET b_by SO₂ + Zn Salts b_rad->het Radical Addition c [Ar₂S-CF₂H]⁺ c_pc PC* (excited state) c_rad •CF₂H c_pc->c_rad SET c_by Ar₂S c_rad->het Radical Addition het_rad Het-CF₂H het->het_rad

Caption: Generation of the difluoromethyl radical from different precursors.

Table 2: Performance Comparison in a Representative C-H Difluoromethylation

The difluoromethylation of electron-deficient heterocycles is a common benchmark reaction. Below is a comparative summary based on typical literature procedures.

ParameterThis compoundZinc (II) Difluoromethanesulfinate (DFMS)S-(Difluoromethyl)sulfonium Salt
Substrate CaffeineCaffeineN-Protected Imidazole
Catalyst/Initiator UV Light (e.g., 300 nm) or AIBNtert-Butyl hydroperoxide (TBHP)Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂[14]
Solvent Acetonitrile or DCMH₂O / DCM (biphasic)[2]DMF or Acetonitrile
Temperature Room Temp (Photo) to 80 °C (Thermal)Room TemperatureRoom Temperature
Reaction Time 4–16 hours2–12 hours6–24 hours
Typical Yield Moderate to GoodGood to Excellent[2]Good to Excellent[11]
Functional Group Tolerance Good; sensitive to other radical processesExcellent; tolerates halides, esters, etc.[9]Excellent; very mild conditions
Key Advantage Potentially simpler byproduct profileOperationally simple, scalable, no photocatalyst neededExtremely mild, high chemoselectivity
Key Disadvantage Higher cost, less documentedRequires stoichiometric oxidantRequires photocatalyst and light source

Experimental Protocols

To provide a practical framework, detailed protocols for the difluoromethylation of a generic heteroaromatic substrate are provided below.

Protocol 1: Difluoromethylation using this compound (Photochemical)

Causality: This protocol leverages UV irradiation to induce homolytic cleavage of the C-Br bond, a common strategy for initiating radical reactions. Acetonitrile is chosen as the solvent for its UV transparency and ability to dissolve common organic substrates. Degassing is crucial to remove oxygen, which can quench radical intermediates.

  • Preparation: To a quartz reaction tube, add the heteroaromatic substrate (1.0 equiv., 0.5 mmol) and this compound (1.5 equiv., 0.75 mmol).

  • Solvent Addition: Add dry, degassed acetonitrile (5 mL) via syringe.

  • Degassing: Seal the tube and sparge with argon for 15 minutes to ensure an inert atmosphere.

  • Reaction: Place the reaction tube in a photochemical reactor equipped with a 300 nm lamp. Irradiate at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired difluoromethylated product.

Protocol 2: Difluoromethylation using DFMS (Baran's Method)

Causality: This protocol relies on the single-electron transfer (SET) from the sulfinate to an oxidant (t-BuOOH), which fragments to release SO₂ and the •CF₂H radical. The biphasic solvent system (DCM/water) is often used to manage the solubility of both the organic substrate and the inorganic reagents and byproducts. The reaction is famously user-friendly and can be run in an open flask.[2]

  • Preparation: To a 25 mL round-bottom flask open to the air, add the heteroaromatic substrate (1.0 equiv., 1.0 mmol), Zinc (II) difluoromethanesulfinate (DFMS) (2.0 equiv., 2.0 mmol), dichloromethane (DCM, 5 mL), and water (5 mL).

  • Initiation: Add tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 equiv., 3.0 mmol) dropwise to the vigorously stirring mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The mixture may become cloudy or biphasic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling from the organic layer.

  • Workup: Upon completion, add saturated aqueous sodium bicarbonate solution (10 mL) and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Cost-Benefit Synthesis and Decision-Making

The optimal choice of reagent is dictated by the specific goals of the synthesis.

G start Start: Need to perform a C-H difluoromethylation scale Is this for large scale (>5g) or process chemistry? start->scale cost Is reagent cost the primary concern? scale->cost No dfms Use DFMS (Baran's Reagent) - Scalable, operationally simple - Moderate cost scale->dfms Yes complexity Is the substrate highly complex, valuable, or sensitive? cost->complexity No cost->dfms Yes equipment Is a photoredox setup readily available? complexity->equipment No sulfonium Use a Sulfonium Salt - Highest selectivity for precious substrates - Very mild conditions complexity->sulfonium Yes equipment->dfms No, try DFMS first equipment->sulfonium Yes benzoxazole Use 2-(BrCF₂)Benzoxazole - Niche applications - Evaluate for specific byproduct needs equipment->benzoxazole No, but have UV setup

Caption: Decision workflow for selecting a difluoromethylation reagent.

  • For Scalability and Simplicity (The Workhorse): DFMS (Baran's Reagent) is the clear winner. Its operational simplicity (open flask), moderate cost, and proven scalability make it the go-to reagent for routine synthesis, library generation, and process development.[2][9] The lack of a need for specialized photochemical equipment is a significant practical advantage.

  • For Precious Substrates and Ultimate Mildness (The Specialist): S-(Difluoromethyl)sulfonium salts under photoredox catalysis offer unparalleled mildness and chemoselectivity.[11] When working with highly functionalized, late-stage intermediates where preserving molecular integrity is paramount, the higher cost of the catalyst and reagent is justified by the potential for higher, cleaner yields.

  • For Niche Applications (The Alternative): This compound occupies a more specialized niche. Its primary benefit may lie in situations where the byproducts from DFMS (zinc salts) or sulfonium reagents (sulfides) are problematic for downstream processing or purification. As a thermal or direct photochemical source, it avoids the need for a stoichiometric oxidant or a photocatalyst. However, its higher relative cost and less extensive documentation make it a secondary choice for most common applications. The cost-benefit analysis favors this reagent only when other methods have failed or are incompatible with the substrate or desired workflow.

Conclusion

While this compound is a viable tool for generating the valuable difluoromethyl radical, a thorough cost-benefit analysis reveals that it is often outcompeted by more established and cost-effective alternatives for most standard applications. Zinc (II) difluoromethanesulfinate (DFMS) provides an exceptional balance of cost, performance, and unparalleled ease of use, making it the superior choice for routine and large-scale difluoromethylation. For highly sensitive and valuable substrates where reaction conditions are the absolute priority, S-(difluoromethyl)sulfonium salts offer a robust, albeit more expensive, solution. The use of this compound should be reserved for specific contexts where its unique activation profile and byproduct-sparing nature provide a distinct advantage that outweighs its economic and literature-support drawbacks.

References

Navigating Functional Group Tolerance: A Comparative Guide to 2-(Bromodifluoromethyl)-1,3-benzoxazole in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This unique moiety can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity. Among the expanding arsenal of difluoromethylating agents, 2-(Bromodifluoromethyl)-1,3-benzoxazole has emerged as a promising reagent. This guide provides an in-depth evaluation of its functional group tolerance, benchmarked against other common difluoromethylation reagents, and supported by available experimental insights to inform reaction design and optimization.

The Critical Role of the Benzoxazole Moiety: A Mechanistic Perspective

The reactivity of this compound is intrinsically linked to the electron-withdrawing nature of the benzoxazole ring. This heterocycle activates the C-Br bond, facilitating the generation of a difluoromethyl radical or a related reactive intermediate under suitable conditions. Understanding this principle is key to predicting its compatibility with various functional groups.

dot

Caption: General activation of this compound.

Evaluating Functional Group Tolerance: A Comparative Analysis

While specific, comprehensive experimental data on the functional group tolerance of this compound is still emerging in the literature, we can infer its likely reactivity profile based on related difluoromethylation methodologies and the inherent properties of the benzoxazole scaffold. The following table provides a comparative overview with other classes of difluoromethylating agents.

Functional GroupExpected Tolerance with this compoundComparison with Other ReagentsRationale and Mechanistic Considerations
Alkenes & Alkynes Good to Moderate Comparable to radical precursors like HCF₂I. May be less efficient than some photocatalytic methods.The reaction likely proceeds via a radical mechanism. The electrophilicity of the intermediate radical will influence the reactivity with electron-rich vs. electron-poor π-systems.
Arenes & Heteroarenes Good, especially for electron-rich systems Potentially broader scope than strongly acidic or basic reagents. Radical C-H difluoromethylation methods offer a direct approach.[1]C-H difluoromethylation is a key application. The benzoxazole moiety may influence regioselectivity. Compatibility with various heterocycles like indoles, pyrroles, and thiophenes is a critical area for investigation.
Aldehydes & Ketones Moderate to Poor Nucleophilic reagents (e.g., TMSCF₂H) are generally preferred for carbonyl additions. The electrophilic nature of the carbonyl carbon may be incompatible with the likely radical or electrophilic character of the difluoromethylating species generated.
Alcohols & Phenols Moderate O-difluoromethylation is often achieved with difluorocarbene precursors. The acidic proton of hydroxyl groups could potentially interfere with the reaction, depending on the conditions. Protection may be required.
Amines Moderate to Poor N-difluoromethylation can be challenging due to the nucleophilicity and basicity of amines. Primary and secondary amines are likely to react with the reagent in an undesired manner. Tertiary amines might be more compatible.
Thiols Good S-difluoromethylation is a well-established transformation. The soft nature of sulfur makes it a good nucleophile for radical or electrophilic species.
Esters & Amides Good Generally well-tolerated by many difluoromethylation methods. These functional groups are relatively robust under neutral or mildly acidic/basic conditions often employed in radical reactions.
Carboxylic Acids Poor The acidic proton is generally incompatible with many organometallic and radical reactions. Decarboxylation or other side reactions are likely. Protection of the carboxylic acid is typically necessary.
Halides (Aryl & Alkyl) Good Orthogonal to many cross-coupling based difluoromethylation methods. The C-Br bond of the reagent is the reactive site, leaving other halides on the substrate potentially untouched for subsequent functionalization.
Nitriles & Nitro groups Good Generally inert to many radical-based difluoromethylation conditions. These electron-withdrawing groups are typically stable under the anticipated reaction conditions.

Experimental Protocol: A Representative C-H Difluoromethylation of an Electron-Rich Heterocycle

This protocol outlines a general procedure for the difluoromethylation of an indole derivative, a common scaffold in pharmaceuticals, using a photocatalytic approach that could be adapted for this compound.

Materials:

  • Indole derivative (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye, 1-5 mol%)

  • Base (e.g., K₂CO₃ or an organic base, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or CH₃CN)

  • Schlenk flask or sealed vial

  • Stir plate and stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk flask or vial, add the indole derivative, this compound, photocatalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: A typical experimental workflow for photocatalytic C-H difluoromethylation.

Comparative Analysis with Alternative Difluoromethylating Agents

The choice of a difluoromethylating agent is highly dependent on the specific substrate and desired transformation. Here's a comparison of this compound with other prominent reagents:

  • TMSCF₂H (and other nucleophilic sources): These reagents are ideal for the difluoromethylation of carbonyls and other electrophilic centers.[1] They generally exhibit poor reactivity for C-H functionalization of arenes.

  • Zn(SO₂CF₂H)₂ (Baran's Reagent): This reagent is a potent source of the difluoromethyl radical and has shown broad applicability in the C-H difluoromethylation of heterocycles.[1] Its reactivity profile with various functional groups would be a key benchmark for this compound.

  • Difluorocarbene Precursors (e.g., ClCF₂COONa): These are primarily used for the synthesis of gem-difluorocyclopropanes from alkenes and for O- and S-difluoromethylation. They are generally not suitable for direct C-H difluoromethylation of arenes.

  • Electrophilic Difluoromethylating Agents (e.g., Umemoto's or Togni's reagents): These reagents are effective for the difluoromethylation of soft nucleophiles like thiols and enolates. Their reactivity towards C-H bonds is often limited to highly activated substrates.

dot

Reagent_Selection_Guide Start Desired Transformation? CH_Func C-H Difluoromethylation (Arenes/Heteroarenes) Start->CH_Func Yes Carbonyl_Add Carbonyl Addition Start->Carbonyl_Add No Reagent_Benzoxazole This compound (Potential for radical C-H functionalization) CH_Func->Reagent_Benzoxazole Reagent_Baran Zn(SO₂CF₂H)₂ (Radical C-H functionalization) CH_Func->Reagent_Baran OS_Difluoro O- or S-Difluoromethylation Carbonyl_Add->OS_Difluoro No Reagent_TMS TMSCF₂H (Nucleophilic) Carbonyl_Add->Reagent_TMS Cycloprop gem-Difluorocyclopropanation OS_Difluoro->Cycloprop No Reagent_Carbene Difluorocarbene Precursors OS_Difluoro->Reagent_Carbene Cycloprop->Reagent_Carbene

Caption: A decision guide for selecting a difluoromethylating agent.

Conclusion and Future Outlook

This compound holds potential as a valuable reagent for difluoromethylation, particularly for the C-H functionalization of (hetero)arenes via a radical pathway. While a comprehensive experimental dataset on its functional group tolerance is needed for a complete evaluation, initial analysis suggests good compatibility with many common functionalities found in complex molecules. Its performance should be benchmarked against established radical difluoromethylating agents like Baran's reagent. Future research should focus on delineating the precise substrate scope and optimizing reaction conditions to fully unlock the synthetic potential of this promising reagent for applications in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel chemical entities like 2-(Bromodifluoromethyl)-1,3-benzoxazole requires not only precision in our experiments but also in our disposal practices. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated heterocyclic compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting the best practices in laboratory chemical management.

Hazard Profile and Chemical Characteristics

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an aromatic organic compound whose hazard profile necessitates careful handling.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

The signal word associated with this compound is "Warning".[1] These hazards underscore the importance of using appropriate personal protective equipment (PPE) at all times.

Table 1: Chemical and Safety Data for this compound

Property Value Source(s)
CAS Number 186828-50-2 [1][3][4]
Molecular Formula C₈H₄BrF₂NO [2][3][4]
Molecular Weight 248.02 g/mol [3][4]
GHS Hazard Statements H315, H319, H335 [1][2]

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501 |[1] |

The Core Principle: Segregation of Halogenated Waste

The molecular structure of this compound contains both bromine and fluorine atoms. This classifies it as a halogenated organic compound .[5][6][7] This classification is the single most important factor determining its disposal pathway.

Why is segregation critical?

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict protocols for the disposal of hazardous waste, with specific requirements for halogenated compounds.[8]

  • Disposal Methods: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[6] Mixing them with non-halogenated solvents can contaminate a larger volume of waste, significantly increasing disposal costs and complicating the treatment process.[7]

  • Safety: Improper mixing of chemical waste can lead to dangerous reactions.[9] Storing halogenated compounds separately from incompatible materials like acids, bases, and strong oxidizing agents is a fundamental safety practice.[10]

Therefore, under no circumstances should this compound or its waste be mixed with non-halogenated organic waste streams or disposed of down the drain.[5][11][12]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure that waste generated from the use of this compound is managed safely from the point of generation to its final collection.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically impermeable gloves, such as nitrile gloves.[5]

  • Body Protection: A lab coat to protect against skin contact.[13]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or vapors.[5][13]

Step 2: Waste Collection at the Point of Generation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Residual or unwanted quantities of the chemical.

  • Contaminated consumables such as weighing papers, pipette tips, and gloves.

  • Rinsate from cleaning contaminated glassware. This rinseate must be collected as hazardous waste and not poured down the drain.[12]

Step 3: Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of hazards.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][13] Plastic containers are often preferred for their durability.[14] The container must be kept closed except when actively adding waste.[9][11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[9][13]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Irritant").[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[9][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][14] A designated area within a chemical fume hood is a common and acceptable practice.[9]

  • Segregation: Store the halogenated waste container with other compatible materials. Use secondary containment (such as a plastic tub) to prevent spills from spreading, and ensure it is physically separated from incompatible chemicals like acids and bases.[8][9][10]

  • Volume Limits: Do not exceed the SAA volume limits set by your institution and regulations (typically a maximum of 55 gallons of total hazardous waste).[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14]

  • Documentation: Follow your institution's specific procedures for waste pickup requests and documentation.[13]

  • Professional Disposal: The EHS department will ensure the waste is transported and disposed of at an approved waste disposal plant in compliance with all regulations.[1][15]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Start: Generate Waste (e.g., residual chemical, contaminated items) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Step 2 & 3: Collect in a Labeled, Closed 'Halogenated Waste' Container ppe->container saa Step 4: Store in Designated Satellite Accumulation Area (SAA) container->saa segregate Ensure Segregation from Incompatible Chemicals saa->segregate ehs Step 5: Container Full? Contact EHS for Pickup segregate->ehs Periodically or When Full end End: Waste Disposed by Approved Facility ehs->end

Caption: Workflow for the safe disposal of this compound.

Emergency Protocol: Accidental Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][15] Avoid generating dust.[16]

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container.[1][16]

  • Label as Waste: Label the container as "Hazardous Waste" with the chemical name and "spill cleanup debris."

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all cleanup materials, including contaminated gloves, as hazardous waste by contacting your EHS department.[12]

By adhering to this structured disposal guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of environmental integrity.

References

A Comprehensive Guide to the Safe Handling of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS No. 186828-50-2). As a valued researcher, your safety is paramount. This guide is designed to empower you with the knowledge to work confidently and securely with this compound, ensuring the integrity of your research and the protection of your laboratory environment.

Understanding the Hazard Profile

This compound is a halogenated organic compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this chemical is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all laboratory practices.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[1][3] This is the most critical engineering control to prevent the inhalation of any dust, fumes, or vapors that may be generated.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors.[1]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers.[1][4] Proximity to the immediate work area is essential for rapid response in case of an emergency.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following PPE is mandatory.[1][2][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87 standards are the minimum requirement.[5][6] A face shield should be worn in addition to goggles when there is a splash hazard.[5]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Disposable nitrile gloves are suitable for incidental contact.[5] For prolonged handling or immersion, consider heavier-duty gloves. Always double-glove when handling neat material.Prevents skin contact and subsequent irritation.[1] Nitrile provides good resistance to a range of chemicals.[7]
Body Protection A long-sleeved laboratory coat is required.[6] Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[6][7]Protects feet from spills and falling objects.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. However, if there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][9]Prevents respiratory tract irritation from inhalation of dust or vapors.[1]

Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for safe handling.

4.1. Preparation and Weighing:

  • Don the required PPE as outlined in the table above.

  • Perform all operations within a chemical fume hood.

  • Carefully open the container to avoid generating dust.

  • Use a spatula to transfer the desired amount of the solid to a tared weigh boat or reaction vessel.

  • Minimize the generation of dust during transfer.[1]

  • Securely close the container immediately after use.[1]

4.2. In-Reaction Use:

  • Maintain all reactions within the chemical fume hood.

  • Use appropriate glassware and ensure all connections are secure to prevent leaks.

  • Avoid heating the compound near incompatible materials, such as strong oxidizing agents.[4]

  • Upon completion of the reaction, quench and work up the reaction mixture under controlled conditions within the fume hood.

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

5.1. Small Spill Response (Inside a Fume Hood):

  • Alert colleagues in the immediate vicinity.

  • If safe to do so, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][9]

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

5.2. Large Spill Response (Outside a Fume Hood):

  • Evacuate the immediate area.

  • Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without proper training and equipment.

5.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill_Response_Workflow cluster_spill Spill Detected cluster_assessment Immediate Assessment cluster_small_spill Small Spill Protocol (in Fume Hood) cluster_large_spill Large Spill Protocol Spill Spill of this compound Occurs Assess Assess Spill Size and Location Spill->Assess Alert_Colleagues_Small Alert Nearby Personnel Assess->Alert_Colleagues_Small Small & Contained Evacuate Evacuate Immediate Area Assess->Evacuate Large or Uncontained Contain_Spill Contain with Inert Absorbent Alert_Colleagues_Small->Contain_Spill Collect_Waste Collect into Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Alert_EHS Alert Lab Supervisor & Contact EHS Evacuate->Alert_EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromodifluoromethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Bromodifluoromethyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.